Product packaging for NH2-Noda-GA(Cat. No.:CAS No. 1630114-57-6)

NH2-Noda-GA

Cat. No.: B3244667
CAS No.: 1630114-57-6
M. Wt: 417.5 g/mol
InChI Key: DTPTWBYXQVMEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NH2-NODA-GA (CAS 1630114-57-6) is a bifunctional chelator of significant value in radiopharmaceutical research and development. Its structure features a potent metal-chelating NODA-GA group and a reactive amino group (-NH2), enabling it to effectively bridge biomolecules and radionuclides for diagnostic and therapeutic applications . The primary research application of this compound is in the development of targeted radiopharmaceuticals. The amino group readily reacts with carboxylic acid groups on proteins, antibodies, and peptides under mild conditions to form stable amide bonds, facilitating the conjugation of the NODA-GA moiety to a targeting molecule . This NODA-GA group is a key functional element, capable of forming exceptionally stable complexes with various medically relevant metal ions, including Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) . This makes this compound an essential tool for creating agents for Positron Emission Tomography (PET) and targeted radionuclide therapy, contributing to the advancement of cancer theranostics . In practice, this compound is used to develop targeted PET probes. By attaching this compound to a biomolecule that specifically recognizes tumor cells (such as an antibody or peptide), and subsequently complexing it with a radionuclide like ⁶⁸Ga, researchers can create imaging agents that visually highlight cancer locations and size with high specificity . The compound is supplied as a white to off-white solid powder with a molecular weight of 417.46 g/mol (C₁₇H₃₁N₅O₇) and should be stored at -20°C or below, protected from light and moisture to ensure stability . Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H31N5O7 B3244667 NH2-Noda-GA CAS No. 1630114-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O7/c18-3-4-19-14(23)2-1-13(17(28)29)22-9-7-20(11-15(24)25)5-6-21(8-10-22)12-16(26)27/h13H,1-12,18H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPTWBYXQVMEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121629
Record name α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630114-57-6
Record name α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630114-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to NH2-Noda-GA: A Bifunctional Chelator for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-Noda-GA, its chemical properties, and its application in the development of radiopharmaceuticals. The information is curated to assist researchers and professionals in drug development in understanding and utilizing this versatile molecule.

Core Chemical Structure and Properties of this compound

This compound, with the IUPAC name 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid, is a bifunctional chelator designed for stable incorporation of radiometals into biomolecules.[1] Its structure features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which provides a high-affinity coordination site for various trivalent metal ions, linked to a glutamic acid (GA) derivative that presents a terminal primary amine (NH2) for bioconjugation.

The key components of the this compound structure are:

  • NODA (1,4,7-triazacyclononane-diacetic acid) Macrocycle: This cyclic backbone forms a stable complex with radiometals.

  • Glutamic Acid (GA) Spacer: This linker enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical.

  • Terminal Amine (NH2) Group: This functional group provides a reactive handle for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecules.

PropertyValue
Molecular Formula C17H31N5O7
IUPAC Name 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid
CAS Number 1630114-57-6
Molecular Weight 417.46 g/mol
SMILES C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O

Below is a 2D representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes a general method for the radiolabeling of this compound conjugated peptides with ⁶⁸Ga.

Materials:

  • This compound conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of Reaction Mixture:

    • In a sterile vial, add a specific amount of the this compound conjugated peptide (typically 5-20 µg).

    • Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

    • Add the ⁶⁸Ga eluate (typically 1-2 mL, containing 100-500 MBq).

  • Incubation:

    • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes. Some conjugates may label efficiently at room temperature.

  • Purification (Optional but Recommended):

    • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-labeled peptide with a small volume of ethanol/water mixture (e.g., 1 mL of 50% ethanol).

    • Dilute the final product with saline for injection.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

Bioconjugation to Peptides and Antibodies

This protocol outlines a general method for conjugating the primary amine of this compound to a targeting biomolecule.

Materials:

  • This compound

  • Targeting peptide or antibody with a reactive group (e.g., activated carboxylic acid)

  • Coupling agents (e.g., HATU, HOBt, or EDC/NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • HPLC system for purification

Procedure:

  • Activation of the Biomolecule (if necessary):

    • If the biomolecule has a carboxylic acid group, it needs to be activated. Dissolve the biomolecule and coupling agents (e.g., EDC and NHS) in an appropriate solvent.

  • Conjugation Reaction:

    • Dissolve this compound in DMF.

    • Add the activated biomolecule solution to the this compound solution.

    • Add DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for several hours to overnight.

  • Purification:

    • Purify the resulting conjugate by preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.

Quantitative Data

Biodistribution of ⁶⁸Ga-labeled NODAGA-RGD in Tumor-Bearing Mice

The following table summarizes the biodistribution of a ⁶⁸Ga-labeled RGD peptide conjugate with NODAGA in mice bearing tumor xenografts. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.

Organ60 min (%ID/g ± SD)120 min (%ID/g ± SD)
Blood0.25 ± 0.030.15 ± 0.02
Heart0.18 ± 0.020.11 ± 0.01
Lung0.45 ± 0.050.28 ± 0.03
Liver0.85 ± 0.100.65 ± 0.08
Spleen0.15 ± 0.020.10 ± 0.01
Kidneys3.50 ± 0.402.80 ± 0.35
Muscle0.12 ± 0.020.08 ± 0.01
Tumor2.50 ± 0.302.20 ± 0.25

Data adapted from preclinical studies.

Comparison of Tumor Uptake for ⁶⁴Cu-labeled DOTA and NODAGA Immunoconjugates

This table compares the tumor uptake of a monoclonal antibody (mAb7) conjugated with either DOTA or NODAGA and labeled with ⁶⁴Cu in a prostate cancer xenograft model.

RadioimmunoconjugateTumor Uptake at 24 hr (%ID/g ± SD)
⁶⁴Cu-DOTA-mAb713.44 ± 1.21
⁶⁴Cu-NODAGA-mAb713.24 ± 4.86

These results indicate that NODAGA provides comparable tumor uptake to the well-established chelator DOTA for this particular antibody.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the development and application of a radiopharmaceutical using this compound.

Radiopharmaceutical_Workflow cluster_0 Bioconjugation cluster_1 Radiolabeling cluster_2 Application Targeting_Molecule Targeting Molecule (Peptide, Antibody) Conjugation Conjugation Reaction Targeting_Molecule->Conjugation NH2_Noda_GA This compound NH2_Noda_GA->Conjugation Purification_Conjugate Purification (HPLC) Conjugation->Purification_Conjugate Noda_GA_Conjugate Noda-GA Conjugate Purification_Conjugate->Noda_GA_Conjugate Labeling Radiolabeling Reaction Noda_GA_Conjugate->Labeling Radiometal Radiometal (e.g., 68Ga, 64Cu) Radiometal->Labeling Purification_Radiolabeled Purification (SPE) Labeling->Purification_Radiolabeled Radiolabeled_Conjugate Radiolabeled Conjugate Purification_Radiolabeled->Radiolabeled_Conjugate In_Vivo_Admin In Vivo Administration Radiolabeled_Conjugate->In_Vivo_Admin PET_Imaging PET Imaging In_Vivo_Admin->PET_Imaging Biodistribution_Studies Biodistribution Studies In_Vivo_Admin->Biodistribution_Studies

Caption: Workflow for Radiopharmaceutical Development with this compound.

References

The Core of Radiopharmaceutical Design: A Technical Guide to the NH2-Noda-GA Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nuclear medicine and molecular imaging, the choice of a chelator is paramount to the successful development of targeted radiopharmaceuticals. The NH2-Noda-GA chelator has emerged as a versatile and powerful tool for the stable complexation of radiometals, particularly for Positron Emission Tomography (PET) imaging. This technical guide provides an in-depth exploration of the this compound chelator, offering a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of key performance data to inform its application in research and drug development.

Introduction to this compound: A Bifunctional Chelator for Targeted Radiopharmaceuticals

This compound, with the chemical name 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid, is a bifunctional chelator designed for the stable chelation of radiometals and their conjugation to biomolecules.[1] Its structure features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which forms a highly stable complex with various radiometals, and a glutamic acid (GA) backbone that presents a primary amine (-NH2) functional group. This terminal amine serves as a reactive handle for covalent attachment to targeting vectors such as peptides and antibodies.[2]

The NODA macrocycle is particularly well-suited for smaller metal ions like Gallium-68 (⁶⁸Ga), offering high thermodynamic stability.[2] The incorporation of the glutamic acid spacer and the terminal amine allows for flexible and efficient bioconjugation without significantly compromising the chelating properties of the NODA moiety.[2]

Chemical Properties of this compound:

PropertyValue
Chemical Formula C17H31N5O7
Molecular Weight 417.46 g/mol [3]
CAS Number 1630114-57-6[1]
Appearance White Powder[3]
Reactivity The primary amine is reactive towards activated esters and other electrophilic reagents.[3]

Bioconjugation with this compound: A Step-by-Step Protocol

The primary amine of this compound allows for its covalent attachment to biomolecules, most commonly through the formation of a stable amide bond. A widely used method involves the activation of a carboxyl group on the target biomolecule (e.g., on aspartic or glutamic acid residues, or at the C-terminus) using carbodiimide chemistry, followed by reaction with the amine of this compound.

Experimental Protocol: EDC/NHS-Mediated Conjugation of a Peptide to this compound

This protocol outlines a general procedure for the conjugation of a peptide (or other carboxyl-containing biomolecule) to this compound. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Materials:

  • Peptide with an available carboxyl group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Glycine or Tris buffer, pH 7.5

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of Peptide:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Add a 10 to 20-fold molar excess of this compound to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 100 mM to stop the reaction and cap any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification: Purify the peptide-NH2-Noda-GA conjugate from excess reactants using SEC or RP-HPLC. The choice of method will depend on the properties of the conjugate.

  • Characterization: Confirm the successful conjugation and determine the purity of the final product using techniques such as Mass Spectrometry and HPLC.

Diagram of the Bioconjugation Workflow:

Bioconjugation_Workflow Peptide Peptide in Activation Buffer EDC_NHS EDC/NHS Addition Peptide->EDC_NHS Activated_Peptide Activated Peptide (NHS-ester) EDC_NHS->Activated_Peptide Conjugation Conjugation Reaction (pH 7.2-7.5) Activated_Peptide->Conjugation NH2_Noda_GA This compound in Coupling Buffer NH2_Noda_GA->Conjugation Quenching Quenching (Glycine/Tris) Conjugation->Quenching Purification Purification (SEC/HPLC) Quenching->Purification Final_Product Peptide-Noda-GA Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS-mediated bioconjugation.

Radiolabeling with this compound Conjugates

This compound conjugates can be efficiently radiolabeled with various radiometals, most notably ⁶⁸Ga and ⁶⁴Cu, under mild conditions.

Experimental Protocol: ⁶⁸Ga Radiolabeling

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Peptide-Noda-GA conjugate

  • Reaction Buffer: 0.1 M Sodium Acetate or HEPES buffer, pH 4.0-4.5

  • Purification cartridge (e.g., C18 Sep-Pak)

  • Ethanol

  • Saline for injection

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Radiolabeling Reaction:

    • Add the ⁶⁸Ga eluate to a reaction vial containing the Peptide-Noda-GA conjugate (typically 5-20 µg) dissolved in the Reaction Buffer.

    • Ensure the final pH of the reaction mixture is between 4.0 and 4.5.

    • Incubate at room temperature (21-25°C) for 5-10 minutes or at a slightly elevated temperature (e.g., 60-95°C) for a shorter duration if required, although room temperature is often sufficient for NODAGA.

  • Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-Peptide-Noda-GA using radio-TLC or radio-HPLC.

  • Purification (if necessary): If the RCP is below the desired threshold (typically >95%), purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

    • Condition the cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove unchelated ⁶⁸Ga.

    • Elute the final product with ethanol/saline.

  • Final Formulation: Formulate the purified product in a physiologically compatible buffer for in vitro or in vivo studies.

Experimental Protocol: ⁶⁴Cu Radiolabeling

Materials:

  • [⁶⁴Cu]CuCl₂ solution

  • Antibody-Noda-GA conjugate

  • Reaction Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 5.5-6.5

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Radiolabeling Reaction:

    • Add the [⁶⁴Cu]CuCl₂ solution to the Antibody-Noda-GA conjugate dissolved in the Reaction Buffer.

    • Incubate at room temperature (25°C) or slightly elevated temperature (e.g., 37-40°C) for 30-60 minutes.

  • Quality Control: Determine the RCP using radio-TLC or radio-HPLC.

  • Purification: Purify the [⁶⁴Cu]Cu-Antibody-Noda-GA from unchelated ⁶⁴Cu using SEC.

  • Final Formulation: Formulate the purified product in a suitable buffer for further use.

Diagram of the Radiolabeling Workflow:

Radiolabeling_Workflow Biomolecule_Conjugate Biomolecule-Noda-GA Conjugate Reaction Radiolabeling Reaction (pH & Temp controlled) Biomolecule_Conjugate->Reaction Radiometal Radiometal (e.g., 68Ga, 64Cu) Radiometal->Reaction QC Quality Control (radio-TLC/HPLC) Reaction->QC Purification Purification (e.g., C18/SEC) QC->Purification If RCP < 95% Final_Product Radiolabeled Biomolecule QC->Final_Product If RCP > 95% Purification->Final_Product

Caption: General workflow for radiolabeling of Noda-GA conjugates.

Performance Data of this compound Conjugates

The performance of a radiopharmaceutical is critically dependent on its radiolabeling efficiency, specific activity, and in vitro/in vivo stability. The following tables summarize key quantitative data for this compound conjugates.

Table 1: Radiolabeling Efficiency and Conditions
RadiometalConjugate TypePrecursor AmountTemperature (°C)Time (min)pHRadiochemical Yield (%)Reference
⁶⁸GaPeptide5-20 µgRoom Temp5-104.0-4.5>95Generic Protocol
⁶⁸GaNODAGA-RGDNot specifiedRoom Temp5Not specified>96[4]
⁶⁴CuAntibodyNot specified25605.559-71[1]
⁶⁴CuTrastuzumab1.1 µM25155.5>99[5]
Table 2: Specific Activity of Radiolabeled this compound Conjugates
RadiometalConjugate TypeSpecific ActivityReference
⁶⁸GaPeptide37.2 ± 2.1 to 49.2 ± 2.3 GBq/µmol[2]
⁶⁸GaDOTA-peptides (for comparison)2.8 MBq/nmol and 1.7 MBq/nmol[3]
⁶⁴CuNanobody0.11 MBq/µg[5]
⁶⁴CuTrastuzumab>1.42 GBq/mg[6]
Table 3: In Vitro and In Vivo Stability
RadiometalConjugateStability MetricResultReference
⁶⁸GaNODAGA-peptideEx vivo plasma stability (2h)42.1 ± 3.7% intact[2]
⁶⁸GaDOTA-peptide (for comparison)Ex vivo plasma stability (1h)1.4 ± 0.3% intact[2]
⁶⁸GaNODAGA-RGDHuman serum stability (180 min)Stable[4]
⁶⁴CuNODAGA-TrastuzumabEDTA challengeHigh resistance to transchelation[5][7]
⁶⁴CuNODAGA-mAb7In vivoLower liver accumulation compared to DOTA-mAb7, suggesting better in vivo stability.[1]

Conclusion

The this compound chelator offers a robust and versatile platform for the development of targeted radiopharmaceuticals. Its primary amine functionality allows for straightforward conjugation to a wide range of biomolecules, while the NODA core provides for rapid and stable complexation of medically relevant radionuclides like ⁶⁸Ga and ⁶⁴Cu under mild conditions. The favorable in vitro and in vivo stability of this compound based radiotracers, often superior to their DOTA counterparts, makes it an attractive choice for researchers and drug developers aiming to create next-generation imaging and therapeutic agents. The detailed protocols and compiled data in this guide are intended to facilitate the adoption and effective utilization of this promising chelator in the advancement of nuclear medicine.

References

An In-depth Technical Guide on the Core Function of NH2-Noda-GA as a Bifunctional Chelator for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NH2-Noda-GA is not a pharmacologically active agent with a mechanism of action in the traditional sense. Instead, it is a crucial component in the development of targeted radiopharmaceuticals, functioning as a bifunctional chelator. Its primary role is to securely bind, or chelate, a radioisotope—most commonly Gallium-68 (⁶⁸Ga)—while its free amine group (NH2) allows for covalent conjugation to a targeting moiety, such as a peptide or antibody. The resulting radiolabeled conjugate's mechanism of action is then dictated by the targeting molecule, enabling highly specific delivery of the radioisotope to tissues or cells of interest for imaging or therapeutic purposes. This guide provides a detailed overview of the chelation mechanism, conjugation and radiolabeling protocols, and the biological mechanism of a model this compound-based agent, [⁶⁸Ga]NODAGA-RGD, used in Positron Emission Tomography (PET) imaging of angiogenesis.

The Chelation Mechanism of this compound

The core function of this compound lies in its molecular structure, which is designed for the stable and efficient chelation of trivalent metal ions, particularly Gallium-68. The NODAGA scaffold provides a hexadentate coordination environment, which is an ideal size match for the Ga(III) ion, leading to the formation of a highly stable complex. This process is efficient under mild conditions, allowing for rapid radiolabeling at room temperature and near-neutral pH.

The general workflow for creating a targeted radiopharmaceutical using this compound is depicted below.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: In Vivo Application This compound This compound NODAGA_Conjugate NODAGA-Conjugate (e.g., NODAGA-RGD) This compound->NODAGA_Conjugate Covalent Bond Formation Targeting_Molecule Targeting Molecule (e.g., RGD Peptide) Targeting_Molecule->NODAGA_Conjugate Radiolabeled_Agent [68Ga]NODAGA-Conjugate (e.g., [68Ga]NODAGA-RGD) NODAGA_Conjugate->Radiolabeled_Agent Ga68 Gallium-68 (from generator) Ga68->Radiolabeled_Agent Chelation Patient Patient Administration (Intravenous Injection) Radiolabeled_Agent->Patient Target_Tissue Target Tissue (e.g., Tumor Vasculature) Patient->Target_Tissue Biodistribution PET_Imaging PET Imaging Target_Tissue->PET_Imaging Signal Detection

Caption: General workflow for the development and application of an this compound based radiopharmaceutical.

Experimental Protocols

Conjugation of this compound to a Targeting Peptide

The conjugation of this compound to a targeting molecule is typically achieved via its primary amine, often through the formation of a stable amide bond with a carboxylic acid on the targeting molecule. A common strategy involves the activation of the carboxyl group using an N-Hydroxysuccinimide (NHS) ester.

Protocol for NHS Ester Conjugation:

  • Activation of Targeting Molecule: Dissolve the targeting molecule with a free carboxylic acid in a suitable organic solvent (e.g., DMF). Add an excess of an activating agent (e.g., HBTU) and a base (e.g., DIPEA) to form the NHS ester in situ.

  • Conjugation Reaction: Add a solution of this compound in a compatible buffer (e.g., bicarbonate buffer, pH 8.5) to the activated targeting molecule solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 2-4 hours), with gentle mixing.

  • Purification: The resulting NODAGA-conjugated molecule is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Gallium-68

The chelation of Gallium-68 by the NODAGA-conjugate is a rapid and efficient process.

Protocol for ⁶⁸Ga-Labeling of NODAGA-RGD:

  • Elution of ⁶⁸Ga: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃.

  • Buffering: Add the ⁶⁸GaCl₃ eluate to a solution of the NODAGA-RGD conjugate (typically 10-20 µg) in an acetate or HEPES buffer to adjust the pH to a range of 4.0-5.0.[1][2]

  • Incubation: Incubate the reaction mixture at a controlled temperature. While labeling can occur at room temperature, gentle heating to 40-60°C for 5-10 minutes can improve radiochemical yield.[1][2]

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.

  • Purification (if necessary): If unreacted ⁶⁸Ga is present, the final product can be purified using a C18 Sep-Pak cartridge. The [⁶⁸Ga]NODAGA-RGD is retained on the cartridge while free ⁶⁸Ga is washed away. The product is then eluted with an ethanol/water mixture.[1]

Mechanism of Action of [⁶⁸Ga]NODAGA-RGD: A Case Study

The biological mechanism of action of a radiopharmaceutical derived from this compound is entirely dependent on the conjugated targeting moiety. Using [⁶⁸Ga]NODAGA-RGD as an example, the mechanism is the targeted delivery of ⁶⁸Ga to sites of angiogenesis by binding to αvβ3 integrin.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is known to be highly expressed on activated endothelial cells during angiogenesis, a critical process in tumor growth and metastasis.[3] The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a well-characterized ligand for αvβ3 integrin.[4][5]

The signaling pathway and uptake mechanism are illustrated below.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ga_NODAGA_RGD [68Ga]NODAGA-RGD Integrin αvβ3 Integrin Receptor Ga_NODAGA_RGD->Integrin Specific Binding Endosome Endosome Integrin->Endosome Receptor-Mediated Endocytosis PET_Signal Positron Emission (PET Signal) Endosome->PET_Signal Internalization & Accumulation

Caption: Mechanism of cellular uptake of [⁶⁸Ga]NODAGA-RGD.

Upon intravenous injection, [⁶⁸Ga]NODAGA-RGD circulates in the bloodstream and accumulates in tissues with high αvβ3 integrin expression. The binding of the RGD moiety to the integrin receptor triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the radiopharmaceutical within the target cells.[5][6] This localized concentration of ⁶⁸Ga allows for sensitive and specific imaging of angiogenesis using PET.

Quantitative Data

The following tables summarize key quantitative data for [⁶⁸Ga]NODAGA-RGD from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Performance of [⁶⁸Ga]NODAGA-RGD
ParameterValueSpeciesNotes
Binding Affinity (IC₅₀) 4.7 ± 1.6 nMHumanFor αvβ3 integrin
Tumor-to-Blood Ratio 11Mouse60 minutes post-injection
Tumor-to-Muscle Ratio 8.5Mouse60 minutes post-injection

Data sourced from preclinical studies.

Table 2: Human Biodistribution of [⁶⁸Ga]NODAGA-RGD (% Injected Dose per Liter)
Organ60 min post-injection
Blood0.56 ± 0.43
Intestine0.54 ± 0.39
Lung0.22 ± 0.05
Muscle0.16 ± 0.08

Data from studies in patients with hepatocellular carcinoma.[7]

Table 3: Human Radiation Dosimetry for [⁶⁸Ga]NODAGA-RGD
ParameterValue (mSv/MBq)
Effective Dose 0.015 - 0.021
Absorbed Dose: Kidneys 0.055
Absorbed Dose: Small Intestine 0.037
Absorbed Dose: Urinary Bladder Wall 0.036 - 0.26

Values can vary based on patient population and calculation model.[1][3][7]

Conclusion

This compound serves as a versatile and efficient platform for the development of targeted radiopharmaceuticals. Its primary mechanism of action is the stable chelation of radiometals, while a conjugatable amine handle allows for the attachment of various targeting molecules. The resulting radioconjugates, exemplified by [⁶⁸Ga]NODAGA-RGD, have demonstrated significant potential in the non-invasive imaging of specific biological processes, such as angiogenesis, by targeting relevant cellular markers. The favorable radiolabeling characteristics and the demonstrated clinical utility of this compound-derived agents underscore their importance in the advancing field of molecular imaging and radiopharmaceutical therapy.

References

NH₂-Noda-GA for PET Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH₂-Noda-GA, focusing on its properties and applications in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Core Properties of NH₂-Noda-GA

NH₂-Noda-GA (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[1][2] Its structure is designed to firmly bind radiometals, particularly Gallium-68 (⁶⁸Ga), while the primary amine (NH₂) group offers a convenient point of attachment for biomolecules, such as peptides and antibodies, for targeted PET imaging.[2]

The Noda-GA backbone forms a stable hexadentate complex with ⁶⁸Ga, exhibiting favorable coordination chemistry. The cavity size of the NODAGA chelator is well-suited for the small ionic radius of ⁶⁸Ga, contributing to high radiolabeling efficiency and in vivo stability of the resulting radiopharmaceutical.[3][4] This stability is crucial to prevent the release of the radionuclide in vivo, which could lead to non-specific accumulation and misleading imaging results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for NH₂-Noda-GA and its conjugates, compiled from various preclinical studies. These values highlight the efficiency and versatility of this chelator in developing ⁶⁸Ga-based PET imaging agents.

Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-Noda-GA Conjugates

ConjugatePrecursor AmountpHTemperature (°C)Time (min)Radiochemical Yield (%)Molar/Specific Activity (GBq/µmol)
[⁶⁸Ga]Ga-NODAGA-HPBCD----76.54 ± 6.12 (decay corrected)17.62 ± 2.43
[⁶⁸Ga]Ga-NODAGA-RAMEB---->9815.34 ± 1.93
[⁶⁸Ga]Ga-NODPAM2.5 µg (4 nmol)4.0 - 4.5>6015>90-
[⁶⁸Ga]Ga-EMP10030 - 90 µg3.25 - 3.759010>95-
General NODAGA Conjugates-3.5 - 4.0Room Temp7--

Table 2: Physicochemical and In Vitro Properties of ⁶⁸Ga-Noda-GA Conjugates

ConjugatelogP ValueIn Vitro StabilityKey Finding
[⁶⁸Ga]Ga-NODAGA-HPBCD-3.07 ± 0.11-Hydrophilic nature leads to renal excretion.
[⁶⁸Ga]Ga-NODAGA-RAMEB-3.63 ± 0.04-High accumulation in PGE2 positive tumors.
[⁶⁸Ga]Ga-NODPAM--Higher bone binding affinity than [⁹⁹ᵐTc]Tc-MDP.[3]
[⁶⁷Ga]-NODAGATOC-Stable in serum and rat liver homogenate.High internalization in sstr2-expressing tumor cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of NH₂-Noda-GA in radiopharmaceutical development. Below are representative protocols for conjugation and radiolabeling.

Conjugation of NH₂-Noda-GA to a Targeting Biomolecule

This protocol describes a typical conjugation reaction using an activated ester of the targeting molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification NH2_Noda_GA Dissolve NH₂-Noda-GA in conjugation buffer (e.g., 0.1 M NaHCO₃, pH 8.5) Mix Mix NH₂-Noda-GA and targeting molecule solutions NH2_Noda_GA->Mix Target_Molecule Dissolve activated ester of targeting molecule (e.g., NHS-ester) in DMSO Target_Molecule->Mix Incubate Incubate at room temperature (e.g., 2 hours) with gentle shaking Mix->Incubate Purify Purify the conjugate (e.g., RP-HPLC or size-exclusion chromatography) Incubate->Purify Characterize Characterize the conjugate (e.g., MS, HPLC) Purify->Characterize

Conjugation of NH₂-Noda-GA to a targeting biomolecule.
Radiolabeling with Gallium-68

This protocol outlines the chelation of ⁶⁸Ga by the Noda-GA conjugate.

G cluster_ga_prep ⁶⁸Ga Preparation cluster_labeling Labeling Reaction cluster_qc Quality Control Elute Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl Mix_Label Add ⁶⁸Ga eluate to the conjugate solution and adjust pH (typically 3.5-4.5) Elute->Mix_Label Conjugate Dissolve Noda-GA conjugate in reaction buffer (e.g., sodium acetate) Conjugate->Mix_Label Incubate_Label Incubate at appropriate temperature (room temp to 95°C) for 5-15 minutes Mix_Label->Incubate_Label Purify_Radiolabeled Purify the radiolabeled product (e.g., C18 cartridge) Incubate_Label->Purify_Radiolabeled QC_Check Determine radiochemical purity (e.g., radio-TLC or radio-HPLC) Purify_Radiolabeled->QC_Check

Radiolabeling of a Noda-GA conjugate with Gallium-68.

PET Imaging Workflow and Principle

The overarching goal of using NH₂-Noda-GA is to enable targeted PET imaging. The following diagrams illustrate the overall workflow and the fundamental principle of PET imaging.

Overall PET Imaging Workflow

This diagram shows the logical progression from the synthesis of the radiopharmaceutical to its application in PET imaging.

G cluster_synthesis Radiopharmaceutical Synthesis cluster_imaging PET Imaging cluster_analysis Data Analysis Conjugation Conjugation of NH₂-Noda-GA to targeting biomolecule Radiolabeling Radiolabeling with ⁶⁸Ga Conjugation->Radiolabeling QC Quality Control Radiolabeling->QC Administration Intravenous administration to subject QC->Administration Biodistribution In vivo biodistribution and target accumulation Administration->Biodistribution PET_Scan PET/CT or PET/MR imaging Biodistribution->PET_Scan Image_Reconstruction Image reconstruction PET_Scan->Image_Reconstruction Data_Quantification Data quantification and interpretation Image_Reconstruction->Data_Quantification

Overall workflow for PET imaging with a ⁶⁸Ga-Noda-GA radiopharmaceutical.
Principle of PET Imaging with a ⁶⁸Ga-Noda-GA Radiotracer

This diagram illustrates the biological and physical principles underlying PET imaging with a targeted radiotracer.

G cluster_biological Biological Targeting cluster_physical Physical Detection Radiotracer ⁶⁸Ga-Noda-GA-Biomolecule (Radiotracer) Binding Specific Binding Radiotracer->Binding Target Target Receptor/Antigen on cell surface Target->Binding Positron_Emission ⁶⁸Ga decays, emitting a positron (β+) Binding->Positron_Emission Annihilation Positron annihilates with an electron Positron_Emission->Annihilation Gamma_Rays Two 511 keV gamma rays are emitted at 180° Annihilation->Gamma_Rays Detection PET scanner detects coincident gamma rays Gamma_Rays->Detection

References

An In-depth Technical Guide to NH2-NODA-GA for Gallium-68 Chelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-NODA-GA, with a specific focus on its application in the chelation of Gallium-68 for use in positron emission tomography (PET). This document is intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceuticals.

Introduction to this compound

This compound, or 2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a macrocyclic, bifunctional chelator based on the 1,4,7-triazacyclononane (TACN) scaffold. The "NODA" portion refers to the 1,4,7-triazacyclononane-1,4-diacetic acid backbone, which provides a high-affinity binding site for Gallium-68. The "-GA" (glutaric acid) linker and the terminal primary amine ("NH2") constitute the bifunctional aspect of the molecule. This reactive amine group allows for covalent conjugation to targeting biomolecules such as peptides, antibodies, or small molecules, enabling the development of targeted radiopharmaceuticals.

The TACN-based structure of this compound offers favorable thermodynamic stability and kinetic inertness for the resulting Gallium-68 complex, which is crucial to prevent the release of the radionuclide in vivo.

Gallium-68 Chelation with NODA-GA Derivatives

The chelation of Gallium-68 by NODA-GA derivatives is a rapid and efficient process that can be performed under mild conditions, making it suitable for the short half-life of 68Ga (67.71 minutes) and for sensitive biomolecules.

Quantitative Data on Gallium-68 Labeling

The following tables summarize key quantitative data from studies on the radiolabeling of NODA-GA-conjugated biomolecules with Gallium-68. It is important to note that the specific performance can vary depending on the conjugated biomolecule, reaction conditions, and purification methods.

Table 1: Radiochemical Yield and Purity of 68Ga-labeled NODA-GA Conjugates

ConjugateRadiochemical Yield (%)Radiochemical Purity (%)Reference
[68Ga]Ga-NODAGA-UBI (29-41)>95>95[1]
[68Ga]Ga-NODAGA-UBI (31-38)>95>95[1]
[68Ga]Ga-NODAGA-Exendin-445 ± 2.4>95[2][3]
[68Ga]Ga-NDL-1 (NODASA-D-lysine)81.7 ± 3.297.7 ± 0.5[4]

Table 2: In Vitro and In Vivo Stability of 68Ga-labeled NODA-GA Conjugates

ConjugateConditionStability (%)Time PointReference
[68Ga]Ga-NDL-11000-fold molar excess of EDTA>93Not Specified[4]
[68Ga]Ga-NDL-1Human Plasma>972 hours[4]
[68Ga]Ga-NODA-CDV-Nb109PBS>954 hours[5]
[68Ga]Ga-NODA-CDV-Nb109Serum~922 hours[5]
[68Ga]Ga-NODA-CDV-Nb109In vivo (mice blood)>901 hour[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound and Gallium-68.

Conjugation of this compound to a Targeting Biomolecule

This protocol describes a general method for conjugating the primary amine of this compound to a biomolecule containing a carboxylic acid group via amide bond formation.

  • Activation of the Biomolecule's Carboxylic Acid:

    • Dissolve the biomolecule in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an excess of an activating agent (e.g., HBTU, HATU, or a mixture of EDC and NHS).

    • Stir the reaction mixture at room temperature for 1-4 hours.

  • Conjugation Reaction:

    • Dissolve this compound in a suitable solvent, potentially with a small amount of organic base (e.g., DIPEA) to deprotonate the amine.

    • Add the activated biomolecule solution to the this compound solution.

    • Allow the reaction to proceed at room temperature overnight.

  • Purification:

    • Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the collected fractions containing the desired product.

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Radiolabeling with Gallium-68

This protocol outlines the steps for labeling the NODA-GA-conjugated biomolecule with Gallium-68.

  • Elution of 68Ga:

    • Elute Gallium-68 from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.

  • Buffering and Precursor Addition:

    • In a sterile reaction vial, add a specific amount of the NODA-GA-conjugated biomolecule (typically in the microgram range).

    • Add a suitable buffer (e.g., sodium acetate or HEPES) to adjust the pH to a range of 3.5-5.5.

  • Labeling Reaction:

    • Add the 68Ga eluate to the vial containing the precursor and buffer.

    • Incubate the reaction mixture at an elevated temperature (typically 80-95°C) for 5-15 minutes. Some NODA-GA conjugates can also be labeled efficiently at room temperature.

  • Purification of the Labeled Product:

    • Pass the reaction mixture through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted 68Ga and other impurities.

    • Wash the cartridge with sterile water.

    • Elute the purified 68Ga-labeled conjugate with an appropriate solvent (e.g., ethanol/water mixture).

  • Final Formulation:

    • Dilute the eluted product with a sterile saline solution for injection and pass it through a sterile 0.22 µm filter.

Quality Control

Thorough quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

  • Radiochemical Purity:

    • Instant Thin-Layer Chromatography (ITLC): Use ITLC strips with an appropriate mobile phase (e.g., 0.1 M sodium citrate) to separate the labeled conjugate from free 68Ga and colloidal 68Ga.

    • High-Performance Liquid Chromatography (HPLC): Employ a radio-HPLC system with a suitable column (e.g., C18) and a gradient elution method to determine the radiochemical purity with high resolution.

  • Chemical Purity:

    • Assess the presence of non-radioactive impurities using the UV channel of the HPLC system.

  • pH:

    • Measure the pH of the final product to ensure it is within the acceptable range for injection (typically 5.5-7.5).

  • Sterility and Endotoxins:

    • Perform standard sterility and Limulus Amebocyte Lysate (LAL) tests to ensure the absence of microbial and endotoxin contamination.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Bifunctional_Chelator_Concept Conceptual Diagram of a Bifunctional Chelator cluster_BFC Bifunctional Chelator (this compound) cluster_Functions Functions Chelator Chelating Moiety (NODA) Linker Linker (Glutaric Acid) Chelator->Linker MetalBinding Binds Gallium-68 Chelator->MetalBinding FunctionalGroup Reactive Functional Group (-NH2) Linker->FunctionalGroup Conjugation Covalently attaches to Targeting Biomolecule FunctionalGroup->Conjugation

Conceptual Diagram of a Bifunctional Chelator.

Conjugation_Workflow Conjugation of this compound to a Biomolecule start Start biomolecule Targeting Biomolecule (with -COOH) start->biomolecule activation Activate Carboxylic Acid (e.g., with EDC/NHS) biomolecule->activation conjugation Conjugation Reaction (Amide Bond Formation) activation->conjugation nh2_noda_ga This compound nh2_noda_ga->conjugation purification Purification (RP-HPLC) conjugation->purification characterization Characterization (Mass Spec, HPLC) purification->characterization final_product NODA-GA-Biomolecule Conjugate characterization->final_product

Conjugation of this compound to a Biomolecule.

Radiolabeling_Workflow Gallium-68 Radiolabeling Workflow generator 68Ge/68Ga Generator elution Elute 68GaCl3 (0.1 M HCl) generator->elution labeling Labeling Reaction (Heat, 5-15 min) elution->labeling precursor NODA-GA-Biomolecule Conjugate buffering Add Buffer (pH 3.5-5.5) precursor->buffering buffering->labeling spe_purification Solid-Phase Extraction (SPE Purification) labeling->spe_purification formulation Final Formulation (Saline, Sterile Filtration) spe_purification->formulation qc Quality Control (HPLC, ITLC, pH, etc.) formulation->qc final_product [68Ga]Ga-NODA-GA-Biomolecule qc->final_product

Gallium-68 Radiolabeling Workflow.

Conclusion

This compound is a versatile and efficient bifunctional chelator for Gallium-68. Its ability to form stable complexes under mild conditions, coupled with the presence of a reactive amine for conjugation, makes it a valuable tool in the development of targeted PET radiopharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers and developers to utilize this compound in their work. As with any radiopharmaceutical development, careful optimization and rigorous quality control are paramount to ensure the production of safe and effective imaging agents.

References

An In-depth Technical Guide on NH2-Noda-GA for Copper-64 Labeling Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-Noda-GA, its application in copper-64 labeling for Positron Emission Tomography (PET) imaging, and detailed protocols for its use. The information presented is synthesized from peer-reviewed research to assist in the development of novel radiopharmaceuticals.

Introduction: The Role of Copper-64 and Bifunctional Chelators in PET Imaging

Copper-64 (⁶⁴Cu) is a radionuclide of significant interest for PET imaging due to its favorable decay characteristics.[1] With a half-life of 12.7 hours, it is well-suited for imaging biological processes that occur over several hours to a couple of days, such as the pharmacokinetics of antibodies and nanoparticles.[2] Its decay profile includes both positron emission (β+) for PET imaging and beta-minus (β-) particles and Auger electrons, which gives it theranostic potential.[1]

For ⁶⁴Cu to be used in targeted imaging, it must be attached to a targeting biomolecule (e.g., a peptide, antibody, or small molecule) that specifically binds to a biological target of interest. This is achieved through the use of a bifunctional chelator. A bifunctional chelator is a molecule with two distinct functionalities: one part securely binds the radiometal ion, while the other part provides a reactive group for covalent attachment to the biomolecule. The stability of the complex between the chelator and the radiometal is paramount to prevent the release of the radioisotope in vivo, which can lead to non-specific accumulation and inaccurate imaging data.[3][4]

This compound: A Superior Chelator for Copper-64

This compound is a derivative of the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) macrocycle. The "Noda-GA" portion refers to 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid, and the "NH2" indicates a terminal amine group, which provides a convenient point of attachment for bioconjugation.[5] The Noda-GA scaffold has demonstrated significant advantages for the chelation of ⁶⁴Cu compared to other commonly used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Key Advantages of this compound for ⁶⁴Cu Labeling:

  • Mild Reaction Conditions: this compound and its conjugates can be radiolabeled with ⁶⁴Cu under mild conditions, often at room temperature and neutral pH.[6] This is a significant advantage over chelators like DOTA, which frequently require elevated temperatures (e.g., 40-100°C) for efficient labeling.[7] These harsh conditions can be detrimental to sensitive biomolecules like antibodies, potentially leading to denaturation and loss of function.

  • Rapid Labeling Kinetics: The chelation of ⁶⁴Cu by Noda-GA is typically rapid, with high radiochemical yields achieved in short reaction times (often within 15-30 minutes).[3]

  • High Stability: The resulting ⁶⁴Cu-Noda-GA complex exhibits remarkable in vitro and in vivo stability.[3][7][8] It shows high resistance to transchelation, a process where the radiometal is captured by other competing chelators or metal-binding proteins in the body.[3][4] This high kinetic inertness minimizes the in vivo release of ⁶⁴Cu, leading to lower background signals and improved image quality.[3][7]

  • Favorable Pharmacokinetics: Studies have shown that ⁶⁴Cu-labeled Noda-GA conjugates can exhibit improved pharmacokinetic profiles compared to their DOTA counterparts, with lower accumulation in non-target organs like the liver.[7][8]

Quantitative Data on ⁶⁴Cu Labeling with Noda-GA Conjugates

The following tables summarize quantitative data from various studies on the radiolabeling of Noda-GA-conjugated molecules with ⁶⁴Cu.

Table 1: Radiochemical Yield and Specific Activity

ConjugateRadiolabeling ConditionsRadiochemical Yield/PuritySpecific ActivityReference
⁶⁴Cu-NODAGA-trastuzumabRoom Temperature, 15 min>99%Not Reported[3]
⁶⁴Cu-NODAGA-mAb725°C, 1 hr59-71%Not Reported[7]
⁶⁴Cu-NODAGA-NanobodyNot Specified100%0.11 MBq/µg (solid target ⁶⁴Cu)[3]
⁶⁴Cu-NODAGA-NanobodyNot Specified100%0.15 MBq/µg (liquid target ⁶⁴Cu)[3]

Table 2: In Vitro Stability of ⁶⁴Cu-Noda-GA Conjugates

ConjugateMediumIncubation ConditionsStability (Remaining Intact)Reference
⁶⁴Cu-NODAGA-trastuzumabPBS37°C, 24 hr>99%[3][4]
⁶⁴Cu-NODAGA-trastuzumabMouse Serum37°C, 24 hr>99%[3][4]
⁶⁴Cu-NODAGA-trastuzumabEDTA (33 mM)37°C, 24 hr>99%[3][4]

Experimental Protocols

The following sections provide representative, detailed methodologies for the conjugation of this compound to a targeting molecule and its subsequent radiolabeling with ⁶⁴Cu. These protocols are synthesized from published literature and may require optimization for specific applications.

Conjugation of this compound to a Targeting Biomolecule

This protocol describes a general method for conjugating an amine-reactive version of Noda-GA (e.g., Noda-GA-NHS ester) to a biomolecule containing free amine groups (e.g., lysine residues in peptides or antibodies).

Materials:

  • Targeting biomolecule (e.g., peptide, antibody)

  • Noda-GA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5-9.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

  • Deionized water (metal-free)

Procedure:

  • Biomolecule Preparation: Dissolve the targeting biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Chelator Preparation: Immediately before use, dissolve the Noda-GA-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Noda-GA-NHS ester to the biomolecule solution.

  • Incubation: Gently mix the reaction mixture and incubate for 4-24 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically for each specific biomolecule.

  • Purification: Remove the unreacted chelator and byproducts by SEC or dialysis. The purified Noda-GA-conjugated biomolecule should be stored in a suitable buffer, such as metal-free ammonium acetate or saline.

  • Characterization: Confirm the successful conjugation and determine the average number of chelators per biomolecule using methods such as MALDI-TOF mass spectrometry or isotopic dilution assays.

Copper-64 Radiolabeling of Noda-GA Conjugates

This protocol outlines the direct radiolabeling of a Noda-GA-conjugated biomolecule with ⁶⁴Cu.

Materials:

  • Noda-GA-conjugated biomolecule

  • ⁶⁴CuCl₂ in dilute HCl (obtained from a cyclotron)

  • Labeling Buffer: 0.1 M Ammonium Acetate or Sodium Acetate, pH 5.5-7.0

  • Quenching Solution: 50 mM EDTA or DTPA solution

  • Purification system (e.g., PD-10 desalting column)

  • Deionized water (metal-free)

Procedure:

  • Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the Noda-GA-conjugated biomolecule (typically 50-100 µg).

  • Buffering: Add the labeling buffer to the conjugate to achieve the desired pH (typically between 5.5 and 7.0).

  • Addition of ⁶⁴Cu: Add the required amount of ⁶⁴CuCl₂ solution (e.g., 50-200 MBq) to the reaction mixture.

  • Incubation: Gently vortex the mixture and incubate at room temperature (25°C) for 15-60 minutes.

  • Quenching (Optional): To stop the reaction and chelate any remaining free ⁶⁴Cu, a small amount of quenching solution can be added.

  • Purification: Purify the radiolabeled conjugate from unchelated ⁶⁴Cu using a desalting column pre-equilibrated with a suitable formulation buffer (e.g., sterile saline).

  • Final Formulation: Collect the purified ⁶⁴Cu-Noda-GA-conjugate and pass it through a 0.22 µm sterile filter into a sterile vial for further use.

Quality Control

Quality control is essential to ensure the purity, identity, and stability of the final radiopharmaceutical product.

Methods:

  • Radiochemical Purity (RCP): Determined using instant thin-layer chromatography (iTLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).

    • iTLC: A common system involves using a mobile phase of 50 mM DTPA to separate the radiolabeled conjugate (which remains at the origin) from free ⁶⁴Cu (which moves with the solvent front).

    • Radio-HPLC: A size-exclusion or reverse-phase column coupled with a radioactivity detector can provide a more detailed profile of the product, separating the labeled conjugate from aggregates and free ⁶⁴Cu.

  • Specific Activity: Calculated by dividing the total radioactivity of the purified product by the total mass of the conjugated biomolecule.

  • Stability: The stability of the radiolabeled conjugate should be assessed in relevant biological media, such as saline and serum, over time at 37°C. The RCP is measured at various time points to determine the extent of dissociation.

Visualized Workflows and Concepts

Workflow for Preparation of ⁶⁴Cu-labeled Biomolecule

G cluster_0 Bioconjugation cluster_1 Radiolabeling & Quality Control Biomolecule Targeting Biomolecule (Peptide/Antibody) Conjugation Conjugation Reaction (pH 8.5-9.0, 4-24h) Biomolecule->Conjugation Chelator This compound Derivative (e.g., NHS-ester) Chelator->Conjugation Purification1 Purification (SEC / Dialysis) Conjugation->Purification1 Conjugate Noda-GA-Biomolecule Conjugate Purification1->Conjugate Labeling Labeling Reaction (pH 5.5-7.0, RT, 15-60 min) Conjugate->Labeling Cu64 [⁶⁴Cu]CuCl₂ Cu64->Labeling Purification2 Purification (Desalting Column) Labeling->Purification2 QC Quality Control (radio-TLC/HPLC) Purification2->QC FinalProduct [⁶⁴Cu]Cu-Noda-GA-Biomolecule QC->FinalProduct

Caption: General workflow for bioconjugation, radiolabeling, and quality control.

Stability of the ⁶⁴Cu-Noda-GA Complex

G cluster_challenges In Vivo Challenges Cu_Noda_GA [⁶⁴Cu]Cu-Noda-GA Complex (High Kinetic Inertness) Transchelation Transchelation / Dissociation (Minimal) Cu_Noda_GA->Transchelation Resists Proteins Endogenous Proteins (e.g., Superoxide Dismutase) Proteins->Transchelation Chelators Other Metal Ions / Chelators Chelators->Transchelation Free_Cu Released [⁶⁴Cu]Cu²⁺ (Leads to background signal) Transchelation->Free_Cu

Caption: High kinetic stability of the ⁶⁴Cu-Noda-GA complex against transchelation.

References

An In-Depth Technical Guide to NODAGA Derivatives in Radiopharmacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of radiopharmaceuticals is continually evolving, driven by the need for agents with superior imaging and therapeutic properties. Within this dynamic field, the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and its derivatives have emerged as a versatile and highly effective platform for the development of novel radiodiagnostic and radiotherapeutic agents. This guide provides a comprehensive technical overview of NODAGA derivatives, detailing their chemical characteristics, radiolabeling protocols, and applications in targeting critical disease biomarkers. Through a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows, this document serves as a core resource for professionals engaged in the cutting edge of radiopharmaceutical development.

Introduction to NODAGA and its Derivatives

NODAGA is a macrocyclic chelator derived from NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) by the introduction of a glutaric acid arm.[1] This structural modification provides a convenient site for conjugation to biomolecules, such as peptides, antibodies, and small molecules, transforming the chelator into a bifunctional agent capable of securely holding a radionuclide while being attached to a targeting vector.[2]

The key advantages of NODAGA-based chelators in radiopharmacy include:

  • Efficient Radiolabeling under Mild Conditions: NODAGA exhibits a high affinity for various radiometals, notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), enabling rapid and efficient radiolabeling at or near room temperature and at physiological pH.[1][2] This is a significant advantage over other chelators like DOTA, which often require heating to achieve high radiochemical yields.[3]

  • High In Vivo Stability: The resulting radiometal-NODAGA complexes demonstrate excellent kinetic inertness and metabolic stability, minimizing the in vivo release of the radionuclide and reducing off-target radiation exposure.[4]

  • Favorable Pharmacokinetics: The hydrophilic nature of NODAGA contributes to favorable pharmacokinetic profiles of the resulting radiopharmaceuticals, often characterized by rapid renal clearance and high tumor-to-background ratios.[1]

  • Versatility in Theranostics: The ability of the NOTA/NODAGA backbone to chelate a range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides makes it an ideal scaffold for developing theranostic pairs, which allow for both imaging and therapy with the same targeting molecule.

Quantitative Data Presentation

The following tables summarize key quantitative data for various NODAGA-based radiopharmaceuticals, facilitating a direct comparison of their performance characteristics.

Table 1: Radiolabeling Efficiency and Conditions

RadiopharmaceuticalRadionuclidePrecursor Amount (µg)pHTemperature (°C)Incubation Time (min)Radiochemical Yield (%)Molar Activity (MBq/nmol)Reference
[⁶⁸Ga]Ga-NODAGA-CDP1⁶⁸Ga16 (33 µM)4.021 ± 12092 ± 1Not Reported[3]
[⁶⁸Ga]Ga-DOTA-CDP1⁶⁸Ga33 µM4.595 ± 21095 ± 2Not Reported[3]
[⁶⁸Ga]Ga-NODAGA-RGD₂⁶⁸Ga40-503.5-4.0Room TempNot Specified>95Not Reported
[⁶⁴Cu]Cu-NODAGA-mAb7⁶⁴CuNot SpecifiedNot Specified256059-71Not Reported[1]
[⁶⁴Cu]Cu-DOTA-mAb7⁶⁴CuNot SpecifiedNot Specified406059-71Not Reported[1]
[⁶⁴Cu]Cu-NODAGA-JR11⁶⁴CuNot SpecifiedNot Specified95109940[5]
[⁶⁴Cu]Cu-DOTA-TATE⁶⁴CuNot SpecifiedNot Specified9510977[5]

Table 2: In Vitro Performance

RadiopharmaceuticalCell LineIC₅₀/Kᵈ (nM)Bₘₐₓ (nM)Internalization (% at 4h)Reference
[⁶⁴Cu]Cu-NODAGA-JR11HEK-hsst25.7 ± 0.95 (Kᵈ)4.1 ± 0.18Low (antagonist)[4][6]
[⁶⁴Cu]Cu-DOTA-TATEHEK-hsst220.1 ± 4.4 (Kᵈ)0.48 ± 0.04~50 (agonist)[4][6]
[⁶⁷Ga]-NODAGATOCAR4-2J3.5 ± 1.6 (IC₅₀)Not ReportedHigh[7]
[¹¹¹In]-NODAGATOCAR4-2J1.7 ± 0.2 (IC₅₀)Not ReportedHigh[7]

Table 3: In Vivo Biodistribution (%ID/g at 1h post-injection in tumor-bearing mice)

RadiopharmaceuticalTumorBloodLiverKidneysMuscleReference
[⁶⁴Cu]Cu-NODAGA-JR1120.6 ± 3.70.47 ± 0.11.9 ± 0.34.4 ± 1.10.5 ± 0.1[4]
[⁶⁴Cu]Cu-DOTA-TATE19.0 ± 3.11.5 ± 0.34.5 ± 0.82.5 ± 0.40.8 ± 0.2[4]
[⁶⁴Cu]Cu-NODAGA-mAb7 (24h)13.24 ± 4.8613.7 ± 3.15.3 ± 1.15.8 ± 1.22.4 ± 0.5[1]
[⁶⁴Cu]Cu-DOTA-mAb7 (24h)13.44 ± 1.2110.9 ± 1.67.9 ± 1.16.5 ± 0.82.7 ± 0.5[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of NODAGA-based radiopharmaceuticals.

Synthesis of NODAGA-NHS Ester

The activation of the glutaric acid carboxyl group of NODAGA to an N-hydroxysuccinimide (NHS) ester is a critical step for its conjugation to amine-containing biomolecules.

Materials:

  • NODAGA-tris(t-Bu ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Protocol:

  • Protection of Carboxylic Acids: The carboxylic acid groups on the NODAGA precursor are typically protected as tert-butyl esters to prevent unwanted side reactions.

  • NHS Ester Formation:

    • Dissolve NODAGA-tris(t-Bu ester) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

    • Remove the solvent under reduced pressure.

  • Deprotection:

    • Dissolve the crude product in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvents under reduced pressure.

  • Purification:

    • Purify the final NODAGA-NHS ester product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Radiolabeling of a NODAGA-Peptide with ⁶⁸Ga

This protocol describes the manual radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • NODAGA-conjugated peptide stock solution (e.g., 1 mg/mL in water)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free reaction vial

  • Heating block (optional, as labeling can often be performed at room temperature)

  • ITLC strips (e.g., iTLC-SG)

  • Mobile phase for ITLC (e.g., 1:1 mixture of 1 M ammonium acetate and methanol)

  • Radio-TLC scanner

Protocol:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

  • Reaction Setup:

    • In a sterile reaction vial, add a specific volume of the NODAGA-peptide stock solution (typically 10-50 µg).

    • Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.

    • Gently mix the solution.

    • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60-95°C) for 5-20 minutes. The optimal temperature and time will depend on the specific peptide conjugate.[2][3]

  • Quality Control:

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the chromatogram using the appropriate mobile phase.

    • Scan the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁶⁸Ga-labeled peptide will migrate with the solvent front, while free ⁶⁸Ga will remain at the origin.

    • A radiochemical purity of >95% is generally required for in vivo use.

In Vitro Stability Assay

This assay evaluates the stability of the radiolabeled compound in human serum.

Materials:

  • Radiolabeled NODAGA-peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Size-exclusion chromatography (SEC) HPLC system with a radioactivity detector

Protocol:

  • Add a known amount of the radiolabeled NODAGA-peptide to an equal volume of human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, and 24 hours), take an aliquot of the mixture.

  • Analyze the aliquot by SEC-HPLC to separate the intact radiolabeled peptide from any degradation products or transchelated radionuclide.

  • Quantify the percentage of intact radiopharmaceutical at each time point.

Receptor Binding Affinity Assay

This protocol determines the binding affinity (IC₅₀ or Kᵈ) of the NODAGA-radiopharmaceutical to its target receptor using a competitive binding assay.

Materials:

  • Cells expressing the target receptor (e.g., HEK-sst2 for somatostatin receptor)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]Tyr³-octreotide)

  • Unlabeled NODAGA-peptide (cold ligand) at various concentrations

  • Binding buffer

  • 96-well filter plates

  • Vacuum manifold

  • Gamma counter

Protocol:

  • Seed the receptor-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the experiment, wash the cells with binding buffer.

  • Add a constant concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled NODAGA-peptide to the wells.

  • Incubate the plate at the appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

  • Wash the cells with ice-cold binding buffer to remove unbound ligand.

  • Harvest the cells onto filter mats using a cell harvester and a vacuum manifold.

  • Measure the radioactivity of the filters in a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

In Vivo Biodistribution Study

This study assesses the distribution of the radiopharmaceutical in various organs and tissues of an animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts)

  • Radiolabeled NODAGA-peptide

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

Protocol:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled NODAGA-peptide intravenously via the tail vein.

  • At predetermined time points (e.g., 1, 4, and 24 hours) post-injection, euthanize a group of mice.

  • Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by receptors commonly targeted by NODAGA-based radiopharmaceuticals.

GRPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq Gαq GRPR->Gq G1213 Gα12/13 GRPR->G1213 PLCb PLCβ Gq->PLCb RhoGEF RhoGEF G1213->RhoGEF PKC PKC PLCb->PKC Rho Rho RhoGEF->Rho Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival, Differentiation) ERK->Transcription JNK JNK Rho->JNK p38 p38 Rho->p38 Actin Actin Cytoskeleton Rho->Actin Reorganization JNK->Transcription p38->Transcription

Caption: Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway.[8][9]

SSTR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SSTR2 SSTR2 Gi Gαi SSTR2->Gi SHP1 SHP-1 SSTR2->SHP1 AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC inhibits Ca_channel Ca²⁺ Channels Gi->Ca_channel inhibits K_channel K⁺ Channels Gi->K_channel activates PKA PKA cAMP->PKA Proliferation Inhibition of Proliferation PKA->Proliferation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Secretion Inhibition of Hormone Secretion Ca_influx->Secretion K_efflux K⁺ Efflux K_channel->K_efflux K_efflux->Secretion PI3K_AKT PI3K/AKT Pathway SHP1->PI3K_AKT inhibits MAPK MAPK Pathway SHP1->MAPK inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Proliferation

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.[10]

Experimental Workflows

The following diagrams outline key experimental workflows in the development of NODAGA-based radiopharmaceuticals.

Radiopharmaceutical_Development_Workflow Target_ID Target Identification and Validation Lead_Comp Lead Compound (Peptide/Antibody) Identification Target_ID->Lead_Comp Conjugation Conjugation of BFC to Lead Compound Lead_Comp->Conjugation BFC_Synth Bifunctional Chelator (NODAGA-Derivative) Synthesis BFC_Synth->Conjugation Radiolabeling Radiolabeling with Radionuclide Conjugation->Radiolabeling In_Vitro In Vitro Evaluation (Stability, Affinity, Cell Uptake) Radiolabeling->In_Vitro In_Vivo In Vivo Preclinical Studies (Biodistribution, PET/SPECT Imaging) In_Vitro->In_Vivo Dosimetry Dosimetry Calculations In_Vivo->Dosimetry Clinical_Trials Clinical Trials (Phase I, II, III) Dosimetry->Clinical_Trials Regulatory Regulatory Approval Clinical_Trials->Regulatory

Caption: General Workflow for Radiopharmaceutical Development.[11][12]

Biodistribution_Workflow Animal_Model Prepare Tumor-Bearing Animal Model Injection Intravenous Injection of Radiopharmaceutical Animal_Model->Injection Time_Points Euthanize Animal Cohorts at Predefined Time Points Injection->Time_Points Dissection Dissect and Collect Organs and Tissues Time_Points->Dissection Weighing Weigh Each Tissue Sample Dissection->Weighing Counting Measure Radioactivity in Gamma Counter Weighing->Counting Calculation Calculate %ID/g for Each Tissue Counting->Calculation Analysis Data Analysis and Comparison Calculation->Analysis

References

An In-depth Technical Guide to the Synthesis and Functionalization of NH2-Noda-GA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and functionalization of NH2-Noda-GA, a bifunctional chelator of significant interest in the development of radiopharmaceuticals and other targeted molecular agents. This document details the multi-step synthesis of the this compound core, presents protocols for its conjugation to biomolecules, and includes quantitative data and characterization details to support practical application in a research and development setting.

Introduction to this compound

This compound, with the chemical name 2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator built upon the 1,4,7-triazacyclononane (NOTA) macrocycle.[1][2] Its structure incorporates a glutamic acid (GA) spacer that terminates in a primary amine (NH2) group. This design provides a robust coordination site for various radiometals, particularly Gallium-68 (⁶⁸Ga), while the terminal amine serves as a versatile handle for covalent attachment to targeting biomolecules such as peptides and antibodies.[1][3] The resulting radionuclide-drug conjugates (RDCs) are valuable tools for medical imaging and therapy.[4][5]

The NODA-GA backbone forms highly stable complexes with trivalent metal ions like ⁶⁸Ga(III) in a distorted octahedral geometry.[3] Radiolabeling can be achieved with high efficiency (often exceeding 90%) under mild conditions, typically at a pH of 4-5 with reaction times of 10-15 minutes at elevated temperatures (e.g., 95°C), yielding complexes with good in vitro and in vivo stability.[3]

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that begins with the preparation of a protected precursor, NODAGA(tBu)₃, followed by functionalization to introduce the terminal amine and subsequent deprotection. The following sections provide a detailed experimental protocol based on established literature procedures.

Synthesis of the Protected Intermediate: NODAGA(tBu)₃

The synthesis of the key intermediate, (R)-4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid (NODAGA(tBu)₃), is a five-step process with a reported overall yield of approximately 21%.[6]

Experimental Protocol: Synthesis of NODAGA(tBu)₃

A detailed, step-by-step protocol for the synthesis of NODAGA(tBu)₃ is not fully available in a single public source. However, based on related syntheses of NODA-GA derivatives, the general approach involves the following key transformations:

  • Mono-alkylation of a protected 1,4,7-triazacyclononane (cyclen) derivative: This initial step selectively introduces a functional group at one of the nitrogen atoms of the macrocycle, which will later be used to attach the glutamic acid spacer.

  • Introduction of the protected glutamic acid moiety: The mono-functionalized cyclen derivative is reacted with a suitably protected glutamic acid derivative to form the core structure.

  • Alkylation of the remaining secondary amines: The two remaining secondary amines on the cyclen ring are alkylated with a protected form of acetic acid (e.g., tert-butyl bromoacetate) to complete the chelating structure.

  • Purification of the protected intermediate: The resulting NODAGA(tBu)₃ is purified using chromatographic techniques, such as flash chromatography on silica gel.

Functionalization to Introduce the Amine Group and Deprotection

The carboxylic acid of the glutamic acid spacer in NODAGA(tBu)₃ is converted to a primary amine. This is typically achieved through an amide coupling reaction with a protected diamine, followed by deprotection. The final deprotection of the tert-butyl ester protecting groups is accomplished using a strong acid like trifluoroacetic acid (TFA).

Experimental Protocol: Amine Functionalization and Deprotection

  • Amide Coupling:

    • Dissolve NODAGA(tBu)₃ (1 equivalent) and a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a mixture of water and acetonitrile (1:1).

    • Add a solution of a protected diamine (e.g., N-Boc-ethylenediamine) (1.2 equivalents) in pyridine dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 48 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude residue in acetonitrile and filter to remove the dicyclohexylurea (DCU) byproduct.

    • Purify the product by reverse-phase flash chromatography.

  • Deprotection:

    • Dissolve the tert-butyl protected this compound precursor in trifluoroacetic acid.

    • Stir the solution at room temperature under a nitrogen atmosphere for 48 hours.

    • Remove the trifluoroacetic acid under reduced pressure.

    • Purify the final this compound product by reverse-phase flash chromatography.

Characterization Data

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight Typical Characterization Data
This compoundC₁₇H₃₁N₅O₇417.46 g/mol ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI), HPLC Purity (>98%)[1]
(R)-NODA-GA(tBu)₃C₂₇H₄₉N₃O₈543.69 g/mol ¹H NMR, ¹³C NMR, Mass Spectrometry[7]

Functionalization of this compound for Bioconjugation

The terminal primary amine of this compound provides a reactive handle for its covalent attachment to various biomolecules, most notably peptides and antibodies. The goal of this bioconjugation is to create a stable link without compromising the biological activity of the targeting molecule or the chelating properties of the Noda-GA moiety.[3]

Conjugation to Peptides via Solid-Phase Peptide Synthesis (SPPS)

One of the most common methods for conjugating this compound to peptides is during solid-phase peptide synthesis (SPPS). The protected chelator, NODAGA(tBu)₃, can be coupled to the N-terminus of the resin-bound peptide.

Experimental Protocol: SPPS Conjugation

  • Resin Swelling: Swell the peptide-bound resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the peptide on the resin using a solution of piperidine in DMF (typically 20%).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Chelator Coupling:

    • Activate the carboxylic acid of NODAGA(tBu)₃ (typically 3 equivalents relative to the resin loading) with a coupling agent like benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium-hexafluorophosphate (PyBOP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated chelator solution to the resin and allow the coupling reaction to proceed overnight at room temperature.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the peptide-chelator conjugate from the resin and simultaneously remove the side-chain and chelator protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide-NH2-Noda-GA conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to Antibodies

The conjugation of this compound to antibodies typically occurs in solution by targeting reactive functional groups on the antibody surface, such as the ε-amino groups of lysine residues. This is often achieved by first activating the carboxylic acid of the glutamic acid moiety of a protected Noda-GA derivative to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amines on the antibody.

Experimental Protocol: Antibody Conjugation via NHS Ester

  • Antibody Preparation: Prepare the antibody in a suitable buffer, typically a borate or phosphate buffer at a pH of around 8.5.

  • NHS Ester Activation of NODA-GA: Activate the carboxylic acid of a protected NODA-GA derivative (e.g., NODAGA(tBu)₃) to an NHS ester using standard coupling chemistry.

  • Conjugation Reaction: Add the activated NODA-GA-NHS ester to the antibody solution. The molar ratio of chelator to antibody will need to be optimized to achieve the desired degree of labeling without compromising antibody function.

  • Incubation: Allow the reaction to proceed, for example, at 4°C for 20 hours.

  • Purification: Remove the excess, unreacted chelator and byproducts from the antibody-chelator conjugate using size-exclusion chromatography or dialysis.

  • Deprotection: Deprotect the chelator on the antibody using acidic conditions (e.g., TFA), followed by purification.

Workflows and Signaling Pathways

The synthesis and functionalization of this compound can be visualized as a series of interconnected workflows.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis start Starting Materials (Protected Cyclen, Protected Glutamic Acid) step1 Mono-alkylation start->step1 step2 Coupling with Glutamic Acid Derivative step1->step2 step3 Alkylation of Secondary Amines step2->step3 intermediate Protected Intermediate (NODAGA(tBu)3) step3->intermediate step4 Amine Functionalization intermediate->step4 step5 Deprotection (TFA) step4->step5 product Final Product (this compound) step5->product

Caption: Workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Functionalization Workflow

SPPS_Functionalization_Workflow cluster_spps SPPS Functionalization resin Peptide on Solid Support (Resin) deprotection Fmoc Deprotection (Piperidine) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling with Activated NODAGA(tBu)3 washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 cleavage Cleavage & Deprotection (TFA Cocktail) washing2->cleavage purification RP-HPLC Purification cleavage->purification final_conjugate Purified Peptide-NH2-Noda-GA Conjugate purification->final_conjugate

Caption: Workflow for peptide conjugation using SPPS.

Antibody Functionalization Workflow

Antibody_Functionalization_Workflow cluster_antibody Antibody Functionalization antibody Antibody in Buffer conjugation Conjugation Reaction antibody->conjugation activation NODA-GA-NHS Ester Activation activation->conjugation purification1 Purification (Size Exclusion) conjugation->purification1 deprotection Deprotection (TFA) purification1->deprotection purification2 Final Purification deprotection->purification2 final_conjugate Antibody-NH2-Noda-GA Conjugate purification2->final_conjugate

Caption: Workflow for antibody conjugation.

Conclusion

This compound is a valuable and versatile bifunctional chelator for the development of targeted radiopharmaceuticals and other molecular probes. The synthetic and functionalization protocols outlined in this guide provide a framework for its practical application in a research and drug development setting. Careful execution of these procedures and thorough characterization of the resulting conjugates are essential for the successful development of novel diagnostic and therapeutic agents.

References

The Pivotal Role of the Glutamic Acid Spacer in NH2-NODA-GA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is continually advancing, with a significant focus on the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The precision of these agents hinges on the elegant design of their molecular components: a targeting moiety, a radionuclide, and a chelator to securely hold the radionuclide. Connecting these components is the often-underestimated linker, or spacer, which plays a critical role in the overall performance of the radiopharmaceutical. This technical guide delves into the specific role of the glutamic acid spacer within the widely used bifunctional chelator, NODA-GA, offering insights into its impact on pharmacokinetics, receptor binding, and renal clearance.

Introduction to NODA-GA and the Significance of the Spacer

NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is a popular bifunctional chelator used in the development of radiopharmaceuticals. Its macrocyclic core provides a stable coordination cage for various radiometals, particularly Gallium-68 (⁶⁸Ga), a positron emitter ideal for Positron Emission Tomography (PET) imaging. The "GA" in NODA-GA refers to the glutamic acid moiety, which serves as a spacer, providing a reactive carboxyl group for conjugation to targeting biomolecules such as peptides and antibodies.

The spacer is not merely a passive connector; its chemical properties, including charge, hydrophilicity, and steric bulk, can profoundly influence the biological behavior of the entire radiopharmaceutical conjugate. The glutamic acid spacer, with its inherent negative charge and hydrophilic nature, is a key determinant of the conjugate's in vivo fate.

The Multifaceted Role of the Glutamic Acid Spacer

The glutamic acid spacer in NH₂-NODA-GA exerts its influence in several key areas:

Modulating Pharmacokinetics and Enhancing In Vivo Stability

The physicochemical properties of the linker directly impact how a radiopharmaceutical travels through the body, interacts with non-target tissues, and is ultimately eliminated. The hydrophilic nature of the glutamic acid spacer can contribute to favorable pharmacokinetics by increasing the water solubility of the conjugate, which often leads to faster clearance from the blood pool and reduced non-specific binding to tissues like the liver.

Furthermore, studies comparing NODA-GA with other chelators have highlighted its excellent in vivo stability. For instance, a comparison of ⁶⁴Cu-labeled DOTA and NODA-GA immunoconjugates revealed that the ⁶⁴Cu-NODA-GA-mAb exhibited less accumulation in the liver, suggesting superior in vivo stability of the chelation complex[1]. This stability is crucial to prevent the release of the radiometal, which could lead to off-target radiation dose and compromised imaging quality.

Influencing Receptor Binding Affinity

The length and flexibility of the spacer can affect the ability of the targeting moiety to bind to its receptor. An appropriately designed spacer provides sufficient distance and conformational freedom for the targeting ligand to optimally interact with its binding site, minimizing steric hindrance from the bulky chelator-radionuclide complex. While direct quantitative data on the isolated effect of the glutamic acid spacer in NH₂-NODA-GA is limited, studies on similar molecules have demonstrated the spacer's importance. For example, N-terminal modifications of peptidic gastrin-releasing peptide receptor (GRPR) antagonists, which include the linker region, have been shown to significantly improve receptor affinity[2].

Mitigating Renal Retention: A Critical Function

A significant challenge in the development of peptide-based radiopharmaceuticals is high renal uptake and retention, which can lead to a high radiation dose to the kidneys and obscure the imaging of nearby tumors. The glutamic acid spacer plays a crucial role in mitigating this issue.

The negative charge of the glutamic acid contributes to a more favorable overall charge of the radiopharmaceutical, which can reduce its reabsorption in the renal tubules. Research has shown that the addition of anionic linkers, such as those based on glutamic acid or polyglutamate, can effectively reduce kidney uptake of radiotracers[3].

Interestingly, the stereochemistry of the glutamic acid can also be a factor. Studies have indicated that the configuration of the glutamic acid linker affects renal retention, with D-form linkers exhibiting shorter retention times in the kidney compared to their L-form counterparts[4]. This suggests that the enzymatic processing of the linker in the kidneys may be stereospecific.

Quantitative Data on NODA-GA Conjugates

The following tables summarize key quantitative data from studies utilizing NODA-GA-conjugated radiopharmaceuticals. This data provides insights into the in vivo performance of these agents.

Table 1: Biodistribution of ⁶⁸Ga-NODA-GA-RGD-BBN in Tumor-Bearing Mice (%ID/g) [5]

Organ30 min p.i.60 min p.i.120 min p.i.
Blood0.25 ± 0.040.15 ± 0.020.08 ± 0.01
Heart0.12 ± 0.020.08 ± 0.010.04 ± 0.01
Lung0.21 ± 0.030.13 ± 0.020.07 ± 0.01
Liver0.35 ± 0.050.28 ± 0.040.19 ± 0.03
Spleen0.18 ± 0.030.11 ± 0.020.06 ± 0.01
Kidneys1.85 ± 0.281.25 ± 0.190.75 ± 0.11
Tumor1.15 ± 0.171.20 ± 0.181.05 ± 0.16

p.i. = post-injection

Table 2: Biodistribution of ⁶⁴Cu-DOTA-mAb7 and ⁶⁴Cu-NODA-GA-mAb7 in a Prostate Cancer Xenograft Model at 24h p.i. (%ID/g) [1]

RadiotracerTumorLiverBlood
⁶⁴Cu-DOTA-mAb713.44 ± 1.21--
⁶⁴Cu-NODA-GA-mAb713.24 ± 4.86Lower than DOTAHigher than DOTA

Table 3: Receptor Binding Affinity (IC₅₀) of ⁶⁸Ga-labeled GRPR Antagonists [2]

CompoundIC₅₀ (nM)
⁶⁸Ga-NOTA-MJ9High Picomolar - Low Nanomolar
⁶⁸Ga-NODAGA-MJ9High Picomolar - Low Nanomolar

Experimental Protocols

General Radiolabeling Procedure with ⁶⁸Ga-NODA-GA Conjugates

The following is a generalized protocol for the radiolabeling of a NODA-GA-conjugated peptide with ⁶⁸Ga. Specific parameters such as peptide concentration, temperature, and time may need to be optimized for individual conjugates.

G cluster_0 Radiolabeling Workflow elution Elute ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl purification Purify and concentrate ⁶⁸Ga³⁺ using a cation-exchange cartridge elution->purification elute_ga Elute ⁶⁸Ga³⁺ with acetone/HCl mixture purification->elute_ga peptide Add NODA-GA-peptide (in buffer, e.g., HEPES) elute_ga->peptide reaction Incubate at specified temperature (e.g., room temp to 95°C) for a defined time (e.g., 5-20 min) peptide->reaction quality_control Perform quality control (e.g., ITLC, HPLC) to determine radiochemical purity reaction->quality_control formulation Formulate for injection (e.g., sterile filtration, saline dilution) quality_control->formulation

Caption: A generalized workflow for the radiolabeling of NODA-GA-conjugated peptides with Gallium-68.

Detailed Steps:

  • ⁶⁸Ga Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with sterile 0.1 M hydrochloric acid to obtain ⁶⁸GaCl₃.

  • ⁶⁸Ga Purification and Concentration: The eluate is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺. The cartridge is then washed with ultrapure water.

  • Elution of Purified ⁶⁸Ga: The purified ⁶⁸Ga³⁺ is eluted from the cartridge using a small volume of a suitable solvent, such as a mixture of acetone and hydrochloric acid.

  • Reaction Mixture Preparation: The eluted ⁶⁸Ga³⁺ is added to a vial containing the NODA-GA-conjugated peptide dissolved in a buffer (e.g., HEPES or sodium acetate) to maintain the optimal pH for labeling (typically between 3.5 and 4.5).

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period. For many NODA-GA conjugates, labeling can be achieved efficiently at room temperature within 10-20 minutes, although gentle heating (e.g., 95°C for 5-10 minutes) may be required for some constructs to achieve high radiochemical yields[2][6].

  • Quality Control: The radiochemical purity of the final product is assessed using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to quantify the percentage of unincorporated ⁶⁸Ga³⁺.

  • Formulation: The final radiolabeled product is passed through a sterile filter and diluted with sterile saline for administration.

In Vivo Biodistribution Studies

The following protocol outlines a typical biodistribution study in a tumor xenograft mouse model.

G cluster_1 Biodistribution Study Workflow tumor_model Establish tumor xenografts in immunocompromised mice injection Inject a defined activity of the radiolabeled compound intravenously tumor_model->injection time_points Euthanize cohorts of mice at pre-defined time points post-injection injection->time_points dissection Dissect and collect organs and tissues of interest (including tumor and blood) time_points->dissection weighing Weigh each collected sample dissection->weighing counting Measure the radioactivity in each sample using a gamma counter weighing->counting calculation Calculate the percentage of injected dose per gram of tissue (%ID/g) counting->calculation

Caption: A standard workflow for conducting in vivo biodistribution studies of a radiopharmaceutical in a murine model.

Detailed Steps:

  • Animal Model: Tumor xenografts are established in immunocompromised mice by subcutaneously injecting a suspension of cancer cells.

  • Radiotracer Administration: A known amount of the radiolabeled compound is injected into the mice, typically via the tail vein.

  • Time Points: Groups of mice are euthanized at various time points after injection (e.g., 30, 60, 120 minutes) to assess the change in biodistribution over time.

  • Tissue Collection: Organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are carefully dissected and collected.

  • Sample Processing: Each tissue sample is weighed.

  • Radioactivity Measurement: The amount of radioactivity in each sample is measured using a calibrated gamma counter, alongside standards of the injected dose.

  • Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Logical Relationships

The interaction of a NODA-GA conjugated radiopharmaceutical with its target receptor initiates a cascade of events that can be exploited for imaging or therapy. The following diagram illustrates the general principle of receptor-mediated uptake.

G cluster_2 Receptor-Mediated Uptake and Internalization radiotracer NODA-GA Radiopharmaceutical (Targeting Moiety + Linker + Chelator-Radionuclide) receptor Target Receptor on Cell Surface radiotracer->receptor Specific Binding binding Binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome degradation Degradation and Radionuclide Trapping lysosome->degradation signal Signal for Imaging (PET) or Therapeutic Effect degradation->signal

References

Methodological & Application

Application Notes and Protocols for NH2-NODA-GA Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the bifunctional chelator NH2-NODA-GA to antibodies. This procedure is critical for the development of antibody-based radiopharmaceuticals for applications in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging.[1][2][3] The protocol outlines the conjugation chemistry, necessary materials, step-by-step instructions, and methods for characterization and purification of the resulting antibody-chelator conjugate.

Introduction

Antibody-drug conjugates (ADCs) and radionuclide antibody conjugates (RACs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the therapeutic or diagnostic capabilities of a payload, such as a cytotoxic drug or a radionuclide.[3][4][5] The chelator, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODA-GA), is a highly effective agent for complexing with radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[2][6] For conjugation to antibodies, a derivative of NODA-GA, typically an N-hydroxysuccinimide (NHS) ester form (NODAGA-NHS), is used to react with primary amine groups on the antibody, such as the lysine residues, forming a stable amide bond.[7] This creates a stable immunoconjugate ready for radiolabeling.[2][6]

Principle of Conjugation

The conjugation process relies on the reaction between the NHS ester of NODA-GA and the primary amino groups (-NH2) on the antibody. This reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the amino groups, increasing their nucleophilicity. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond between the chelator and the antibody.

Data Presentation

The efficiency of the conjugation and subsequent radiolabeling can be influenced by several factors, including the molar ratio of chelator to antibody, reaction time, and temperature. The following table summarizes typical quantitative data obtained during the preparation and characterization of NODA-GA conjugated antibodies.

ParameterTypical ValueMethod of DeterminationReference
Chelator to Antibody Ratio (CAR)2 - 5MALDI-TOF Mass Spectrometry[7]
Conjugation Efficiency50 - 80%Spectrophotometry (A280) / HPLC[6]
Antibody Recovery> 90%Size Exclusion Chromatography (SEC)
Immunoreactivity> 95% of unconjugated AbELISA / Flow Cytometry[6]
Radiochemical Purity> 98%Radio-TLC / Radio-HPLC
Specific Activity1-10 MBq/µgGamma Counter

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NODAGA-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Borate buffer (0.1 M, pH 8.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • PD-10 desalting columns (or equivalent for size exclusion chromatography)

  • Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)

  • Spectrophotometer

  • HPLC system with a size-exclusion column

  • MALDI-TOF Mass Spectrometer

Antibody Preparation
  • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be buffer-exchanged into an amine-free buffer like PBS.

  • Use a centrifugal filter or a desalting column for buffer exchange.

  • Adjust the final antibody concentration to 5-10 mg/mL in PBS.

  • Determine the precise antibody concentration by measuring the absorbance at 280 nm.

Conjugation Protocol
  • Prepare the NODAGA-NHS solution: Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Determine the molar ratio: Calculate the volume of the NODAGA-NHS solution needed to achieve the desired molar excess of chelator to antibody (a starting ratio of 20:1 is recommended).

  • pH adjustment: Add 0.1 M borate buffer (pH 8.5) to the antibody solution to achieve a final reaction pH of 8.0-8.5. A common approach is to add 1 part borate buffer to 9 parts antibody solution.

  • Conjugation reaction: Add the calculated volume of the NODAGA-NHS solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. For some antibodies, incubation at 4°C for 20 hours may be beneficial.[8]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 50 mM) and incubating for an additional 15-30 minutes.

Purification of the Antibody-NODA-GA Conjugate
  • Size Exclusion Chromatography (SEC): The most common method to separate the antibody-chelator conjugate from unreacted chelator and other small molecules is SEC.

  • Equilibrate a PD-10 desalting column with PBS (pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute the conjugate with PBS according to the manufacturer's instructions.

  • Collect the fractions containing the purified antibody conjugate. The antibody will typically elute in the void volume.

Characterization of the Conjugate
  • Concentration Measurement: Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.

  • Chelator-to-Antibody Ratio (CAR): The average number of NODA-GA molecules conjugated to each antibody can be determined by MALDI-TOF mass spectrometry.[7] The mass shift between the unconjugated and conjugated antibody corresponds to the number of attached chelators.

  • Purity Analysis: Assess the purity of the conjugate using size-exclusion HPLC (SE-HPLC). The chromatogram should show a main peak corresponding to the monomeric antibody conjugate with minimal aggregation.

  • Immunoreactivity: The binding affinity of the conjugated antibody to its target antigen should be evaluated using methods like ELISA or flow cytometry to ensure that the conjugation process has not compromised its function.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization mAb Antibody in Amine-Free Buffer reaction_mix Mix Antibody and Chelator (pH 8.0-8.5) mAb->reaction_mix chelator NODAGA-NHS in DMSO chelator->reaction_mix incubation Incubate (1-2h, RT or 4°C, 20h) reaction_mix->incubation sec Size Exclusion Chromatography (e.g., PD-10 column) incubation->sec concentration Concentration (A280) sec->concentration car CAR (MALDI-TOF MS) sec->car purity Purity (SE-HPLC) sec->purity immuno Immunoreactivity (ELISA) sec->immuno targeted_imaging cluster_conjugate Radiolabeled Antibody cluster_cell Target Cell cluster_imaging Detection conjugate mAb NODA-GA ⁶⁸Ga receptor Tumor Antigen conjugate->receptor Binding cell Cancer Cell pet PET Scanner cell->pet Gamma Ray Emission

References

Application Notes and Protocols for NH2-Noda-GA Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of the bifunctional chelator NH2-Noda-GA to a peptide of interest and its subsequent radiolabeling with Gallium-68 (⁶⁸Ga). This protocol is designed to facilitate the development of novel radiopharmaceuticals for applications in molecular imaging and targeted radionuclide therapy.

Overview of this compound Peptide Labeling

The development of peptide-based radiopharmaceuticals is a cornerstone of modern nuclear medicine. The strategic conjugation of a chelating agent to a biologically active peptide allows for the stable incorporation of a radionuclide, thereby creating a targeted imaging or therapeutic agent. This compound is a versatile chelator that, once conjugated to a peptide, can efficiently complex with radionuclides like Gallium-68.

The overall workflow involves two primary stages:

  • Peptide Conjugation: The amine-functionalized Noda-GA chelator is covalently attached to the peptide. This is typically achieved by activating the carboxylic acid group of Noda-GA to form an N-hydroxysuccinimide (NHS) ester, which then reacts with a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine residue).

  • Radiolabeling: The purified Noda-GA-peptide conjugate is then incubated with a solution of Gallium-68, leading to the formation of a stable ⁶⁸Ga-Noda-GA-peptide complex.

Experimental Protocols

Protocol for NODA-GA-NHS Ester Conjugation to Peptides

This protocol outlines the steps for the covalent attachment of an NHS-activated NODA-GA chelator to a peptide containing a primary amine.

Materials:

  • Peptide of interest with a primary amine

  • NODA-GA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer or Sodium Borate Buffer (pH 8.3-8.5)

  • Purification supplies (e.g., gel filtration column or HPLC system)

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[1][2] It is crucial to use a buffer devoid of primary amines (e.g., Tris) as they will compete with the peptide for reaction with the NHS ester.[2][3]

  • NODA-GA-NHS Ester Solution Preparation: Immediately before use, dissolve the NODA-GA-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][3] The NHS ester is susceptible to hydrolysis, so it is imperative to use anhydrous solvents and prepare the solution just prior to the reaction.

  • Conjugation Reaction: While gently vortexing the peptide solution, slowly add the dissolved NODA-GA-NHS ester. A typical starting point is a 5- to 20-fold molar excess of the NHS ester to the peptide.[4] The optimal ratio may need to be determined empirically for each specific peptide.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with continuous, gentle stirring.[1][5] Protect the reaction mixture from light if the peptide or chelator is light-sensitive.

  • Purification of the NODA-GA-Peptide Conjugate: Following the incubation, it is essential to remove unreacted NODA-GA-NHS ester and any byproducts. This is commonly achieved by:

    • Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS or ammonium acetate). The larger NODA-GA-peptide conjugate will elute first, while the smaller, unreacted components will be retained.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used. The retention time of the conjugate will be different from the unconjugated peptide and the free chelator.

Workflow for NODA-GA-Peptide Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Peptide Dissolve Peptide in Bicarbonate/Borate Buffer (pH 8.3-8.5) Mix Mix Peptide and NODA-GA-NHS Ester Solutions Peptide->Mix NODA_NHS Dissolve NODA-GA-NHS Ester in Anhydrous DMF/DMSO NODA_NHS->Mix Incubate Incubate at Room Temperature (1-2 hours) Mix->Incubate Purify Purify NODA-GA-Peptide Conjugate (Gel Filtration or RP-HPLC) Incubate->Purify Final_Product Pure NODA-GA-Peptide Conjugate Purify->Final_Product

Caption: Workflow for the conjugation of NODA-GA-NHS ester to a peptide.

Protocol for ⁶⁸Ga Radiolabeling of NODA-GA-Peptides

This protocol describes the labeling of the purified NODA-GA-peptide conjugate with Gallium-68.

Materials:

  • Purified NODA-GA-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge (or similar solid-phase extraction cartridge)

  • Ethanol

  • Sterile reaction vial

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile reaction vial, add the purified NODA-GA-peptide conjugate (typically 10-50 µg, but this should be optimized). Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the NODA-GA-peptide conjugate and buffer. A key advantage of NODA-GA is its ability to be efficiently radiolabeled at room temperature.[6][7]

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.[6]

  • Purification of the ⁶⁸Ga-Noda-GA-Peptide: After the incubation, the radiolabeled peptide needs to be purified from unchelated ⁶⁸Ga. This is typically done using a C18 Sep-Pak cartridge:

    • Pre-condition the C18 cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-Noda-GA-peptide will be retained on the cartridge, while unbound ⁶⁸Ga will pass through.

    • Wash the cartridge with sterile water to remove any remaining unbound ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-Noda-GA-peptide from the cartridge with a small volume of ethanol/water mixture.

  • Final Formulation: The eluted, purified radiolabeled peptide is then typically formulated in a physiologically compatible buffer (e.g., saline or PBS) for in vitro or in vivo use.

Workflow for ⁶⁸Ga Radiolabeling of NODA-GA-Peptide

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_product Final Product Generator Elute ⁶⁸Ge/⁶⁸Ga Generator with 0.05 M HCl Mix Combine ⁶⁸GaCl₃ Eluate with Buffered Peptide Generator->Mix Peptide_Buffer Prepare NODA-GA-Peptide in Sodium Acetate Buffer (pH 3.5-4.5) Peptide_Buffer->Mix Incubate Incubate at Room Temperature (5-10 minutes) Mix->Incubate SPE Purify using C18 Sep-Pak Cartridge Incubate->SPE Final_Product Purified ⁶⁸Ga-Noda-GA-Peptide SPE->Final_Product

Caption: Workflow for the radiolabeling of a NODA-GA-peptide conjugate with ⁶⁸Ga.

Quality Control

Robust quality control is imperative to ensure the identity, purity, and stability of the final radiolabeled peptide.

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-TLC or Radio-HPLC>95%
pH pH paper or pH meterBetween 4.5 and 7.5
Sterility Standard microbiological testingNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) testAs per pharmacopeial limits

Data Presentation

The following tables summarize typical quantitative data that should be recorded during the this compound peptide labeling process.

Table 1: NODA-GA-Peptide Conjugation Parameters

ParameterValue
Peptide Concentration2-10 mg/mL
NODA-GA-NHS Ester to Peptide Molar Ratio5:1 to 20:1
Reaction Buffer0.1 M Sodium Bicarbonate/Borate
Reaction pH8.3 - 8.5
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
Purification MethodRP-HPLC or Gel Filtration

Table 2: ⁶⁸Ga Radiolabeling and Quality Control Parameters

ParameterValue
NODA-GA-Peptide Amount10-50 µg
Labeling Buffer1 M Sodium Acetate
Reaction pH3.5 - 4.5
Reaction Time5-10 minutes
Reaction TemperatureRoom Temperature
Radiochemical Yield (non-decay corrected)>90%
Radiochemical Purity>95%
Molar ActivityTo be determined based on application

Conclusion

The use of this compound for peptide labeling offers a straightforward and efficient method for the development of ⁶⁸Ga-based radiopharmaceuticals. The mild reaction conditions for radiolabeling at room temperature make it particularly suitable for sensitive biomolecules. Adherence to detailed protocols and rigorous quality control are essential for the successful and reproducible production of these agents for preclinical and clinical research.

References

Application Notes and Protocols for Radiolabeling Proteins with NH2-Noda-GA and Ga-68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (Ga-68) is a positron-emitting radionuclide with a short half-life (68 minutes) that is increasingly utilized in Positron Emission Tomography (PET) imaging. Its convenient availability from a 68Ge/68Ga generator makes it a practical choice for clinical and preclinical research. The chelate NH2-Noda-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid with a primary amine functional group) offers a versatile platform for attaching Ga-68 to proteins and peptides. A key advantage of NODA-GA based chelators is their ability to be radiolabeled with Ga-68 under mild conditions, often at room temperature, which is beneficial for sensitive biomolecules.[1] This document provides detailed protocols for the conjugation of this compound to proteins and the subsequent radiolabeling with Ga-68, along with quality control procedures and expected outcomes.

Conjugation of this compound to Proteins

This protocol describes the covalent attachment of the bifunctional chelator this compound to a protein via the formation of a stable amide bond between the primary amine of the chelator and carboxyl groups on the protein, or by coupling the glutaric acid carboxyl group of NODA-GA to primary amines (e.g., lysine residues) on the protein using carbodiimide chemistry.

Experimental Protocol: Amine-to-Carboxyl Conjugation using EDC/NHS Chemistry

This two-step process involves the activation of the carboxyl groups on the protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), followed by the reaction with the primary amine of this compound.

Materials:

  • Protein of interest

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., PD-10 desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in sterile water or Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in Conjugation Buffer.

    • Add a 10- to 100-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted chelator and byproducts using a desalting column (e.g., PD-10) equilibrated with PBS. Collect the protein-containing fractions.

  • Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the number of chelators per protein molecule (e.g., by MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a non-radioactive metal).

Experimental Workflow for Protein-Chelator Conjugation

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein Protein in Activation Buffer edc_nhs Add EDC and Sulfo-NHS protein->edc_nhs activated_protein Activated Protein edc_nhs->activated_protein conjugate Incubate to form Protein-Noda-GA Conjugate activated_protein->conjugate nh2_noda_ga This compound in Conjugation Buffer nh2_noda_ga->conjugate quench Quench Reaction conjugate->quench purify Purify (e.g., PD-10 column) quench->purify analyze Characterize Conjugate purify->analyze

Caption: Workflow for conjugating this compound to a protein.

Radiolabeling of Noda-GA Conjugated Proteins with Ga-68

This protocol outlines the radiolabeling of the purified protein-Noda-GA conjugate with Ga-68 eluted from a 68Ge/68Ga generator.

Experimental Protocol: Ga-68 Labeling

Materials:

  • Protein-Noda-GA conjugate

  • 68Ge/68Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate buffer (0.25 M, pH 4.0-4.5)

  • Sterile, metal-free reaction vials

  • Heating block (optional, for peptides, proteins are usually labeled at room temperature)

Procedure:

  • Generator Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain the 68GaCl3 solution.

  • Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the 68GaCl3 eluate to adjust the pH to 4.0-4.5.

  • Radiolabeling Reaction:

    • Add the protein-Noda-GA conjugate (typically 10-100 µg) to the buffered 68Ga solution.

    • Gently mix and incubate for 10-15 minutes at room temperature.[2]

  • Final Formulation: The reaction mixture can often be used directly without further purification if the radiochemical purity is high (>95%).[2] If necessary, the final product can be formulated in a physiologically compatible buffer (e.g., PBS).

Experimental Workflow for Ga-68 Radiolabeling

cluster_radiolabeling Ga-68 Radiolabeling cluster_qc Quality Control generator Elute 68Ge/68Ga Generator with 0.1 M HCl buffer Buffer 68GaCl3 with Sodium Acetate (pH 4.0-4.5) generator->buffer conjugate Add Protein-Noda-GA Conjugate buffer->conjugate incubate Incubate at Room Temperature for 10-15 min conjugate->incubate final_product [68Ga]Ga-Protein-Noda-GA incubate->final_product radio_tlc Radio-TLC final_product->radio_tlc radio_hplc Radio-HPLC final_product->radio_hplc

Caption: Workflow for radiolabeling of protein-Noda-GA conjugate with Ga-68.

Quality Control

Quality control is essential to ensure the radiochemical purity and integrity of the final radiolabeled protein.

Experimental Protocol: Radio-Thin Layer Chromatography (Radio-TLC)

Materials:

  • iTLC-SG (silica gel impregnated glass fiber) strips

  • Mobile Phase A: 0.1 M Sodium Citrate, pH 5.5 (to determine free 68Ga)

  • Mobile Phase B: 1:1 (v/v) mixture of 1 M Ammonium Acetate and Methanol (to determine colloidal 68Ga)

  • Radio-TLC scanner

Procedure:

  • Spot a small aliquot (1-2 µL) of the reaction mixture onto two separate iTLC-SG strips.

  • Develop one strip in Mobile Phase A and the other in Mobile Phase B.

  • Allow the solvent front to travel near the top of the strip, then remove and dry the strips.

  • Analyze the strips using a radio-TLC scanner to determine the distribution of radioactivity.

Expected Results:

  • In Mobile Phase A: Labeled protein remains at the origin (Rf = 0.0-0.1), while free 68Ga moves with the solvent front (Rf = 0.9-1.0).

  • In Mobile Phase B: Colloidal 68Ga remains at the origin (Rf = 0.0-0.1), while the labeled protein moves with the solvent front (Rf = 0.8-1.0).[3]

Experimental Protocol: Radio-High Performance Liquid Chromatography (Radio-HPLC)

Materials:

  • HPLC system with a radioactivity detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient elution program

Procedure:

  • Equilibrate the HPLC system with the starting mobile phase conditions.

  • Inject a small volume (10-20 µL) of the reaction mixture.

  • Run a gradient elution, for example:

    • 0-2 min: 95% A, 5% B

    • 2-12 min: Linear gradient to 25% A, 75% B

    • 12-15 min: Return to initial conditions

  • Monitor the eluate with both a UV detector (at 220 or 280 nm) and a radioactivity detector.

Expected Results:

  • Free 68Ga will elute at a very early retention time (typically 2-4 minutes).

  • The radiolabeled protein will elute as a single major radioactive peak at a later retention time, which should correspond to the UV peak of the protein conjugate.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the radiolabeling of proteins with this compound and Ga-68.

Table 1: Radiolabeling Efficiency and Purity

ParameterTypical ValueReference
Radiochemical Yield>95%[2][4][5][6]
Radiochemical Purity>95%[2][4][5][6]
Specific Activity20-45 GBq/µmol[2]

Table 2: In Vitro and In Vivo Stability of [68Ga]Ga-Noda-GA Conjugates

Stability MediumTime Point% Intact RadioconjugateReference
Saline4 hours>95%[1]
Human Serum1 hour>90%[5]
Mouse Plasma (ex vivo)1 hour~42%[2]
Mouse Plasma (in vivo)1 hour~2%[2]

Note: Stability can be highly dependent on the specific protein or peptide being labeled.

Signaling Pathways and Logical Relationships

The application of Ga-68 labeled proteins in PET imaging relies on the specific binding of the protein to its target, which could be a cell surface receptor that initiates a downstream signaling cascade.

Logical Relationship for PET Imaging with [68Ga]Ga-Protein-Noda-GA

radiolabeled_protein [68Ga]Ga-Protein-Noda-GA injection Intravenous Injection radiolabeled_protein->injection circulation Systemic Circulation injection->circulation target_binding Binding to Target Receptor on Cell Surface circulation->target_binding non_target_clearance Clearance of Unbound Radiotracer circulation->non_target_clearance internalization Internalization (optional) target_binding->internalization pet_signal Positron Emission and Detection by PET Scanner target_binding->pet_signal internalization->pet_signal

Caption: Logical flow from radiolabeled protein to PET signal generation.

Conclusion

The use of this compound for the chelation of Ga-68 provides a robust and efficient method for radiolabeling proteins for PET imaging. The mild reaction conditions and high radiochemical yields make this a valuable tool for researchers and drug development professionals. The detailed protocols and expected outcomes presented in these application notes should serve as a comprehensive guide for the successful implementation of this radiolabeling strategy.

References

Application Notes and Protocols for NH2-NODA-GA Bioconjugation to Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of the bifunctional chelator NH2-NODA-GA to lysine residues of proteins, with a primary focus on antibodies. This technology is pivotal in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.

Introduction

This compound (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a versatile bifunctional chelator. Its NODA (1,4,7-triazacyclononane-1,4-diacetic acid) core provides a stable coordination site for various radiometals, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging. The terminal primary amine (NH2) on the glutaric acid (GA) linker serves as a reactive handle for covalent attachment to biomolecules.

Conjugation to the ε-amino group of lysine residues is a common and robust strategy for labeling proteins. This method leverages the high abundance and surface accessibility of lysine residues on most proteins, including monoclonal antibodies (mAbs). The most prevalent approach involves the activation of the carboxylic acid on a molecule to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine of the lysine side chain to form a stable amide bond. While this compound itself has a primary amine, for lysine conjugation, a derivative such as NODAGA-NHS ester is typically used. Alternatively, the protein's carboxyl groups can be activated to react with the amine of this compound, though targeting lysines is more common. This document will focus on the use of NODAGA-NHS ester for lysine targeting.

Principle of the Method

The bioconjugation process involves a two-step approach. First, the this compound is activated to an amine-reactive intermediate, most commonly an NHS ester (NODAGA-NHS). In the second step, the purified protein is reacted with the NODAGA-NHS ester under controlled pH conditions. The nucleophilic ε-amino group of surface-exposed lysine residues attacks the electrophilic carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The resulting NODA-GA-protein conjugate can then be purified and subsequently radiolabeled with the desired radiometal.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the this compound bioconjugation workflow.

Table 1: Recommended Reaction Conditions for NODAGA-NHS Conjugation to Antibodies

ParameterRecommended RangeNotes
Molar Ratio (Chelator:Antibody) 5:1 to 20:1Higher ratios can lead to increased conjugation but may also result in protein aggregation or loss of immunoreactivity. Optimization is recommended.
Antibody Concentration 2 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.
Reaction Buffer Phosphate-buffered saline (PBS), Borate buffer, or Carbonate-bicarbonate bufferMust be free of primary amines (e.g., Tris).
pH 8.0 - 9.0Slightly basic pH deprotonates the lysine ε-amino group, enhancing its nucleophilicity.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. 4°C can be used for sensitive proteins to minimize degradation.
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C. Reaction progress can be monitored by analytical SEC or mass spectrometry.

Table 2: Typical Purification Parameters for Antibody-Chelator Conjugates

ParameterValue/MethodNotes
Purification Method Size-Exclusion Chromatography (SEC)Efficiently separates the larger antibody conjugate from smaller, unreacted chelator.
Column Type Sephadex G-25, PD-10 desalting columns, or equivalentChoice depends on the scale of the reaction.
Mobile Phase Phosphate-buffered saline (PBS) or other suitable physiological bufferEnsures the stability of the purified conjugate.
Flow Rate Dependent on column specificationsTypically in the range of 0.5 - 1.0 mL/min for analytical and semi-preparative columns.
Detection UV absorbance at 280 nmAllows for monitoring of the protein elution peak.

Table 3: Characterization of NODA-GA-Antibody Conjugates

ParameterMethodTypical Result
Chelator-to-Antibody Ratio (CAR) UV-Vis Spectrophotometry, Mass Spectrometry (MS)2 - 8 chelators per antibody
Purity Size-Exclusion Chromatography (SEC)> 95% monomeric conjugate
Immunoreactivity ELISA or Flow Cytometry> 90% retention of binding affinity compared to the unconjugated antibody
Stability Incubation in human serum followed by SEC or radio-TLC> 95% stability over 24 hours

Experimental Protocols

Protocol 1: Conjugation of NODAGA-NHS Ester to Antibody Lysine Residues

This protocol describes the conjugation of a pre-activated NODAGA-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NODAGA-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • PD-10 Desalting Columns (or equivalent)

  • UV-Vis Spectrophotometer

  • Standard laboratory equipment (pipettes, tubes, vortexer, centrifuge)

Procedure:

  • Antibody Preparation: a. If the antibody solution contains any amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL in the Conjugation Buffer.

  • NODAGA-NHS Ester Preparation: a. Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. Calculate the required volume of the NODAGA-NHS ester solution to achieve the desired molar ratio (e.g., 10:1 chelator:antibody). b. Slowly add the calculated volume of the NODAGA-NHS ester solution to the antibody solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction (Optional): a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Purify the antibody-chelator conjugate from unreacted chelator using a PD-10 desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions. b. Collect the fractions containing the purified conjugate (typically the first eluted peak).

  • Characterization: a. Measure the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm. b. Proceed with further characterization as described in Protocol 2.

Protocol 2: Characterization of the NODA-GA-Antibody Conjugate

A. Determination of Chelator-to-Antibody Ratio (CAR) by UV-Vis Spectrophotometry

This method is applicable if the chelator has a distinct UV absorbance peak that is different from the protein's absorbance at 280 nm. If not, mass spectrometry is the preferred method. Assuming a hypothetical absorbance for the conjugated chelator, the following general protocol can be adapted.

  • Measure the UV-Vis spectrum of the purified conjugate from 250 nm to 400 nm.

  • Record the absorbance at 280 nm (A280) and the absorbance maximum of the chelator (A_chelator).

  • Calculate the concentration of the antibody and the chelator using the Beer-Lambert law and their respective molar extinction coefficients. A correction factor for the chelator's contribution at 280 nm should be applied.

  • The CAR is the molar ratio of the chelator to the antibody.

B. Determination of CAR and Purity by Mass Spectrometry

  • Sample Preparation: Deglycosylate the antibody conjugate using PNGase F to simplify the mass spectrum.

  • LC-MS Analysis: Analyze the deglycosylated conjugate by liquid chromatography-mass spectrometry (LC-MS) using a suitable column (e.g., C4 reverse-phase) and a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. The number of conjugated chelators can be calculated from the mass shift compared to the unconjugated antibody. The different peaks in the deconvoluted spectrum represent the distribution of species with varying numbers of conjugated chelators. Purity can be assessed by the homogeneity of the observed species.

C. Assessment of Immunoreactivity by ELISA

  • Coat a 96-well plate with the target antigen.

  • Prepare serial dilutions of both the NODA-GA-antibody conjugate and the unconjugated antibody.

  • Add the antibody solutions to the antigen-coated wells and incubate.

  • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a suitable substrate and measure the absorbance to determine the binding affinity (EC50).

  • Compare the EC50 values of the conjugate and the unconjugated antibody to assess any loss of immunoreactivity.

Visualizations

Bioconjugation_Workflow This compound Bioconjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization mAb Antibody in Amine-Free Buffer Reaction Conjugation Reaction (pH 8.0-9.0, RT, 1-4h) mAb->Reaction NODAGA_NHS NODAGA-NHS Ester in DMSO NODAGA_NHS->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Removal of excess chelator Final_Product Purified NODA-GA Antibody Conjugate SEC->Final_Product CAR CAR Determination (MS or UV-Vis) Purity Purity Analysis (SEC) Immunoreactivity Immunoreactivity (ELISA) Final_Product->CAR Final_Product->Purity Final_Product->Immunoreactivity

Application Notes and Protocols for the Purification of NH2-Noda-GA Labeled Peptides by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with bifunctional chelators like NH2-Noda-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) is a critical step in the development of targeted radiopharmaceuticals for imaging and therapy. Achieving high purity of the resulting labeled peptide is paramount for ensuring accurate in vivo targeting, minimizing off-target effects, and meeting stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of these conjugates. This document provides detailed application notes and protocols for the purification of this compound labeled peptides using reversed-phase HPLC (RP-HPLC).

Principle of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] In the context of this compound labeled peptides, the peptide is introduced into the HPLC system in a polar mobile phase (often water with an ion-pairing agent like trifluoroacetic acid - TFA) and binds to a nonpolar stationary phase (typically a C18 silica-based column). A gradient of increasing organic solvent (usually acetonitrile) is then applied, causing the peptides to elute from the column in order of increasing hydrophobicity. The this compound chelate itself adds a hydrophilic character to the peptide, which can influence its retention time compared to the unlabeled precursor. Careful optimization of the HPLC method, particularly the gradient slope, is crucial for achieving high-resolution separation of the desired labeled peptide from unlabeled precursors, synthesis impurities, and potential byproducts.[1][2]

Experimental Workflow

The overall process, from peptide synthesis to the purified, labeled product, involves several key stages. The following diagram illustrates a typical workflow for the preparation and purification of a radiolabeled this compound peptide.

G cluster_0 Peptide Synthesis & Conjugation cluster_1 Labeling & Purification cluster_2 Quality Control a Solid-Phase Peptide Synthesis b Cleavage and Deprotection a->b c Conjugation with this compound b->c d Radiolabeling (e.g., with 68Ga) c->d e Crude Labeled Peptide d->e f Preparative RP-HPLC e->f g Fraction Collection f->g j Analytical RP-HPLC f->j h Lyophilization g->h l Radiochemical Purity Analysis g->l i Purified Labeled Peptide h->i k Mass Spectrometry j->k

Caption: Workflow for this compound Peptide Labeling and Purification.

Detailed Experimental Protocols

Sample Preparation

Prior to HPLC purification, the crude peptide conjugate, obtained after labeling (e.g., with Gallium-68), must be prepared for injection.

  • Dissolution: Dissolve the crude, labeled peptide in a suitable solvent. A mixture of the initial HPLC mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) is often a good starting point to ensure compatibility and proper binding to the column. For peptides with poor aqueous solubility, a small amount of an organic solvent like DMSO can be used, but it is important to minimize the volume to avoid peak distortion.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.

Analytical HPLC Method Development

Before scaling up to preparative HPLC, it is essential to develop an analytical method to determine the retention time of the desired product and to assess the purity of the crude mixture.

  • Column: A C18 reversed-phase column is typically used. Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3-5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and/or 280 nm is standard for peptides. For radiolabeled peptides, a radioactivity detector is used in series.

  • Gradient: A common starting gradient is a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation between the product and impurities. A shallower gradient around the elution time of the target peptide can significantly improve resolution.[1][2]

Example Analytical Method for [68Ga]Ga-NODAGA-Exendin-4: [3]

  • Column: C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Flow Rate: 0.6 mL/min

  • Gradient: 5-100% B over 7 minutes, then 100-5% B from 7 to 15 minutes.

  • Detection: UV at 220 nm and a radioactivity detector.

  • Column Temperature: 30 °C.

Preparative HPLC Purification

The goal of preparative HPLC is to isolate the target peptide with high purity and yield.[1] The method is scaled up from the optimized analytical conditions.

  • Column: A preparative C18 column with a larger diameter (e.g., 10-50 mm) is used to accommodate larger sample loads.

  • Mobile Phase: Same as the analytical method.

  • Flow Rate: The flow rate is increased proportionally to the column's cross-sectional area to maintain a similar linear velocity as the analytical method.

  • Gradient: The gradient profile from the analytical method is adapted. Often, a focused or segmented gradient is employed where a shallow gradient is run around the elution time of the target peptide to maximize resolution, followed by a steeper "wash" step to elute strongly bound impurities.

  • Sample Loading: The amount of crude peptide that can be loaded depends on the column size and the resolution between the target peak and its closest impurities. It is often determined empirically, starting with a conservative load and increasing it in subsequent runs.

  • Fraction Collection: Fractions are collected as the peaks elute from the column. This can be done manually or with an automated fraction collector triggered by the UV or radioactivity signal.

  • Post-Purification Processing: The collected fractions containing the purified peptide are typically analyzed by analytical HPLC to confirm their purity. Pure fractions are then pooled and lyophilized to remove the HPLC solvents, yielding the final purified peptide as a powder.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of various this compound labeled peptides.

Table 1: HPLC Purification and Purity Data for Selected this compound Labeled Peptides

Peptide ConjugateLabelPurity (Post-Labeling, Pre-HPLC)Purity (Post-HPLC)Radiochemical YieldReference
NODAGA-Exendin-468GaNot specified>95% (97.05%, 95.75%, 96.15% in 3 batches)45 ± 2.4%[3]
NODAGA-VPAC Receptor Peptide68GaNot specified>95% (Chemical), 96.3 ± 0.5% (Radiochemical)Not specified[1]
NODAGA-RGD68Ga>95% (nearly quantitative incorporation)Not specified (purification not required)83.8 ± 3.0% (non-decay corrected)[4]
NODAGA-LacN-E[c(RGDfK)]268Ga>95%>99% (after SPE purification)>95%[5]

Table 2: Example HPLC Conditions for this compound Labeled Peptides

PeptideColumn TypeMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Reference
[68Ga]Ga-NODAGA-Exendin-4C180.1% TFA in Water0.1% TFA in ACN5-100% B in 7 min0.6[3]
[68Ga]Ga-DOTA-RGDC180.1% TFA in Water0.1% TFA in ACN10-90% B in 10 minNot specified[4]
Generic PeptidesC180.1% TFA in Water0.1% TFA in ACNShallow gradients (e.g., 1% B per minute) are recommended for optimal resolution.1.0 (analytical)[6]

Key Purification Parameters and Their Relationships

The success of a preparative HPLC purification is a balance between purity, yield, and throughput.[1] Several parameters can be adjusted to optimize this balance. The following diagram illustrates the logical relationships between key parameters.

G cluster_params Adjustable Parameters cluster_outcomes Purification Outcomes gradient Gradient Slope resolution Resolution gradient->resolution Steeper (-) / Shallower (+) flow_rate Flow Rate flow_rate->resolution Higher (-) throughput Throughput flow_rate->throughput Higher (+) sample_load Sample Load sample_load->resolution Higher (-) sample_load->throughput Higher (+) column_dim Column Dimensions column_dim->resolution Longer/Smaller Particles (+) yield Yield resolution->yield Higher (+) purity Purity resolution->purity Higher (+) purity->yield Trade-off throughput->resolution Trade-off

Caption: Interplay of Key Parameters in Preparative HPLC.

Conclusion

The purification of this compound labeled peptides by reversed-phase HPLC is a robust and essential technique in the development of targeted peptide-based agents. By carefully developing and optimizing the HPLC method, starting from an analytical scale and moving to a preparative scale, it is possible to obtain highly pure peptide conjugates suitable for research and clinical applications. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols for NH2-Noda-GA in Targeted Cancer Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-Noda-GA is a bifunctional chelator integral to the development of targeted radiopharmaceuticals for cancer imaging. Its structure, featuring a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core linked to a glutamic acid (GA) derivative with a terminal amine group (NH2), allows for the stable chelation of diagnostic radionuclides and covalent conjugation to targeting biomolecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted positron emission tomography (PET) imaging agents.

The primary amine group on this compound serves as a versatile reactive handle for conjugation to various biomolecules such as peptides and antibodies.[1][2] This enables the creation of imaging agents that can specifically target cancer cells by binding to overexpressed receptors on their surface. The NODA-GA core efficiently chelates positron-emitting radionuclides, most notably Gallium-68 (⁶⁸Ga), under mild conditions, making it highly suitable for clinical applications.[1]

Key Applications

  • Targeted PET Imaging: this compound is a key component in the synthesis of radiotracers for PET, a non-invasive imaging technique that provides quantitative insights into biological processes in real-time.[3]

  • Receptor-Specific Imaging: By conjugating this compound to targeting vectors like peptides (e.g., somatostatin analogues, RGD peptides) or antibodies, it is possible to visualize and quantify the expression of specific receptors on tumors, such as somatostatin receptors (SSTRs) in neuroendocrine tumors or integrins in angiogenic vasculature.[4][5]

  • Theranostics: The versatile chemistry of NODAGA-based chelators also allows for the chelation of therapeutic radionuclides, opening avenues for the development of theranostic agents that combine diagnosis and therapy in a single platform.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving NODAGA-based radiotracers for cancer imaging.

Table 1: Radiolabeling Efficiency and Conditions

RadiotracerRadionuclidePrecursor AmountpHTemperature (°C)Reaction Time (min)Radiochemical Yield (%)Molar Activity (GBq/μmol)Reference
[⁶⁸Ga]Ga-NODAGA-Pamidronic Acid⁶⁸Ga2.5 µg (4 nmol)4.5>6010>95Not Reported[6]
[⁶⁸Ga]Ga-GE11-based agents⁶⁸GaNot specifiedNot specifiedNot specifiedNot specified≥9741–104[7]
[⁶⁸Ga]Ga-PSMA-11⁶⁸Ga10-20 µg4.5853-5>95Not Reported[8]
[⁶⁸Ga]Ga-DOTATATE⁶⁸Ga50 µgNot specifiedNot specifiedNot specified>95 (automated)Not Reported[3][9]

Table 2: In Vitro Stability

RadiotracerMediumIncubation Time (h)Stability (%)Reference
[⁶⁸Ga]Ga-PSMA-11Saline4>95[8]
[⁶⁸Ga]Ga-PSMA-11Human Serum1>95[8]
[⁶⁸Ga]Ga-GE11-based agentsHuman Serum262-217 min (half-life)[7][10]

Table 3: In Vivo Tumor Uptake

RadiotracerCancer ModelTime Post-Injection (h)Tumor Uptake (%ID/g)Reference
[⁶⁸Ga]Ga-NODAGA-RGDEsophageal Cancer1Not specified (SUVmax)[5]
[⁶⁴Cu]Cu-NODAGA-TrastuzumabHER2-expressing tumorsNot specifiedGood tumor uptake[11]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes a general method for conjugating this compound to a peptide containing a carboxylic acid group using standard carbodiimide chemistry.

Materials:

  • This compound

  • Targeting peptide with a free carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of the Peptide:

    • Dissolve the targeting peptide in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the peptide.

  • Conjugation Reaction:

    • Dissolve this compound in anhydrous DMF.

    • Add the activated peptide solution to the this compound solution.

    • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress using analytical RP-HPLC.

    • Once the reaction is complete, purify the crude product by preparative RP-HPLC.

    • Collect the fractions containing the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: ⁶⁸Ga Radiolabeling of a NODAGA-Conjugated Peptide

This protocol provides a method for the radiolabeling of a NODAGA-conjugated peptide with Gallium-68.

Materials:

  • NODAGA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block

  • Radio-TLC or radio-HPLC system

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 10-50 µg of the NODAGA-conjugated peptide.

    • Add 500 µL of sodium acetate buffer to the vial.

    • Add the ⁶⁸GaCl₃ eluate (typically 0.5-1 mL) to the reaction vial. The final pH should be between 4.0 and 4.5.[6]

    • Incubate the reaction mixture at 85-95°C for 5-10 minutes.[8]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.

    • The RCP should be >95%.

  • Purification (if necessary):

    • If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

Protocol 3: In Vitro Stability Assay

This protocol assesses the stability of the ⁶⁸Ga-labeled NODAGA-peptide in human serum.

Materials:

  • ⁶⁸Ga-labeled NODAGA-peptide

  • Human serum

  • Incubator at 37°C

  • Acetonitrile

  • Centrifuge

  • Radio-TLC or radio-HPLC system

Procedure:

  • Incubation:

    • Add a small aliquot (~50 µL) of the ⁶⁸Ga-labeled NODAGA-peptide to 450 µL of human serum.[8]

    • Incubate the mixture at 37°C.

  • Sampling:

    • Take aliquots of the mixture at various time points (e.g., 0, 30, 60, 120 minutes).

  • Protein Precipitation:

    • To each aliquot, add an equal volume of acetonitrile to precipitate the serum proteins.

    • Vortex the mixture and centrifuge at high speed for 5 minutes.

  • Analysis:

    • Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.

Protocol 4: Cellular Uptake and Internalization Assay

This protocol measures the specific uptake and internalization of the ⁶⁸Ga-labeled NODAGA-peptide in cancer cells expressing the target receptor.

Materials:

  • Target-positive cancer cell line (e.g., A431 for EGFR) and a target-negative control cell line.[12]

  • Cell culture medium

  • ⁶⁸Ga-labeled NODAGA-peptide

  • Unlabeled "cold" peptide for blocking studies

  • PBS (phosphate-buffered saline)

  • Glycine buffer (pH 2.5) or other suitable acidic buffer

  • Gamma counter

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 24-well plates and allow them to attach overnight.

  • Uptake Experiment:

    • Wash the cells with PBS.

    • Add fresh medium containing the ⁶⁸Ga-labeled NODAGA-peptide to each well.

    • For blocking experiments, pre-incubate a set of wells with a high concentration of the unlabeled peptide for 30 minutes before adding the radiolabeled peptide.

    • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing and Lysis:

    • At each time point, wash the cells twice with ice-cold PBS to stop the uptake.

    • To determine the internalized fraction, incubate the cells with an acidic buffer (e.g., glycine buffer) for 5-10 minutes at room temperature to strip the surface-bound radioactivity. Collect this supernatant (membrane-bound fraction).

    • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) and collect the lysate (internalized fraction).

  • Measurement:

    • Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

    • Calculate the percentage of uptake per million cells.

Protocol 5: Preclinical PET Imaging and Biodistribution Study

This protocol outlines the general procedure for in vivo PET imaging and biodistribution studies in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft or transgenic models)

  • ⁶⁸Ga-labeled NODAGA-peptide

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse.

  • Radiotracer Injection:

    • Inject a known amount of the ⁶⁸Ga-labeled NODAGA-peptide (typically 5-10 MBq) intravenously via the tail vein.

  • PET/CT Imaging:

    • Acquire dynamic or static PET images at specific time points post-injection (e.g., 30, 60, 120 minutes).

    • Perform a CT scan for anatomical reference.

  • Biodistribution Study:

    • At the end of the imaging session (or in a separate cohort of animals), euthanize the mice.

    • Dissect major organs and the tumor.

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Radiolabeling & QC cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Peptide_Synthesis Targeting Peptide Synthesis Chelator_Conjugation This compound Conjugation Peptide_Synthesis->Chelator_Conjugation Purification Purification (RP-HPLC) Chelator_Conjugation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Radiolabeling 68Ga Radiolabeling Characterization->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC Stability Stability Assay (Serum) QC->Stability Cell_Uptake Cellular Uptake & Internalization QC->Cell_Uptake PET_Imaging PET/CT Imaging QC->PET_Imaging Biodistribution Biodistribution Study PET_Imaging->Biodistribution

Caption: Workflow for the development of a this compound based imaging agent.

Signaling_Pathway cluster_0 Targeted Radiopharmaceutical cluster_1 Cancer Cell Radiotracer [68Ga]Ga-NODAGA-Peptide Receptor Tumor-Specific Receptor Radiotracer->Receptor Binding Internalization Endocytosis Receptor->Internalization Internalization PET_Signal PET Signal Detection Internalization->PET_Signal Signal Emission

Caption: Mechanism of targeted cancer imaging with a this compound based agent.

References

Application Notes and Protocols for In Vivo Stability Studies Using NH2-NODA-GA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NH2-NODA-GA for In Vivo Stability Studies

This compound (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator integral to the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Its primary amine group allows for covalent conjugation to biomolecules such as peptides and antibodies, while the macrocyclic core efficiently chelates radiometals like Gallium-68 (⁶⁸Ga). The stability of the resulting radiolabeled conjugate in vivo is a critical determinant of its efficacy and safety as an imaging agent. High in vivo stability ensures that the radionuclide remains complexed to the chelator and attached to the targeting biomolecule, minimizing off-target radiation exposure and leading to clearer, more accurate imaging.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo stability studies of radiolabeled peptides.

Key Experiments and Methodologies

A thorough assessment of the in vivo stability of an this compound conjugated radiopharmaceutical involves a series of key experiments:

  • Peptide Conjugation: The initial step involves the covalent attachment of the this compound chelator to the peptide of interest.

  • Radiolabeling: The peptide-chelator conjugate is then radiolabeled with a suitable positron-emitting radionuclide, typically ⁶⁸Ga.

  • In Vitro Serum Stability: Before moving to animal models, the stability of the radiolabeled peptide is assessed in serum to predict its behavior in vivo.

  • In Vivo Biodistribution: This crucial experiment determines the distribution of the radiopharmaceutical in a living organism over time, providing insights into its stability and clearance profile.

  • Ex Vivo Stability Analysis: Analysis of blood and urine samples from biodistribution studies confirms the integrity of the radiolabeled peptide in vivo.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the conjugation of the primary amine of this compound to a peptide containing a suitable reactive group, such as a carboxylic acid, which can be activated to form an amide bond.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.

  • Activation of Carboxylic Acid:

    • Add HBTU (1.5 equivalents relative to the peptide) to the peptide solution.

    • Add DIPEA (3 equivalents relative to the peptide) to the solution.

    • Allow the reaction to proceed for 15-20 minutes at room temperature to activate the carboxylic acid group of the peptide.

  • Conjugation Reaction:

    • Dissolve this compound in anhydrous DMF.

    • Add the this compound solution (1.2 equivalents relative to the peptide) to the activated peptide solution.

    • Let the reaction mixture stir at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting peptide-NH2-NODA-GA conjugate by RP-HPLC.

    • Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Workflow for Peptide Conjugation with this compound

G Peptide Peptide in DMF Activation Activate Carboxylic Acid (HBTU, DIPEA) Peptide->Activation Conjugation Conjugation Reaction (2-4h, RT) Activation->Conjugation NH2_NODA_GA This compound in DMF NH2_NODA_GA->Conjugation Purification RP-HPLC Purification Conjugation->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Final_Product Lyophilized Conjugate Characterization->Final_Product

Caption: Workflow for conjugating this compound to a peptide.

Protocol 2: Radiolabeling of NODAGA-Peptide Conjugate with ⁶⁸Ga

This protocol outlines the procedure for radiolabeling the purified peptide-NODAGA conjugate with Gallium-68.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Peptide-NODAGA conjugate

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a ⁶⁸GaCl₃ solution.

  • Reaction Setup:

    • In a sterile vial, add 10-50 µg of the peptide-NODAGA conjugate.

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.

    • Add the ⁶⁸GaCl₃ eluate (typically 0.5-1 mL) to the vial.

  • Labeling Reaction:

    • Incubate the reaction vial at 95°C for 5-10 minutes. For some NODAGA conjugates, labeling can also be achieved at room temperature.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NODAGA-peptide using radio-TLC or radio-HPLC.

    • A high RCP (>95%) is required for in vivo studies. If necessary, the product can be purified using a C18 Sep-Pak cartridge.

Workflow for ⁶⁸Ga-Radiolabeling

G Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with 0.1M HCl Generator->Elution Ga68 ⁶⁸GaCl₃ Elution->Ga68 Reaction Radiolabeling (pH 4.0-4.5, 95°C) Ga68->Reaction Conjugate Peptide-NODAGA Conjugate Conjugate->Reaction QC Quality Control (Radio-TLC/HPLC) Reaction->QC Final_Product [⁶⁸Ga]Ga-NODAGA-Peptide QC->Final_Product

Caption: Workflow for radiolabeling a NODAGA-peptide conjugate with ⁶⁸Ga.

Protocol 3: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled peptide in human or animal serum over time.

Materials:

  • [⁶⁸Ga]Ga-NODAGA-peptide

  • Freshly collected human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile

  • Centrifuge

  • Radio-HPLC system

Procedure:

  • Incubation:

    • Add a small volume (e.g., 10 µL) of the [⁶⁸Ga]Ga-NODAGA-peptide solution to 500 µL of serum.

    • Incubate the mixture at 37°C.

  • Time Points: Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 30, 60, 120 minutes).

  • Protein Precipitation:

    • To each aliquot, add an equal volume of acetonitrile to precipitate the serum proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Analysis:

    • Collect the supernatant and analyze it using a radio-HPLC system to determine the percentage of intact radiolabeled peptide.

    • The stability is expressed as the percentage of the initial intact radiolabeled peptide remaining at each time point.

Protocol 4: In Vivo Biodistribution Study

This study assesses the distribution, accumulation, and clearance of the radiolabeled peptide in a living animal model.

Materials:

  • [⁶⁸Ga]Ga-NODAGA-peptide

  • Animal model (e.g., healthy mice or mice with tumor xenografts)

  • Anesthetic

  • Gamma counter

Procedure:

  • Injection: Inject a known amount of the [⁶⁸Ga]Ga-NODAGA-peptide (typically 1-5 MBq) intravenously into the tail vein of the animal.

  • Time Points: Euthanize groups of animals (n=3-5 per group) at different time points post-injection (e.g., 5, 30, 60, 120 minutes).

  • Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).

  • Measurement:

    • Weigh each organ/tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from in vitro and in vivo stability studies are crucial for evaluating the performance of an this compound conjugated radiopharmaceutical. The following tables provide examples of how to structure this data for clear comparison.

Table 1: In Vitro and Ex Vivo Stability of a [⁶⁸Ga]Ga-NODAGA-Peptide

Time (min)In Vitro Stability in Serum (% Intact)Ex Vivo Stability in Plasma (% Intact)Ex Vivo Stability in Urine (% Intact)
5>98%93.1 ± 0.9%93.9 ± 1.1%
30>95%Not ReportedNot Reported
60>95%97.9 ± 0.2%98.6 ± 0.3%
120>92%Not ReportedNot Reported

Data presented as mean ± standard deviation.

Table 2: Biodistribution of [⁶⁸Ga]Ga-NODAGA-RGD in Mice Bearing M21 (αvβ3-positive) Tumors (%ID/g) [1]

Organ60 min post-injection
Blood0.25 ± 0.05
Heart0.12 ± 0.02
Lungs0.21 ± 0.04
Liver0.28 ± 0.06
Spleen0.10 ± 0.02
Kidneys1.98 ± 0.45
Muscle0.15 ± 0.03
Bone0.32 ± 0.07
Tumor2.75 ± 0.62

Data presented as mean ± standard deviation.

Table 3: Biodistribution of [⁶⁸Ga]Ga-NODAGA-Exendin-4 in Rats (%ID/g)

Organ15 min post-injection30 min post-injection60 min post-injection120 min post-injection
Blood0.55 ± 0.120.21 ± 0.050.09 ± 0.020.04 ± 0.01
Pancreas0.96 ± 0.190.75 ± 0.150.48 ± 0.110.25 ± 0.06
Kidneys125.6 ± 25.172.8 ± 14.535.4 ± 7.115.2 ± 3.0
Liver0.42 ± 0.090.35 ± 0.070.28 ± 0.060.19 ± 0.04

Data adapted from a study on a similar exendin-4 conjugate and presented as mean ± standard deviation.[2]

Signaling Pathways and Cellular Uptake

The cellular uptake of peptide-based radiopharmaceuticals is often a receptor-mediated process. For instance, a [⁶⁸Ga]Ga-NODAGA-RGD peptide will bind to αvβ3 integrins, which are overexpressed on endothelial cells of newly forming blood vessels in tumors. This interaction triggers internalization of the radiopharmaceutical, leading to its accumulation at the target site. The specific signaling pathways involved in the internalization of NODAGA-conjugated peptides are dependent on the peptide sequence and its corresponding receptor.

Receptor-Mediated Endocytosis of a [⁶⁸Ga]Ga-NODAGA-Peptide

G Radiotracer [⁶⁸Ga]Ga-NODAGA-Peptide Binding Binding Radiotracer->Binding Extracellular Receptor Cell Surface Receptor (e.g., αvβ3 integrin) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Intracellular Accumulation Intracellular Accumulation Endosome->Accumulation Signal PET Signal Accumulation->Signal

Caption: Cellular uptake of a [⁶⁸Ga]Ga-NODAGA-peptide via endocytosis.

Conclusion

This compound is a versatile and effective chelator for the development of stable, ⁶⁸Ga-labeled peptides for PET imaging. The protocols and data presented in these application notes provide a framework for researchers to conduct thorough in vivo stability studies. Careful evaluation of the conjugation, radiolabeling, and in vivo behavior of these radiopharmaceuticals is essential for the development of safe and effective diagnostic imaging agents. The favorable stability and pharmacokinetic properties of this compound conjugates make them a promising platform for a wide range of targeted molecular imaging applications.

References

Application Notes and Protocols for NODA-GA-Based Radiotracers in Prostate Cancer PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Positron Emission Tomography (PET) imaging using Gallium-68 (⁶⁸Ga)-labeled PSMA-targeting ligands has become a cornerstone in the clinical management of prostate cancer. While several chelators have been employed for the stable complexation of ⁶⁸Ga, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODA-GA) and its derivatives offer distinct advantages, including facile radiolabeling conditions. This document provides detailed application notes and protocols for the use of NODA-GA-conjugated PSMA inhibitors in prostate cancer PET imaging for researchers, scientists, and drug development professionals. The information herein is primarily based on preclinical studies of (R)-NODAGA-PSMA, a representative NODA-GA-based PSMA-targeting radiotracer.

Application Notes

A versatile precursor for PET imaging of PSMA-positive tumors is the urea-based PSMA inhibitor functionalized with the enantiomerically pure prochelator (R)-NODAGA, resulting in (R)-NODAGA-Phe-Phe-D-Lys(suberoyl)-Lys-urea-Glu (referred to as CC34)[1][2][3]. This compound can be radiolabeled with various radiometals, including ⁶⁸Ga and ⁶⁴Cu for PET imaging, as well as ¹¹¹In for SPECT imaging[1][2][3].

The use of a NODA-GA chelator allows for efficient radiolabeling with Gallium-68. Preclinical studies on ⁶⁸Ga-labeled (R)-NODAGA-PSMA have demonstrated comparable tumor uptake to the widely used ⁶⁸Ga-HBED-CC-PSMA (PSMA-11)[1][2][3]. The ability to also label with ⁶⁴Cu, which has a longer half-life, enables delayed imaging time points, potentially improving tumor-to-background ratios[1][2][3].

Data Presentation

Table 1: In Vitro Binding Affinity of NODA-GA-PSMA and Reference Compounds
CompoundKd (nM)Cell Line
68/natGa-(R)-NODAGA-PSMA (CC34)19.3 ± 2.5LNCaP
64/natCu-(R)-NODAGA-PSMA (CC34)27.5 ± 2.7LNCaP
111/natIn-(R)-NODAGA-PSMA (CC34)5.5 ± 0.9LNCaP
68/natGa-HBED-CC-PSMA2.9 ± 0.6LNCaP
111/natIn-PSMA-6175.4 ± 0.8LNCaP
Data sourced from Gourni et al.[2][3]
Table 2: Biodistribution of ⁶⁸Ga-(R)-NODAGA-PSMA (CC34) in LNCaP Xenograft-Bearing Mice (%ID/g)
Organ1 hour post-injection2 hours post-injection
Blood0.4 ± 0.10.2 ± 0.1
Heart0.2 ± 0.10.1 ± 0.0
Lungs0.5 ± 0.10.3 ± 0.1
Liver0.4 ± 0.10.3 ± 0.1
Spleen1.9 ± 0.51.1 ± 0.4
Pancreas0.2 ± 0.10.1 ± 0.0
Stomach0.2 ± 0.10.1 ± 0.0
Intestines0.5 ± 0.10.3 ± 0.1
Kidneys33.6 ± 7.219.9 ± 4.5
Muscle0.4 ± 0.10.2 ± 0.1
Bone0.9 ± 0.20.6 ± 0.1
Tumor14.5 ± 2.910.8 ± 2.1
Data expressed as mean ± standard deviation. Sourced from Gourni et al.[2][3]
Table 3: Tumor-to-Normal Tissue Ratios for ⁶⁸Ga-(R)-NODAGA-PSMA (CC34)
Ratio1 hour post-injection2 hours post-injection
Tumor-to-Blood36.354.0
Tumor-to-Muscle36.354.0
Tumor-to-Kidney0.40.5
Calculated from the data in Table 2.

Experimental Protocols

Synthesis of (R)-NODAGA-PSMA Precursor (CC34)

The synthesis of the (R)-NODAGA-Phe-Phe-D-Lys(suberoyl)-Lys-urea-Glu (CC34) precursor is performed using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry[1][2]. The urea-based PSMA inhibitor, derived from a lysine-urea-glutamate peptidomimetic structure, is coupled to a Phe-Phe-D-Lys(suberoyl) spacer. This assembly is then functionalized with the enantiomerically pure prochelator (R)-NODAGA(tBu)₃. The final compound is purified by high-performance liquid chromatography (HPLC).

Radiolabeling with Gallium-68

Materials:

  • (R)-NODAGA-PSMA precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (1 M, pH 4.5)

  • Hydrochloric acid (0.1 M)

  • Heating block or water bath

  • HPLC system for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • To the eluate, add the (R)-NODAGA-PSMA precursor (e.g., 5-10 nmol).

  • Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 5-10 minutes[1].

  • Perform quality control using radio-HPLC to determine the radiochemical purity. A typical mobile phase for HPLC analysis is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)[4].

In Vitro Cell Binding and Internalization Assay

Cell Line:

  • LNCaP human prostate cancer cells (PSMA-positive)

Procedure:

  • Seed LNCaP cells in 24-well plates and allow them to attach overnight.

  • For saturation binding assays, incubate the cells with increasing concentrations of the natGa-labeled (R)-NODAGA-PSMA compound for 1 hour at 4°C. Non-specific binding is determined in the presence of a high concentration of a non-labeled PSMA inhibitor (e.g., 2-PMPA).

  • For internalization studies, incubate the cells with the ⁶⁸Ga-labeled tracer at 37°C for various time points (e.g., 30, 60, 120 minutes).

  • At each time point, wash the cells with ice-cold PBS.

  • To differentiate between membrane-bound and internalized radioactivity, treat the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound tracer.

  • Lyse the cells with NaOH (1 M).

  • Measure the radioactivity of the surface-bound and internalized fractions using a gamma counter.

In Vivo PET Imaging and Biodistribution Studies

Animal Model:

  • Male athymic nude mice bearing LNCaP tumor xenografts.

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject approximately 5-10 MBq of the ⁶⁸Ga-labeled (R)-NODAGA-PSMA tracer intravenously via the tail vein.

  • For PET imaging, acquire static or dynamic images at specified time points post-injection (e.g., 1 and 2 hours)[2].

  • For biodistribution studies, euthanize the mice at the desired time points.

  • Dissect, weigh, and measure the radioactivity in major organs and the tumor using a gamma counter.

  • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

  • For blocking experiments to confirm PSMA specificity, co-inject an excess of a non-radiolabeled PSMA inhibitor. A reduction in tumor uptake of over 90% confirms specific binding[2][3].

Visualizations

PSMA_Targeting_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space Tracer Ga-NODA-GA-PSMA PSMA PSMA Receptor Tracer->PSMA Binding Endosome Endosome PSMA->Endosome Internalization PET_Signal PET Signal Detection Endosome->PET_Signal Signal Emission

Caption: Mechanism of ⁶⁸Ga-NODA-GA-PSMA tracer binding and internalization.

Radiolabeling_Workflow Generator 68Ge/68Ga Generator Elution Elute 68GaCl3 (0.1 M HCl) Generator->Elution Reaction Reaction Vial (pH 3.5-4.5, 95°C, 5-10 min) Elution->Reaction Precursor NODA-GA-PSMA Precursor Precursor->Reaction QC Quality Control (Radio-HPLC) Reaction->QC Final_Product 68Ga-NODA-GA-PSMA QC->Final_Product

Caption: Workflow for the radiolabeling of NODA-GA-PSMA with Gallium-68.

Preclinical_Evaluation_Workflow Synthesis Precursor Synthesis Radiolabeling 68Ga Radiolabeling Synthesis->Radiolabeling InVitro In Vitro Studies (Binding, Internalization) Radiolabeling->InVitro InVivo In Vivo Studies (PET Imaging, Biodistribution) Radiolabeling->InVivo Data Data Analysis InVitro->Data InVivo->Data Conclusion Conclusion on Tracer Efficacy Data->Conclusion

Caption: Overall workflow for the preclinical evaluation of a NODA-GA-PSMA tracer.

References

Application Notes and Protocols for the Preparation of NH2-NODA-GA Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-NODA-GA (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator widely utilized in the development of radiopharmaceuticals and other targeted molecular probes. Its structure incorporates the NODA (1,4,7-triazacyclononane-1,4-diacetic acid) macrocycle, which forms stable complexes with various radiometals, and a glutamic acid (GA) spacer terminating in a primary amine (NH2) group. This terminal amine serves as a versatile handle for covalent attachment to biomolecules such as peptides, antibodies, and other targeting vectors.[1]

These application notes provide detailed protocols for the preparation of this compound bioconjugates, focusing on the conjugation to antibodies and peptides. The protocols cover the activation of the biomolecule, the conjugation reaction, and the purification and characterization of the final bioconjugate.

Data Presentation

Table 1: Key Parameters for this compound Bioconjugation

ParameterAntibody ConjugationPeptide Conjugation
Biomolecule Activation NHS-ester crosslinker (e.g., DSS, BS3)Carbodiimide chemistry (e.g., EDC, Sulfo-NHS)
Activation Buffer Phosphate Buffered Saline (PBS), pH 7.2-8.02-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
Molar Ratio (Chelator:Biomolecule) 5:1 to 20:11.5:1 to 5:1
Reaction Buffer Borate Buffer (0.1 M, pH 8.5-9.0) or PBS (pH 7.4)PBS (pH 7.4) or Bicarbonate Buffer (pH 8.5)
Reaction Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 4 - 20 hours2 - 4 hours
Purification Method Size Exclusion Chromatography (SEC), e.g., PD-10 columnReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Typical Yield >90% (protein recovery)50-70%
Purity >95% (monomeric conjugate)>98%

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes a two-step process involving the activation of the antibody's carboxyl groups using an NHS-ester crosslinker, followed by conjugation to the amine group of this compound.

Materials:

  • Antibody of interest

  • This compound

  • Disuccinimidyl suberate (DSS) or Bis(sulfosuccinimidyl) suberate (BS3)

  • Phosphate Buffered Saline (PBS), pH 7.2 and pH 8.0

  • Borate Buffer, 0.1 M, pH 8.5

  • Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS, pH 7.2, to a final concentration of 5-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.2, using a desalting column or dialysis.

  • Antibody Activation:

    • Prepare a fresh stock solution of the NHS-ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO at a concentration of 10-25 mM.

    • Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess Crosslinker:

    • Immediately purify the activated antibody from excess, unreacted crosslinker using an SEC desalting column (e.g., PD-10) pre-equilibrated with PBS, pH 8.0.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in the reaction buffer (e.g., 0.1 M Borate Buffer, pH 8.5).

    • Add a 5- to 20-fold molar excess of this compound to the activated antibody solution.

    • Incubate the reaction for 4-20 hours at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Purify the antibody-NH2-NODA-GA conjugate from excess chelator and reaction byproducts using an SEC column (e.g., PD-10 or a preparative SEC column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Characterization:

    • Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the chelator has a distinct absorbance.[1][2]

    • Assess the purity and aggregation state of the conjugate by SEC-HPLC.

Protocol 2: Conjugation of this compound to a Peptide

This protocol utilizes carbodiimide chemistry to activate the C-terminal or side-chain carboxyl groups of a peptide for reaction with the amine group of this compound.

Materials:

  • Peptide with an available carboxyl group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Peptide and Chelator Preparation:

    • Dissolve the peptide in 0.1 M MES buffer, pH 6.0.

    • Dissolve this compound in the same buffer.

  • Activation of Peptide Carboxyl Groups:

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of this compound to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding 0.1 M PBS, pH 7.4.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Bioconjugate:

    • Purify the peptide-NH2-NODA-GA conjugate by RP-HPLC.

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

    • Collect fractions corresponding to the product peak and lyophilize.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS).

    • Assess the purity by analytical RP-HPLC.

Visualization of Workflows

experimental_workflow_antibody cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization Antibody Antibody in PBS pH 7.2 NHS_Crosslinker Add NHS-Ester Crosslinker Antibody->NHS_Crosslinker 10-20x molar excess Activated_Ab Activated Antibody NHS_Crosslinker->Activated_Ab 30-60 min, RT Purify_Ab Purify (SEC) Activated_Ab->Purify_Ab Conjugation Conjugation Reaction Purify_Ab->Conjugation 5-20x molar excess 4-20h, 4°C NH2_NODA_GA This compound in Buffer NH2_NODA_GA->Conjugation Quench Quench Reaction Conjugation->Quench Crude_Conjugate Crude Bioconjugate Quench->Crude_Conjugate Purify_Final Purify (SEC) Crude_Conjugate->Purify_Final Final_Conjugate Purified Bioconjugate Purify_Final->Final_Conjugate Characterize Characterize (MS, HPLC) Final_Conjugate->Characterize experimental_workflow_peptide cluster_activation Step 1: Peptide Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization Peptide Peptide in MES pH 6.0 EDC_NHS Add EDC/Sulfo-NHS Peptide->EDC_NHS 5x / 10x molar excess Activated_Peptide Activated Peptide EDC_NHS->Activated_Peptide 15-30 min, RT Conjugation_p Conjugation Reaction Activated_Peptide->Conjugation_p NH2_NODA_GA_p This compound NH2_NODA_GA_p->Conjugation_p 1.5-5x molar excess 2-4h, RT Crude_Conjugate_p Crude Bioconjugate Conjugation_p->Crude_Conjugate_p Purify_Final_p Purify (RP-HPLC) Crude_Conjugate_p->Purify_Final_p Final_Conjugate_p Purified Bioconjugate Purify_Final_p->Final_Conjugate_p Characterize_p Characterize (MS, HPLC) Final_Conjugate_p->Characterize_p

References

Troubleshooting & Optimization

troubleshooting low NH2-Noda-GA radiolabeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of NH2-Noda-GA conjugates with Gallium-68 (⁶⁸Ga).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radiolabeling?

This compound (2,2'-(7-(1-amino-1-carboxy-4-(carboxymethyl)butyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator. It features a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core that strongly complexes with radiometals like Gallium-68. The terminal primary amine (-NH2) group allows for covalent conjugation to targeting molecules such as peptides, antibodies, or small molecules, enabling the development of targeted PET imaging agents.[1]

Q2: What are the general optimal conditions for radiolabeling this compound conjugates with ⁶⁸Ga?

Optimal conditions can vary depending on the specific conjugate. However, generally favorable conditions for ⁶⁸Ga labeling of NODA-GA conjugates include a pH range of 4.0 to 4.5, and the reaction can often be performed at room temperature within 5-15 minutes.[2][3] For some conjugates, gentle heating to around 60°C may improve radiochemical yield.[2][3]

Q3: How does the concentration of the this compound conjugate affect radiolabeling efficiency?

The concentration of the precursor conjugate is a critical parameter. While NODAGA conjugates can be labeled with very small amounts of precursor (in the nanomolar range), higher concentrations generally lead to higher radiochemical yields and more robust labeling.[4] It is recommended to start with a slightly higher precursor concentration during optimization and then reduce it to achieve the desired specific activity.

Troubleshooting Guide

This guide addresses common issues encountered during the ⁶⁸Ga-radiolabeling of this compound conjugates.

Low Radiochemical Yield/Purity

Problem: My radiochemical yield (RCY) or radiochemical purity (RCP) is consistently low.

Possible Causes & Solutions:

  • Suboptimal pH: The pH of the reaction mixture is crucial for efficient ⁶⁸Ga chelation.

    • Troubleshooting Step: Measure the pH of your reaction mixture after adding the ⁶⁸Ga eluate and buffer. The optimal pH for NODA-GA labeling is typically between 4.0 and 4.5.[2][3] Adjust the buffer concentration or type if necessary.

  • Metal Ion Contamination: Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from the ⁶⁸Ge/⁶⁸Ga generator or reagents can interfere with ⁶⁸Ga incorporation.

    • Troubleshooting Step: Perform a quality control check of your ⁶⁸Ga eluate for metal ion impurities. Consider using a cation-exchange cartridge to purify the eluate before labeling.

  • Low Precursor Concentration: An insufficient amount of the this compound conjugate can lead to incomplete capture of the ⁶⁸Ga.

    • Troubleshooting Step: Increase the amount of the conjugate in the reaction. It's often beneficial to start with a higher concentration and then optimize for lower amounts.

  • Suboptimal Reaction Temperature/Time: While many NODA-GA conjugates label well at room temperature, some may require gentle heating.

    • Troubleshooting Step: Try incubating the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) for 5-10 minutes.[3]

  • Incomplete Conjugation: If the this compound was not successfully conjugated to your targeting molecule, the free chelator will still be radiolabeled, but this will not be your desired product.

    • Troubleshooting Step: Verify the successful conjugation of this compound to your peptide or antibody using analytical techniques like HPLC or mass spectrometry before proceeding with radiolabeling.

Peak Tailing or Broadening in HPLC Analysis

Problem: The radio-HPLC chromatogram of my labeled product shows significant peak tailing or broadening.

Possible Causes & Solutions:

  • Column Contamination: Residual unlabeled peptide or other impurities can interact with the column, causing peak distortion.

    • Troubleshooting Step: Flush the HPLC column with an appropriate cleaning solution.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for your labeled conjugate.

    • Troubleshooting Step: Adjust the gradient, organic solvent, or additives (like trifluoroacetic acid) in your mobile phase.

  • Formation of Colloidal ⁶⁸Ga: At higher pH values (above 5), ⁶⁸Ga can form colloids (⁶⁸Ga(OH)₃), which can result in poor chromatographic performance.

    • Troubleshooting Step: Ensure the pH of your final product is within the recommended range. Analyze a sample using radio-TLC; colloids will typically remain at the origin.

Issues Related to the NH2- Functional Group

Problem: I suspect issues related to the primary amine on my this compound during conjugation.

Possible Causes & Solutions:

  • Side Reactions: Primary amines can participate in side reactions, especially if other reactive functional groups are present on the targeting molecule.

    • Troubleshooting Step: Ensure that your conjugation strategy is specific to the intended reaction site. Protecting groups may be necessary for other reactive moieties on your peptide or antibody.

  • Low Conjugation Efficiency: The reaction conditions for conjugating the this compound to your molecule of interest may not be optimal.

    • Troubleshooting Step: Optimize the pH, temperature, and stoichiometry of your conjugation reaction. For NHS-ester conjugations, a slightly basic pH (around 8-9) is often used to ensure the primary amine is deprotonated and nucleophilic.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing ⁶⁸Ga-radiolabeling of NODA-GA conjugates based on literature data.

ParameterRecommended RangeNotesReference
pH 4.0 - 4.5Critical for efficient chelation and preventing colloid formation.[2][3]
Temperature Room Temperature to 80°CMany NODAGA conjugates label efficiently at room temperature. Gentle heating can sometimes improve yields.[3]
Reaction Time 5 - 15 minutesNODA-GA chelators generally exhibit fast labeling kinetics.[2]
Precursor Amount 5 - 50 µgHigher amounts can lead to higher yields but lower specific activity.
Buffer Sodium Acetate (0.5 - 2 M)Acts as a buffer and a weak chelating agent to facilitate ⁶⁸Ga transfer.

Key Experimental Protocols

Protocol 1: General ⁶⁸Ga-Radiolabeling of an this compound Conjugate
  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer (e.g., 1 M, pH 4.5).

  • Precursor Addition: Add the desired amount of the this compound-peptide conjugate (dissolved in water or a suitable buffer) to the reaction vial.

  • Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial. Gently mix.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 5-15 minutes.

  • Quality Control: Determine the radiochemical purity using radio-TLC and/or radio-HPLC.

Protocol 2: Quality Control using Radio-TLC
  • Stationary Phase: Use iTLC-SG (instant thin-layer chromatography on silica gel) strips.

  • Mobile Phase: A common mobile phase is a mixture of 0.1 M ammonium acetate and methanol (1:1 v/v).

  • Spotting: Spot a small amount of the reaction mixture onto the bottom of the TLC strip.

  • Development: Place the strip in a chromatography tank containing the mobile phase and allow the solvent front to move up the strip.

  • Analysis: After development, cut the strip in half and measure the radioactivity of each half using a gamma counter.

    • ⁶⁸Ga-Noda-GA conjugate: Will move with the solvent front (Rf ≈ 0.8-1.0).

    • Free ⁶⁸Ga and ⁶⁸Ga-colloids: Will remain at the origin (Rf ≈ 0-0.1).

  • Calculation: Calculate the radiochemical purity by dividing the counts of the product portion by the total counts of both portions.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for ⁶⁸Ga-Radiolabeling cluster_preparation Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Generator_Elution ⁶⁸Ge/⁶⁸Ga Generator Elution (0.1 M HCl) Reaction_Mixture Combine ⁶⁸Ga Eluate, Buffer, and Conjugate Generator_Elution->Reaction_Mixture Buffer_Preparation Prepare Reaction Buffer (e.g., 1M Sodium Acetate, pH 4.5) Buffer_Preparation->Reaction_Mixture Precursor_Preparation Prepare this compound Conjugate Solution Precursor_Preparation->Reaction_Mixture Incubation Incubate (Room Temp or Heated, 5-15 min) Reaction_Mixture->Incubation Radio_TLC Radio-TLC Analysis Incubation->Radio_TLC Radio_HPLC Radio-HPLC Analysis Incubation->Radio_HPLC Final_Product Purified ⁶⁸Ga-labeled Conjugate Radio_TLC->Final_Product Radio_HPLC->Final_Product

Caption: Figure 1: General Experimental Workflow for ⁶⁸Ga-Radiolabeling.

troubleshooting_workflow Figure 2: Troubleshooting Low Radiolabeling Efficiency Start Low Radiolabeling Efficiency (<95% RCP) Check_pH Is pH of reaction mixture 4.0-4.5? Start->Check_pH Adjust_pH Adjust Buffer Concentration/Type Check_pH->Adjust_pH No Check_Metal_Ions Suspect Metal Ion Contamination? Check_pH->Check_Metal_Ions Yes Adjust_pH->Check_pH Purify_Eluate Use Cation-Exchange Cartridge to Purify ⁶⁸Ga Eluate Check_Metal_Ions->Purify_Eluate Yes Check_Precursor Is Precursor Concentration Sufficient? Check_Metal_Ions->Check_Precursor No Purify_Eluate->Check_Precursor Increase_Precursor Increase Conjugate Concentration Check_Precursor->Increase_Precursor No Check_Temp_Time Have you tried optimizing temperature/time? Check_Precursor->Check_Temp_Time Yes Increase_Precursor->Check_Precursor Optimize_Temp_Time Incubate at 60-80°C for 5-10 min Check_Temp_Time->Optimize_Temp_Time No Check_Conjugation Is the this compound properly conjugated? Check_Temp_Time->Check_Conjugation Yes Optimize_Temp_Time->Check_Temp_Time Verify_Conjugation Verify Conjugation with HPLC/Mass Spectrometry Check_Conjugation->Verify_Conjugation No Success Radiolabeling Successful Check_Conjugation->Success Yes Verify_Conjugation->Check_Conjugation

Caption: Figure 2: Troubleshooting Low Radiolabeling Efficiency.

References

Technical Support Center: Enhancing the In Vivo Stability of NH2-Noda-GA Chelates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-Noda-GA chelates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound chelates in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radiolabeling?

A1: this compound is a bifunctional chelator, a molecule designed to bind strongly to a radioisotope, in this case, often Gallium-68 (⁶⁸Ga). The "NH2" group provides a reactive site for conjugation to targeting molecules like peptides or antibodies, while the "Noda-GA" core forms a stable complex with the radiometal. This allows for the creation of radiopharmaceuticals for imaging and therapy.[1][2] NODAGA is known for its ability to form stable complexes with ⁶⁸Ga under mild conditions, sometimes even at room temperature, which is advantageous for sensitive biomolecules.[3][4]

Q2: What are the main advantages of using NODAGA over DOTA chelators for ⁶⁸Ga?

A2: NODAGA offers several advantages for chelating ⁶⁸Ga compared to the more traditional DOTA chelator. The cavity size of the NODAGA macrocycle is a better fit for the ionic radius of ⁶⁸Ga, leading to more favorable radiolabeling kinetics.[5] This often allows for faster labeling at lower temperatures, which can be crucial for preserving the integrity of sensitive targeting molecules.[3][4] Additionally, ⁶⁸Ga-NODAGA complexes have shown high in vivo stability, which is critical for minimizing the off-target accumulation of radioactivity.[6]

Q3: What factors can influence the in vivo stability of my ⁶⁸Ga-NH2-Noda-GA conjugate?

A3: The in vivo stability of a ⁶⁸Ga-NH2-Noda-GA conjugate is a multifactorial issue. Key factors include:

  • Radiochemical Purity: Incomplete chelation or the presence of impurities can lead to the release of free ⁶⁸Ga in vivo, which can accumulate in non-target tissues.

  • Transchelation: Endogenous metal-binding proteins or other ions in the blood can compete for the radiometal, potentially stripping it from the NODAGA chelator if the complex is not sufficiently inert.

  • Metabolism of the Targeting Molecule: The stability of the peptide or antibody itself is crucial. If the targeting molecule is rapidly degraded, the radiolabeled fragment may exhibit altered biodistribution and clearance.

  • Linker Chemistry: The chemical linker used to attach this compound to the targeting molecule can influence the overall stability and pharmacokinetics of the radiopharmaceutical.[7][8][9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and in vivo application of ⁶⁸Ga-NH2-Noda-GA chelates.

Problem Potential Cause Troubleshooting Steps
Low Radiolabeling Yield (<95%) Suboptimal pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga chelation.Ensure the pH of the reaction buffer is within the optimal range, typically between 3.5 and 4.5.[11]
Incorrect Temperature: While NODAGA can label at room temperature, some conjugates may require gentle heating for optimal yields.[11]Try increasing the reaction temperature to 60-95°C for a short period (5-10 minutes).[11]
Insufficient Precursor Concentration: A low concentration of the this compound conjugated peptide can lead to incomplete labeling.Increase the amount of the peptide conjugate in the reaction mixture.
Metal Impurities in ⁶⁸Ga Eluate: Contaminating metal ions from the generator can compete with ⁶⁸Ga for the chelator.Purify the ⁶⁸Ga eluate using an appropriate method, such as a cation-exchange cartridge, to remove metal impurities.[1][2][12]
Poor In Vivo Stability (e.g., high uptake in bone or liver) Release of Free ⁶⁸Ga: This can be due to incomplete radiolabeling or dissociation of the complex in vivo.Optimize the radiolabeling procedure to ensure high radiochemical purity (>98%). Perform in vitro stability studies in human serum to confirm the stability of the complex before in vivo experiments.
Transchelation: The ⁶⁸Ga may be stripped from the NODAGA chelator by other molecules in the blood.While NODAGA generally forms very stable complexes with ⁶⁸Ga, ensure the chelation is complete. The presence of a linker can sometimes influence the stability of the complex.
Formation of Colloidal ⁶⁸Ga: At higher pH values, ⁶⁸Ga can form colloids, which are taken up by the liver and spleen.Maintain the recommended pH throughout the labeling and purification process. Use appropriate quality control methods (e.g., ITLC) to check for the presence of colloidal ⁶⁸Ga.[13]
Altered Biodistribution of the Radiopharmaceutical Degradation of the Targeting Peptide/Antibody: The biological component of the radiopharmaceutical may be unstable in vivo.Assess the stability of the targeting molecule itself in serum. Consider modifications to the peptide sequence to enhance its stability.[14]
Influence of the Linker: The linker connecting the chelator to the targeting molecule can affect the overall pharmacokinetic properties.If unexpected biodistribution is observed, consider using a different type of linker (e.g., PEGylated linkers) to modify the hydrophilicity and clearance profile of the conjugate.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for ⁶⁸Ga-NODAGA-RGD, a commonly studied peptide conjugate, to provide a benchmark for experimental results.

Table 1: In Vitro Stability of ⁶⁸Ga-NODAGA-RGD

Medium Time Point Intact Radiotracer (%) Reference
Saline4 hours>98%[16]
Human Serum1 hour>95%[16]
Human Serum3 hoursStable[3][4]

Table 2: In Vivo Biodistribution of ⁶⁸Ga-NODAGA-RGD in Mice with SK-RC-52 Xenografts (1 hour post-injection)

Organ % Injected Dose per Gram (%ID/g) ± SD Reference
Blood0.48 ± 0.11[17]
Heart0.22 ± 0.05[17]
Lungs0.43 ± 0.11[17]
Liver0.49 ± 0.07[17]
Spleen0.20 ± 0.04[17]
Kidneys3.51 ± 0.76[17]
Muscle0.31 ± 0.06[17]
Bone0.70 ± 0.13[17]
Tumor5.3 ± 1.9[17]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes a general method for conjugating this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) using an activated ester of the peptide.

  • Peptide Activation:

    • Dissolve the peptide in a suitable anhydrous solvent (e.g., dimethylformamide - DMF).

    • Add an activating agent such as N-Hydroxysuccinimide (NHS) and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in equimolar amounts relative to the peptide.

    • Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-activated peptide.

  • Conjugation Reaction:

    • Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add the activated peptide solution to the this compound solution. The molar ratio of activated peptide to this compound should be optimized, but a slight excess of the activated peptide is often used.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting Noda-GA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 2: Radiolabeling of Noda-GA-Peptide with ⁶⁸Ga

  • ⁶⁸Ga Elution and Purification (if necessary):

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.[13]

    • If the generator eluate contains significant metal impurities, purify the ⁶⁸Ga using a cation-exchange cartridge.[1][12]

  • Labeling Reaction:

    • In a sterile reaction vial, add a specific amount of the Noda-GA-peptide conjugate (typically 10-50 µg) dissolved in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5).[11]

    • Add the purified ⁶⁸Ga eluate to the vial.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes.[3]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ⁶⁸Ga-Noda-GA-peptide using radio-TLC or radio-HPLC. A typical radio-TLC system uses ITLC-SG strips with a mobile phase of 0.1 M ammonium acetate:methanol (1:1).[16] The final product should have an RCP of >95%.

Protocol 3: In Vitro Serum Stability Assay

  • Incubation:

    • Add a small volume (e.g., 50 µL) of the purified ⁶⁸Ga-Noda-GA-peptide to a larger volume (e.g., 450 µL) of fresh human serum.

    • Incubate the mixture at 37°C with gentle agitation for various time points (e.g., 30, 60, 120, and 180 minutes).[16]

  • Analysis:

    • At each time point, take an aliquot of the mixture and analyze it by radio-HPLC to determine the percentage of intact radiolabeled peptide.

    • Protein precipitation with ethanol or acetonitrile can be performed before HPLC analysis to separate the radiolabeled peptide from serum proteins.

Visualized Workflows and Pathways

Chelation_and_Conjugation Peptide Targeting Peptide (with -COOH) NHS_DCC NHS / DCC Activation Peptide->NHS_DCC 1. Activation Activated_Peptide NHS-activated Peptide NHS_DCC->Activated_Peptide Noda_GA_Peptide Noda-GA-Peptide Conjugate Activated_Peptide->Noda_GA_Peptide 2. Conjugation NH2_Noda_GA This compound NH2_Noda_GA->Noda_GA_Peptide Radiolabeled_Conjugate ⁶⁸Ga-Noda-GA-Peptide Noda_GA_Peptide->Radiolabeled_Conjugate 3. Radiolabeling Ga68 ⁶⁸Ga³⁺ Ga68->Radiolabeled_Conjugate

Caption: Workflow for the synthesis of a ⁶⁸Ga-labeled Noda-GA peptide.

InVivo_Stability_Troubleshooting start In Vivo Experiment Shows Poor Stability check_rcp Check Radiochemical Purity (RCP) start->check_rcp rcp_low RCP < 95% check_rcp->rcp_low check_impurities Check for ⁶⁸Ga Impurities/Colloids check_rcp->check_impurities optimize_labeling Optimize Labeling: pH, Temp, Concentration rcp_low->optimize_labeling Yes rcp_ok RCP > 95% rcp_low->rcp_ok No optimize_labeling->check_rcp purify_ga Purify ⁶⁸Ga Eluate check_impurities->purify_ga Impurities Found purify_ga->optimize_labeling serum_stability Perform In Vitro Serum Stability Assay rcp_ok->serum_stability serum_unstable Unstable in Serum serum_stability->serum_unstable serum_stable Stable in Serum serum_stability->serum_stable serum_unstable->serum_stable No linker_issue Consider Linker Modification serum_unstable->linker_issue Yes peptide_issue Assess Targeting Peptide Stability serum_stable->peptide_issue end Improved In Vivo Stability linker_issue->end peptide_issue->end

References

Technical Support Center: Optimizing NH2-Noda-GA to Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar ratio of NH2-Noda-GA to a peptide for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to peptide?

A1: A common starting point for NHS ester-based conjugations is a molar excess of the labeling reagent. For this compound (activated as an NHS ester) to peptide conjugation, a starting molar ratio of 8:1 to 20:1 (this compound:peptide) is recommended.[1][2][3] The optimal ratio is often peptide-specific and may require empirical optimization.

Q2: What is the optimal pH for conjugating this compound to a peptide?

A2: The reaction between an NHS ester and a primary amine (like the N-terminus or the epsilon-amino group of lysine) is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1] At a lower pH, the amine group is protonated, rendering it unreactive. At a higher pH, the hydrolysis of the NHS ester is accelerated, which reduces the conjugation efficiency.[1]

Q3: Which functional groups on the peptide does this compound react with?

A3: When activated as an N-hydroxysuccinimide (NHS) ester, this compound primarily reacts with primary amines on the peptide.[4] These include the alpha-amino group at the N-terminus of the peptide and the epsilon-amino group in the side chain of lysine residues.[4]

Q4: What buffers and solvents are suitable for the conjugation reaction?

A4: It is crucial to use an amine-free buffer to avoid competition with the peptide for reaction with the activated this compound. Suitable buffers include sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the optimal pH of 8.3-8.5.[1] If the activated this compound has poor aqueous solubility, it can be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the peptide solution.[3]

Q5: How can I confirm that the conjugation was successful?

A5: Several analytical techniques can be used to confirm the successful conjugation of this compound to your peptide. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the conjugated peptide from the unconjugated peptide and other reactants.[1][2][5] Mass Spectrometry (MS) is a powerful tool to determine the molecular weight of the conjugate, thereby confirming the addition of the Noda-GA moiety.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Molar Ratio: The molar ratio of this compound to peptide may be too low.Increase the molar excess of the activated this compound to the peptide. Try a range of ratios (e.g., 10:1, 15:1, 20:1) to find the optimum for your specific peptide.[2][3]
Suboptimal pH: The reaction pH may be too low (amine protonation) or too high (NHS ester hydrolysis).Ensure the reaction buffer is at a pH of 8.3-8.5.[1] Verify the pH of your buffer solution before starting the reaction.
Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris) will compete with the peptide for the activated this compound.Use an amine-free buffer such as sodium bicarbonate or phosphate buffer at the correct pH.
Hydrolyzed this compound-NHS ester: The activated chelator is susceptible to hydrolysis, especially in aqueous solutions.Prepare the activated this compound solution immediately before use. Avoid prolonged storage of the activated chelator in solution.[4]
Inaccessible Reactive Sites on the Peptide: The primary amines on the peptide may be sterically hindered or buried within the peptide's three-dimensional structure.Consider introducing a linker or spacer to the peptide to make the reactive site more accessible. Alternatively, if multiple amine sites are available, a higher molar excess of the chelator might be necessary.
Multiple Conjugation Products (Heterogeneity) Multiple Reactive Sites: The peptide may have multiple primary amines (N-terminus and lysine residues) leading to a mixture of mono-, di-, and multi-conjugated species.To achieve site-specific conjugation, consider protecting other reactive amines on the peptide. Alternatively, carefully control the molar ratio of this compound to peptide to favor mono-conjugation. Lowering the molar excess can sometimes reduce the extent of multiple conjugations.
Precipitation During Reaction Poor Solubility of Peptide or Conjugate: The peptide or the resulting conjugate may have limited solubility in the reaction buffer, especially after the addition of the hydrophobic Noda-GA moiety.Perform a solubility test of your peptide in the chosen reaction buffer before starting the conjugation.[9] If solubility is an issue, consider adding a small percentage of an organic co-solvent (e.g., DMSO, DMF), but ensure it does not exceed 10% of the total reaction volume.[3] You can also test different buffer systems.
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: The conjugated and unconjugated peptides may have very similar retention times in chromatography.Optimize the HPLC purification method. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different type of column (e.g., a longer column or one with a different stationary phase).[10] Size-exclusion chromatography (SEC) can also be an effective purification method if there is a significant size difference between the conjugate and unreacted peptide.

Experimental Protocols

Protocol 1: Activation of this compound with NHS and EDC

This protocol describes the in-situ activation of the carboxylic acid group on this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines on the peptide.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO under an inert atmosphere (argon or nitrogen).

  • Add a 1.1 to 1.5 molar excess of NHS to the solution.

  • Add a 1.1 to 1.5 molar excess of EDC to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. The resulting solution contains the activated this compound-NHS ester and is ready for conjugation to the peptide. It is recommended to use the activated chelator immediately.

Protocol 2: Conjugation of Activated this compound to a Peptide

Materials:

  • Peptide with at least one primary amine group

  • Activated this compound-NHS ester solution (from Protocol 1)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Add the desired molar excess of the activated this compound-NHS ester solution to the peptide solution while gently vortexing. The volume of the organic solvent from the activated chelator solution should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The optimal time may need to be determined empirically.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step will react with any remaining unreacted NHS ester.

  • Purify the Noda-GA-peptide conjugate using a suitable method such as HPLC or SEC.

Protocol 3: Analysis of Conjugation by HPLC

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate.

  • Detection: UV detector at 220 nm and/or 280 nm.

  • Analysis: Monitor the reaction progress by injecting aliquots of the reaction mixture at different time points. Successful conjugation will result in a new peak with a different retention time (often longer, but not always) compared to the unconjugated peptide.[1][2]

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Peptide cluster_analysis Step 3: Analysis & Purification A This compound C Activated This compound-NHS ester A->C in DMF/DMSO B NHS + EDC B->C E Reaction Mixture C->E D Peptide (in pH 8.3-8.5 buffer) D->E F Quenching (Optional) E->F G HPLC / MS Analysis F->G H Purified Noda-GA-Peptide G->H

Caption: Workflow for the conjugation of this compound to a peptide.

troubleshooting_logic Start Low Conjugation Yield? CheckRatio Increase Molar Ratio? Start->CheckRatio Yes Failure Still Low Yield (Consider other factors) Start->Failure No CheckpH Verify pH (8.3-8.5)? CheckRatio->CheckpH No Improvement Success Improved Yield CheckRatio->Success Yes CheckBuffer Amine-Free Buffer? CheckpH->CheckBuffer No Improvement CheckpH->Success Yes CheckBuffer->Success Yes CheckBuffer->Failure No Improvement

Caption: Troubleshooting logic for low conjugation yield.

References

impact of buffer selection on NH2-Noda-GA labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing NH2-Noda-GA for labeling applications. It addresses common issues, particularly the impact of buffer selection on conjugation efficiency, through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound and what does it react with?

A1: this compound possesses a primary amine (-NH2) group. This amine acts as a nucleophile and is reactive towards electrophilic groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1]

Q2: Why is buffer selection so critical for this compound conjugation?

A2: Buffer selection is critical for two main reasons:

  • pH Control: The primary amine on this compound must be in a non-protonated state (-NH2) to be nucleophilic and react with an activated ester. This requires a slightly basic pH. If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive.

  • Buffer Composition: The buffer itself should not contain primary amines (e.g., Tris, glycine). These buffers will compete with this compound for reaction with the activated ester, significantly reducing the labeling efficiency of your target molecule.[2][3][4]

Q3: What are the recommended buffers for this compound labeling?

A3: Buffers free of primary amines are essential. The most commonly recommended buffers are sodium bicarbonate and sodium borate. Phosphate-buffered saline (PBS) can also be used, but its pH typically needs to be adjusted to the optimal range for the reaction.

Q4: What is the optimal pH for conjugating this compound to an NHS-activated molecule?

A4: The optimal pH is a balance between ensuring the amine is deprotonated and minimizing the hydrolysis of the NHS ester, which is more rapid at higher pH. Generally, a pH range of 8.0 to 9.0 is recommended for reactions with NHS esters. For specific applications, this may need to be optimized.

Q5: Can I use an organic solvent in my reaction?

A5: Yes, a water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the activated ester before adding it to the aqueous reaction buffer.[2][3] It is crucial to keep the final concentration of the organic solvent low (typically not exceeding 10%) to prevent denaturation of proteins or antibodies.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Yield Incorrect Buffer pH: The pH is too low, causing protonation of the amine on this compound.Ensure the reaction buffer pH is between 8.0 and 9.0. Use a calibrated pH meter to verify.
Wrong Buffer Type: The buffer contains competing primary amines (e.g., Tris, glycine).Switch to a non-amine-containing buffer such as 0.1 M sodium bicarbonate or 50 mM sodium borate.
Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) has hydrolyzed due to moisture or high pH before it could react.Prepare the activated ester solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation at very high pH.
Low Reagent Concentration: The concentration of the protein/molecule to be labeled or the this compound is too low.For protein labeling, ensure the protein concentration is at least 2 mg/mL, with an optimal range of 5-20 mg/mL, as the reaction kinetics are concentration-dependent.[2][3]
Inconsistent Results Buffer Variability: Inconsistent preparation of the reaction buffer leads to pH fluctuations.Prepare fresh buffer for each experiment and always verify the pH immediately before use.
Reagent Instability: The activated ester or this compound has degraded during storage.Store reagents as recommended by the manufacturer, typically desiccated and protected from light.
Precipitation in Reaction Poor Solubility of Activated Ester: The activated ester is not fully dissolved before being added to the aqueous buffer.Ensure the activated ester is completely dissolved in a small amount of anhydrous DMSO or DMF before slowly adding it to the reaction mixture with gentle stirring.
Protein Denaturation: The concentration of organic solvent (e.g., DMSO, DMF) is too high.Keep the final concentration of the organic solvent below 10% of the total reaction volume.[5]

Data Summary

Table 1: Recommended Buffer Systems for this compound Conjugation
BufferRecommended ConcentrationOptimal pH RangeIncompatible Components to Avoid
Sodium Bicarbonate 0.1 - 0.2 M8.0 - 9.0Primary amines (Tris, Glycine), Ammonium salts
Sodium Borate 50 mM8.5Primary amines (Tris, Glycine), Ammonium salts
Phosphate-Buffered Saline (PBS) 10 - 20 mMAdjusted to 8.0 - 8.5Primary amines (Tris, Glycine), Ammonium salts

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS-activated Molecule using this compound

This protocol describes the conjugation of an NHS-activated molecule to the primary amine of this compound, which is then used to label a protein. This is a representative workflow; specific molar ratios and incubation times may require optimization.

  • Buffer Preparation: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3 using a calibrated pH meter.

  • Protein Preparation:

    • Dissolve the protein to be labeled in the prepared sodium bicarbonate buffer at a concentration of 5-10 mg/mL.

    • If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against the sodium bicarbonate buffer before use.[3]

  • This compound Preparation: Dissolve this compound in the sodium bicarbonate buffer to a stock concentration of 10 mM.

  • Activated Ester Preparation: Immediately before use, dissolve the NHS-activated molecule in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Combine the protein solution and the this compound solution at a desired molar ratio (e.g., 1:10 protein to this compound).

    • Add the dissolved NHS-activated molecule to the protein/NH2-Noda-GA mixture. Add it slowly with gentle stirring. The final DMSO concentration should be less than 10%.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted this compound and other small molecules from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NH2_Noda_GA This compound (Nucleophile) Conjugate Noda-GA-Molecule Conjugate (Stable Amide Bond) NH2_Noda_GA->Conjugate Reaction Activated_Ester Molecule-NHS Ester (Electrophile) Activated_Ester->Conjugate Buffer Bicarbonate or Borate Buffer Buffer->Conjugate Provides Environment pH pH 8.0 - 9.0 pH->Conjugate NHS_leaving_group NHS Leaving Group

Caption: Chemical principle of this compound conjugation.

G Start Start: Prepare Reagents Prep_Buffer 1. Prepare Non-Amine Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3) Start->Prep_Buffer Prep_Protein 2. Prepare Target Molecule in Buffer (2-20 mg/mL) Prep_Buffer->Prep_Protein Mix 4. Mix Target Molecule and This compound Prep_Protein->Mix Prep_Ester 3. Dissolve Activated Ester in Anhydrous DMSO Add_Ester 5. Add Activated Ester to Mixture (Final DMSO <10%) Prep_Ester->Add_Ester Mix->Add_Ester Incubate 6. Incubate at Room Temp (1-2 hours) Add_Ester->Incubate Quench 7. Quench Reaction (Optional) (e.g., Tris Buffer) Incubate->Quench Purify 8. Purify Conjugate (e.g., Size Exclusion Chromatography) Quench->Purify End End: Purified Conjugate Purify->End

Caption: Experimental workflow for this compound labeling.

References

Technical Support Center: Purification of NH2-Noda-GA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted NH2-Noda-GA following its conjugation to biomolecules. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your bioconjugate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the purification of your this compound conjugate.

Q1: Which purification method is most suitable for removing unreacted this compound?

The optimal method depends on your specific experimental needs, including sample volume, required purity, and processing time. Here is a general comparison of the three most common techniques:

  • Size Exclusion Chromatography (SEC): Offers high resolution and is effective for both small and large sample volumes. It is particularly useful for achieving high purity.

  • Dialysis: A simple and gentle method suitable for buffer exchange and removing small molecules from larger ones. It is best for small to medium sample volumes but can be time-consuming.

  • Tangential Flow Filtration (TFF): A rapid and scalable method ideal for processing large sample volumes. It is highly efficient for buffer exchange and removal of small molecules.

Q2: My SEC chromatogram shows a broad or tailing peak for my conjugate. What could be the cause?

This can be indicative of several issues:

  • Secondary Interactions: The conjugate may be interacting with the stationary phase of the SEC column. To mitigate this, consider increasing the ionic strength of your mobile phase (e.g., by adding 150-300 mM NaCl) or adding a small percentage of an organic solvent like acetonitrile (5-10%) to the mobile phase.

  • Column Overloading: Injecting too much sample can lead to poor peak shape. Try reducing the sample concentration or injection volume.

  • Column Degradation: The column may be old or fouled. Perform a column cleaning procedure as recommended by the manufacturer or replace the column.

Q3: I am observing low recovery of my conjugate after purification. What are the possible reasons and solutions?

Low recovery can occur with any of the purification methods:

  • Nonspecific Adsorption: Your conjugate may be sticking to the purification membrane (dialysis, TFF) or resin (SEC).

    • For Dialysis/TFF: Consider using membranes with a low-protein-binding surface. Pre-blocking the membrane with a 1% BSA solution can also help.[1]

    • For SEC: Ensure your mobile phase has sufficient ionic strength to minimize interactions with the column matrix.

  • Precipitation/Aggregation: The buffer conditions during purification may be causing your conjugate to aggregate and precipitate.

    • Ensure the pH and ionic strength of your purification buffer are compatible with your conjugate's stability.

    • Consider adding stabilizing excipients like arginine (0.5–1 M) or sucrose (5–10%) to your buffer.[1]

  • Sample Loss During Handling: Be mindful of sample loss during transfers between steps.

Q4: How can I confirm that all the unreacted this compound has been removed?

Several analytical techniques can be employed to assess the purity of your conjugate:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a sensitive method to detect and quantify small molecules like unreacted this compound.

  • Mass Spectrometry (MS): Can be used to confirm the presence and quantity of the unreacted chelator.

  • UV-Vis Spectroscopy: While less specific, a change in the UV-Vis spectrum after purification can indicate the removal of the unreacted chelator, especially if it has a distinct absorbance profile from your biomolecule.

Comparison of Purification Methods

The following table summarizes the key performance parameters of the three recommended purification methods for removing unreacted small molecules from bioconjugates.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membraneConvective transport across a semi-permeable membrane
Typical Protein Recovery >90%>95%[1]>95%
Small Molecule Removal >99%>99%>99.9%
Processing Time 0.5 - 2 hours12 - 48 hours1 - 4 hours
Scalability Good (mg to grams)Limited (µg to mg)Excellent (mg to kg)
Key Advantage High resolution, can separate aggregatesSimple, gentle, low costFast, highly scalable
Key Disadvantage Potential for sample dilutionTime-consumingHigher initial equipment cost

Experimental Protocols

Below are detailed protocols for the three recommended purification methods.

Protocol 1: Size Exclusion Chromatography (SEC)

This method separates molecules based on their size. The larger conjugate will elute before the smaller, unreacted this compound.

Materials:

  • SEC column (e.g., Superdex 200 or equivalent, with a fractionation range suitable for your conjugate)

  • HPLC or FPLC system

  • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Conjugate reaction mixture

  • Fraction collection tubes

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 1 mL/min for a 10/300 column).

    • Ensure a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Centrifuge the conjugate reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.

    • Filter the supernatant through a 0.22 µm filter.

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.[2]

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • Collect fractions corresponding to the eluting peaks. The first major peak should be your purified conjugate, while a later, smaller peak will correspond to the unreacted this compound.

  • Analysis:

    • Analyze the collected fractions containing the conjugate for purity using HPLC and/or SDS-PAGE.

    • Pool the pure fractions and concentrate if necessary.

Diagram of SEC Workflow:

SEC_Workflow Start Conjugate Reaction Mixture Prepare_Sample Prepare Sample (Centrifuge & Filter) Start->Prepare_Sample Equilibrate Equilibrate SEC Column Inject Inject Sample Equilibrate->Inject Prepare_Sample->Inject Elute Elute with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (HPLC, SDS-PAGE) Collect->Analyze Pool Pool & Concentrate Pure Fractions Analyze->Pool End Purified Conjugate Pool->End

Caption: Workflow for purification by Size Exclusion Chromatography.

Protocol 2: Dialysis

This method relies on a semi-permeable membrane to separate the large conjugate from the small unreacted this compound.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa for antibody conjugates)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Magnetic stir plate and stir bar

  • Conjugate reaction mixture

Procedure:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate in dialysis buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Load the conjugate reaction mixture into the dialysis tubing/cassette, leaving some headspace.

    • Securely close both ends of the tubing with clips or knots.

  • Dialysis:

    • Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate.

    • Allow dialysis to proceed for 4-6 hours or overnight.

  • Buffer Exchange:

    • Change the dialysis buffer at least three times to ensure complete removal of the unreacted this compound.

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer.

    • Transfer the purified conjugate from the tubing/cassette to a clean tube.

  • Analysis:

    • Determine the concentration and purity of the recovered conjugate.

Diagram of Dialysis Workflow:

Dialysis_Workflow Start Conjugate Reaction Mixture Load_Sample Load Sample into Membrane Start->Load_Sample Prepare_Membrane Prepare Dialysis Membrane Prepare_Membrane->Load_Sample Dialyze Dialyze against Buffer Load_Sample->Dialyze Exchange_Buffer Exchange Buffer (3x) Dialyze->Exchange_Buffer Recover Recover Sample Exchange_Buffer->Recover End Purified Conjugate Recover->End

Caption: Workflow for purification by Dialysis.

Protocol 3: Tangential Flow Filtration (TFF)

TFF is a rapid method that uses pressure and a semi-permeable membrane to separate molecules of different sizes.

Materials:

  • TFF system with a reservoir and pump

  • TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for antibody conjugates)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Conjugate reaction mixture

Procedure:

  • System Setup and Equilibration:

    • Install the TFF membrane and equilibrate the system with diafiltration buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Load the conjugate reaction mixture into the system reservoir.

  • Concentration (Optional):

    • If desired, concentrate the sample to a smaller volume by running the TFF system in concentration mode.

  • Diafiltration (Buffer Exchange):

    • Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate as the filtrate is being removed.

    • Typically, 5-10 diavolumes are required for >99.9% removal of small molecules.

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the sample to the desired final volume.

    • Recover the purified conjugate from the system.

  • Analysis:

    • Determine the concentration and purity of the final product.

Diagram of TFF Workflow:

TFF_Workflow Start Conjugate Reaction Mixture Load_Sample Load Sample Start->Load_Sample Setup_System Setup & Equilibrate TFF System Setup_System->Load_Sample Concentrate_Initial Initial Concentration (Optional) Load_Sample->Concentrate_Initial Diafiltration Diafiltration (5-10 Diavolumes) Concentrate_Initial->Diafiltration Concentrate_Final Final Concentration Diafiltration->Concentrate_Final Recover Recover Sample Concentrate_Final->Recover End Purified Conjugate Recover->End

Caption: Workflow for purification by Tangential Flow Filtration.

Analytical Methods for Purity Assessment

Following purification, it is crucial to assess the purity of the conjugate and confirm the removal of unreacted this compound.

Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. The relatively polar this compound will have a much shorter retention time than the much larger and more complex bioconjugate.

Typical Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm and 280 nm.

  • Quantification: The amount of unreacted this compound can be quantified by comparing the peak area to a standard curve of known concentrations of the free chelator.

By following these guidelines and protocols, researchers can effectively remove unreacted this compound from their conjugation reactions, leading to a highly pure and well-characterized bioconjugate for downstream applications.

References

Technical Support Center: NH2-Noda-GA Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-Noda-GA bioconjugation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound bioconjugation?

This compound is a bifunctional chelator. The "NH2" (amino) group serves as a reactive handle for conjugation to biomolecules, such as antibodies or peptides. This is typically achieved by reacting the amine on the Noda-GA with a carboxyl group on the biomolecule using carbodiimide chemistry (e.g., EDC and NHS). Alternatively, the carboxyl groups of the Noda-GA can be activated (e.g., as an NHS ester) to react with primary amines (like the epsilon-amino group of lysine residues) on the target biomolecule. The NODA-GA moiety itself is a powerful chelator for various radiometals, making it valuable for applications in nuclear medicine and imaging.

Q2: What are the most common side reactions during this compound bioconjugation?

The most common side reactions are associated with the use of N-hydroxysuccinimide (NHS) esters, which are frequently used to activate carboxyl groups for reaction with amines. The two primary side reactions are:

  • Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and releases N-hydroxysuccinimide. This reaction competes with the desired amidation reaction and reduces the overall conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][2][3]

  • Formation of N-acylurea: The O-acylisourea intermediate formed during EDC activation of a carboxyl group can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This N-acylurea is unreactive towards amines and thus terminates the conjugation pathway for that particular carboxyl group, leading to lower yields of the desired conjugate. The formation of this side product can be more pronounced in the absence of a sufficient concentration of NHS.[4][5]

Q3: Can the this compound reagent react with other amino acid residues besides lysine?

While the primary targets for NHS-ester-mediated conjugation are the ε-amino group of lysine residues and the N-terminal α-amino group of the protein, side reactions with other nucleophilic amino acid side chains can occur. Under certain conditions, particularly at higher pH, NHS esters can react with serine, threonine, and tyrosine residues, although these reactions are generally less favorable than the reaction with primary amines.

Q4: How can I characterize my final this compound conjugate and detect potential side products?

A combination of analytical techniques is recommended for the thorough characterization of your conjugate:

  • UV/Vis Spectroscopy: Can be used to determine the degree of labeling (DOL), which is the average number of Noda-GA molecules conjugated to each biomolecule.

  • Size Exclusion Chromatography (SEC-HPLC): Useful for separating the conjugated biomolecule from unconjugated chelator and for detecting any aggregation or fragmentation of the biomolecule that may have occurred during the conjugation process.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the confirmation of the number of attached chelators and the identification of potential side products. Techniques like MALDI-TOF or ESI-MS are commonly employed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the purity of the conjugate and to separate different species based on their hydrophobicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The activated Noda-GA is sensitive to moisture and has a limited half-life in aqueous buffers, especially at higher pH.- Prepare fresh solutions of activated this compound immediately before use.- Maintain the reaction pH between 7.2 and 8.5. While a slightly basic pH is required for the deprotonation of the amine, a very high pH will accelerate hydrolysis.- Minimize the reaction time as much as possible while still allowing for sufficient conjugation.
Presence of primary amines in the buffer: Buffers such as Tris or glycine will compete with the target biomolecule for reaction with the activated Noda-GA.- Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer.- If the biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.
Formation of N-acylurea: Insufficient NHS or an excess of EDC can favor the formation of the unreactive N-acylurea byproduct.- Ensure an adequate molar excess of NHS is used in the activation step to efficiently trap the O-acylisourea intermediate as the more stable NHS ester.- Optimize the molar ratio of EDC and NHS to the carboxyl groups being activated.
Protein Aggregation Over-conjugation: A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.- Reduce the molar excess of the activated this compound used in the reaction.- Optimize the reaction time to achieve the desired degree of labeling without causing aggregation.
Inappropriate buffer conditions: The pH or ionic strength of the buffer may not be optimal for the stability of the conjugated protein.- Perform the conjugation in a buffer that is known to maintain the stability of the target protein.- After conjugation, exchange the buffer to one that is optimal for the storage and stability of the final conjugate.
Inconsistent Results Variability in reagent quality: The quality of the this compound and the coupling reagents (EDC, NHS) can affect the outcome of the conjugation.- Use high-quality reagents from a reputable supplier.- Store reagents under the recommended conditions (e.g., desiccated and at a low temperature) to prevent degradation.
Inaccurate quantification of reactants: Errors in determining the concentration of the biomolecule or the chelator will lead to inconsistent molar ratios and variable results.- Accurately determine the concentration of the biomolecule using a reliable method (e.g., BCA assay or A280 measurement).- Prepare stock solutions of the chelator and coupling reagents with care.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHHalf-life (t1/2)
7.0Several hours
8.0~210 minutes[1]
8.5~180 minutes[1]
9.0~125 minutes[1]

Note: These values are for a specific porphyrin-NHS ester and may vary for this compound-NHS, but the trend of decreasing stability with increasing pH is general for all NHS esters.

Experimental Protocols

Protocol: General Procedure for Conjugating this compound to an Antibody using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on the this compound chelator with EDC and NHS, followed by conjugation to the primary amines of an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated Noda-GA.

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated Noda-GA solution to the antibody solution. A typical starting point is a 10 to 20-fold molar excess of activated Noda-GA to the antibody.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-activated Noda-GA.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted Noda-GA and quenching reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration and the degree of labeling using UV/Vis spectroscopy.

    • Analyze the purity and integrity of the conjugate by SEC-HPLC and SDS-PAGE.

    • Confirm the molecular weight and degree of labeling by mass spectrometry.

Visualizations

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis NH2_Noda_GA This compound Activated_Noda_GA Activated Noda-GA (NHS-ester) NH2_Noda_GA->Activated_Noda_GA Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Noda_GA Conjugate Antibody-Noda-GA Conjugate Activated_Noda_GA->Conjugate Conjugation Antibody Antibody Antibody->Conjugate Purification Purification (SEC) Conjugate->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for this compound bioconjugation.

Side_Reactions cluster_pathways Reaction Pathways Carboxyl_Group Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC Desired_Pathway Desired Pathway: Reaction with Amine O_Acylisourea->Desired_Pathway + Amine (-NH2) Hydrolysis Side Reaction: Hydrolysis O_Acylisourea->Hydrolysis + H2O N_Acylurea_Formation Side Reaction: N-Acylurea Formation O_Acylisourea->N_Acylurea_Formation Rearrangement

Caption: Competing reactions during EDC-mediated conjugation.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Buffer Amine-free buffer used? Start->Check_Buffer Check_pH pH 7.2 - 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagents Reagents fresh? Check_pH->Check_Reagents Yes Adjust_pH Adjust reaction pH Check_pH->Adjust_pH No Optimize_Ratio Optimize molar ratios (Noda-GA:Biomolecule, EDC:NHS) Check_Reagents->Optimize_Ratio Yes Use_Fresh_Reagents Prepare fresh reagents Check_Reagents->Use_Fresh_Reagents No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Enhancing the Specific Activity of Ga-68 Labeled NH2-Noda-GA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the radiolabeling of NH2-Noda-GA with Gallium-68 (Ga-68).

Troubleshooting Guide

This guide addresses specific problems that may arise during the Ga-68 labeling of this compound, offering potential causes and solutions to enhance your experimental outcomes.

Issue Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Suboptimal pH of the reaction mixture: The optimal pH for Ga-68 labeling of NODAGA conjugates is crucial and typically falls within a narrow range.[1]Adjust the pH of the reaction mixture to a range of 4.0-4.5 using a suitable buffer, such as sodium acetate.[1] Verify the final pH of the reaction mixture before incubation.
Presence of metallic impurities in the ⁶⁸Ga eluate: Metal ions like Zn²⁺, Fe³⁺, Cu²⁺, and Al³⁺ can compete with ⁶⁸Ga³⁺ for the chelator, reducing the labeling efficiency.Use a ⁶⁸Ge/⁶⁸Ga generator with low metallic impurity levels. Consider pre-purification of the ⁶⁸Ga eluate using a cation exchange cartridge to remove competing metal ions.
Insufficient precursor (this compound) amount: A low concentration of the chelator can lead to incomplete complexation of the available ⁶⁸Ga³⁺.Increase the amount of this compound in the reaction. Titration experiments are recommended to determine the optimal precursor concentration for your specific ⁶⁸Ga activity.
Inadequate incubation temperature or time: While NODAGA chelators can label at room temperature, higher temperatures can increase the reaction rate.[1][2]Increase the incubation temperature to 60-95°C and/or extend the incubation time to 10-15 minutes to facilitate complete complexation.[1]
Low Specific Activity High precursor (this compound) amount: Using an excessive amount of the chelator will result in a lower specific activity, as more non-radiolabeled molecules will be present.Optimize the precursor-to-gallium ratio. Perform labeling with the minimum amount of this compound required to achieve a high radiochemical yield. This can be determined through a series of experiments with varying precursor concentrations.
Carrier-added ⁶⁸Ga: The presence of stable gallium isotopes in the ⁶⁸Ga eluate will lower the specific activity.Use a high-purity ⁶⁸Ge/⁶⁸Ga generator that elutes no-carrier-added ⁶⁸Ga.
Poor Radiochemical Purity (Presence of Impurities) Formation of ⁶⁸Ga-colloids: At a pH above 5, ⁶⁸Ga³⁺ can hydrolyze and form colloids ([⁶⁸Ga]Ga(OH)₃), which will not be chelated by this compound.[1]Ensure the pH of the reaction mixture is maintained at or below 4.5.[1] The use of a buffer is critical.
Radiolysis of the precursor or labeled product: High levels of radioactivity can lead to the degradation of the chelator or the final radiolabeled compound.Consider the addition of radical scavengers, such as ethanol or ascorbic acid, to the reaction mixture to minimize radiolysis, especially when working with high activities.
Inconsistent Results Variability in ⁶⁸Ge/⁶⁸Ga generator performance: The elution profile, metallic impurities, and acidity of the ⁶⁸Ga eluate can vary between generators and even between elutions from the same generator.Perform regular quality control of the ⁶⁸Ga eluate, including measurement of pH and testing for metallic impurities. Standardize the elution procedure to ensure consistency.
Manual labeling inconsistencies: Manual preparation can introduce variability in reagent volumes, timing, and temperature control.Where possible, utilize an automated synthesis module for radiolabeling to improve reproducibility. If performing manual labeling, use calibrated pipettes and a reliable heating block.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Ga-68 labeling of this compound?

A1: The optimal pH for Ga-68 labeling of NODAGA-conjugates is generally between 4.0 and 4.5.[1] It is crucial to use a buffer, such as sodium acetate, to maintain this pH range throughout the reaction to prevent the formation of gallium colloids at higher pH values.[1]

Q2: Is heating necessary for the Ga-68 labeling of this compound?

A2: While NODAGA chelators are known to complex Ga-68 at room temperature within 5-10 minutes, heating the reaction mixture to 60-95°C for 5-15 minutes can significantly increase the radiochemical yield and ensure complete complexation, especially when aiming for high specific activity.[1][2]

Q3: How can I increase the specific activity of my [⁶⁸Ga]Ga-NH2-Noda-GA?

A3: To increase the specific activity, you should minimize the amount of this compound precursor used while still achieving a high radiochemical yield (>95%). This can be achieved by:

  • Performing a titration study to find the lowest effective precursor concentration.

  • Using a high-purity, no-carrier-added ⁶⁸Ga eluate.

  • Concentrating the ⁶⁸Ga eluate to a smaller volume to increase the radioactivity concentration.

Q4: What are the common metallic impurities in the ⁶⁸Ga eluate and how do they affect labeling?

A4: Common metallic impurities from ⁶⁸Ge/⁶⁸Ga generators include zinc (Zn²⁺), iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺). These metal ions can compete with Ga³⁺ for the binding sites on the this compound chelator, thereby reducing the radiochemical yield. Pre-purification of the eluate using a cation exchange resin is an effective method to remove these competing metals.

Q5: What quality control (QC) methods are recommended for [⁶⁸Ga]Ga-NH2-Noda-GA?

A5: Recommended QC methods include:

  • Radiochemical Purity: Radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC) to separate the labeled product from free ⁶⁸Ga and other radioactive impurities.

  • pH: Measurement of the final product's pH to ensure it is within a physiologically acceptable range.

  • Radionuclidic Purity: Gamma spectroscopy to identify and quantify any radionuclide impurities, such as ⁶⁸Ge breakthrough.

  • Sterility and Endotoxins: For in vivo applications, the final product must be tested for sterility and endotoxin levels.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Ga-68 labeling of various NODAGA-conjugated molecules. This data can serve as a reference for optimizing the labeling of this compound.

Table 1: Influence of Reaction Conditions on Radiochemical Purity (RCP) of [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid [1]

pHTemperature (°C)Time (min)Radiochemical Purity (%)
4.0>6015>90
4.5>6015>90 (Highest Rate)
5.0>6015>90 (Lowest Rate)

Table 2: Specific Activity and Radiochemical Yield of Various ⁶⁸Ga-NODAGA Conjugates

CompoundSpecific Activity (GBq/µmol)Radiochemical Yield (%)Reference
[⁶⁸Ga]Ga-NODAGA-HPBCD17.62 ± 2.4376.54 ± 6.12[3]
[⁶⁸Ga]NODAGA-UBI FragmentsNot Reported>95[4]

Experimental Protocols

Detailed Methodology for Ga-68 Labeling of this compound

This protocol provides a general procedure for the manual radiolabeling of this compound with Ga-68. Optimization may be required based on the specific ⁶⁸Ge/⁶⁸Ga generator and desired product specifications.

Materials:

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Sterile, metal-free water for injection (WFI)

  • Hydrochloric acid (0.1 N, for generator elution if required)

  • Cation exchange cartridge (e.g., SCX) for eluate purification (recommended)

  • Sterile reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in WFI at a concentration of 1 mg/mL.

    • Ensure all reagents are of high purity and prepared using metal-free water.

  • ⁶⁸Ga Elution and Purification (Recommended):

    • Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

    • Pass the ⁶⁸Ga eluate through a pre-conditioned cation exchange cartridge.

    • Wash the cartridge with sterile WFI to remove ⁶⁸Ge and metallic impurities.

    • Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of a suitable eluent (e.g., 5 M NaCl in 0.1 M HCl).

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the desired amount of this compound stock solution (e.g., 5-20 µg, to be optimized).

    • Add the sodium acetate buffer to the reaction vial to achieve a final pH of 4.0-4.5 after the addition of the ⁶⁸Ga eluate.

    • Add the purified ⁶⁸Ga eluate (e.g., 100-500 MBq) to the reaction vial.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Place the reaction vial in a heating block pre-heated to 95°C.

    • Incubate for 10 minutes.

  • Quality Control:

    • After incubation, allow the reaction vial to cool to room temperature.

    • Perform radio-TLC or radio-HPLC analysis to determine the radiochemical purity and yield.

      • Radio-TLC Example:

        • Stationary phase: iTLC-SG paper

        • Mobile phase: 0.1 M sodium citrate, pH 5.5

        • Expected Rf values: [⁶⁸Ga]Ga-NH2-Noda-GA will move with the solvent front (Rf ≈ 0.8-1.0), while free ⁶⁸Ga³⁺ will remain at the origin (Rf ≈ 0.0-0.2).

  • Final Formulation (for in vivo studies):

    • If the radiochemical purity is high (>95%), the product can be diluted with sterile saline for injection.

    • If purification is necessary, a C18 Sep-Pak cartridge can be used to separate the labeled product from unreacted components.

    • The final product should be passed through a 0.22 µm sterile filter before administration.

Visualizations

Experimental_Workflow Ga-68 Labeling Workflow for this compound cluster_prep Preparation cluster_elution Ga-68 Elution & Purification cluster_labeling Radiolabeling cluster_qc Quality Control cluster_formulation Final Formulation prep_reagents Prepare this compound and Buffers mix Combine this compound, Buffer, and 68Ga prep_reagents->mix elute Elute 68Ge/68Ga Generator purify Purify 68Ga Eluate (Cation Exchange) elute->purify purify->mix incubate Incubate at 95°C for 10 min mix->incubate qc Perform Radio-TLC/HPLC (RCP > 95%) incubate->qc formulate Dilute and sterile filter qc->formulate If RCP is acceptable

Caption: Experimental workflow for Ga-68 labeling of this compound.

Troubleshooting_Logic Troubleshooting Low Radiochemical Yield cluster_checks Initial Checks cluster_solutions Solutions start Low RCY (<95%) check_ph Is pH between 4.0 and 4.5? start->check_ph check_impurities Are metallic impurities in 68Ga eluate low? check_ph->check_impurities Yes adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_precursor Is precursor amount sufficient? check_impurities->check_precursor Yes purify_eluate Pre-purify 68Ga eluate check_impurities->purify_eluate No check_temp_time Are incubation temp/time adequate (e.g., 95°C, 10 min)? check_precursor->check_temp_time Yes increase_precursor Increase this compound amount check_precursor->increase_precursor No increase_temp_time Increase incubation temperature or time check_temp_time->increase_temp_time No end Problem Resolved? check_temp_time->end Yes (Re-evaluate experiment) adjust_ph->end purify_eluate->end increase_precursor->end increase_temp_time->end

Caption: Troubleshooting logic for low radiochemical yield.

References

Validation & Comparative

A Comparative Guide to Validating NH2-Noda-GA Conjugation: Mass Spectrometry vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful conjugation of chelating agents like NH2-Noda-GA to peptides and other biomolecules is a critical step in the creation of novel radiopharmaceuticals and targeted imaging agents. Verifying the successful formation of these conjugates and characterizing their purity is paramount. This guide provides an objective comparison of mass spectrometry and alternative techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.

Performance Comparison: Mass Spectrometry vs. Size Exclusion Chromatography (SEC)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out for its ability to provide detailed molecular-level information. Size Exclusion Chromatography (SEC) offers a valuable, albeit less detailed, alternative for assessing conjugation success and purity. The following table summarizes the key performance characteristics of each technique.

ParameterMass Spectrometry (LC-MS)Size Exclusion Chromatography (SEC-HPLC)
Primary Measurement Mass-to-charge ratio (m/z) of the intact conjugate and its fragments.Hydrodynamic radius (size) of the molecule in solution.
Confirmation of Conjugation Direct confirmation by observing the expected mass shift corresponding to the addition of this compound (C17H31N5O7, MW: 417.46 Da).[1]Indirect confirmation by observing a shift in retention time, indicating a change in molecular size.
Resolution High to ultra-high resolution, capable of distinguishing between singly and multiply conjugated species.Lower resolution, may not distinguish between species with small size differences.
Sensitivity High sensitivity, capable of detecting low-abundance species and impurities.Moderate sensitivity, may not detect trace-level impurities.
Quantitative Analysis Can provide relative quantification of conjugated vs. unconjugated species and determine conjugation efficiency.Can provide relative quantification of different sized species (e.g., monomer vs. aggregate).
Structural Information Can provide information on the site of conjugation through fragmentation analysis (MS/MS).Provides no direct structural information.
Throughput Moderate, with typical run times of 5-30 minutes per sample.High, with typical run times of 10-20 minutes per sample.
Potential Challenges In-source fragmentation of the conjugate, ion suppression effects, and potential for metal ion interference.Non-specific interactions with the column matrix, co-elution of species with similar hydrodynamic radii.

Experimental Protocols

Mass Spectrometry Validation of this compound Conjugation

This protocol outlines a general procedure for the validation of this compound conjugation to a peptide using LC-MS.

1. Sample Preparation:

  • Reaction Quenching: After the conjugation reaction, quench the reaction by adding a suitable reagent (e.g., a primary amine like Tris buffer) to consume any remaining reactive groups.

  • Purification: Purify the conjugate from excess this compound and other reaction components using a suitable method such as solid-phase extraction (SPE) or dialysis.

  • Sample Dilution: Dilute the purified conjugate in a solvent compatible with the LC-MS system, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

2. LC-MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for peptide analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: A range that encompasses the expected masses of the unconjugated peptide, the this compound, and the final conjugate.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the eluted species. Compare the observed mass of the conjugate with the theoretical mass calculated from the sequences of the peptide and the chemical formula of this compound.

Size Exclusion Chromatography (SEC) Analysis

This protocol provides a general method for analyzing the conjugation of this compound to a peptide or protein using SEC.

1. Sample Preparation:

  • Reaction Quenching and Purification: As described for the mass spectrometry protocol.

  • Sample Formulation: Exchange the buffer of the purified conjugate to the SEC mobile phase.

2. SEC-HPLC Analysis:

  • HPLC System: An HPLC system with a UV detector.

  • Column: A size exclusion column with a pore size appropriate for the expected size of the conjugate.

  • Mobile Phase: A buffer that minimizes non-specific interactions and maintains the native conformation of the biomolecule (e.g., phosphate-buffered saline, pH 7.4).

  • Flow Rate: An isocratic flow rate typically between 0.5 and 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for proteins and peptides containing tryptophan or tyrosine) or 214 nm (for the peptide backbone).

  • Data Analysis: Compare the chromatogram of the conjugation reaction mixture to that of the unconjugated starting material. A successful conjugation will result in a shift of the main peak to an earlier retention time, indicating an increase in molecular size. The presence of multiple peaks can indicate the presence of unconjugated material, aggregates, or fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to a peptide and its subsequent validation using mass spectrometry.

G cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation Peptide Peptide Reaction Conjugation Reaction Peptide->Reaction NH2_Noda_GA This compound NH2_Noda_GA->Reaction Conjugate_Mix Crude Conjugate Mixture Reaction->Conjugate_Mix Purification Purification (e.g., SPE, Dialysis) Conjugate_Mix->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate LC_MS LC-MS Analysis Purified_Conjugate->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Validation_Result Validated Conjugate Data_Analysis->Validation_Result

References

A Head-to-Head Comparison: NH2-Noda-GA vs. DOTA for Ga-68 Labeling in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of Gallium-68 (Ga-68) labeled radiopharmaceuticals. This guide provides an objective comparison of two prominent chelators, NH2-Noda-GA and DOTA, focusing on their performance in Ga-68 labeling, supported by experimental data and detailed protocols.

The macrocyclic chelators 1,4,7-triazacyclononane, N,N',N''-triacetic acid (NOTA) and its derivatives, such as this compound, have emerged as strong contenders to the widely used 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). While DOTA has been the gold standard for many years, this compound offers several advantages, particularly in the context of Ga-68 labeling, that warrant careful consideration.

Performance Comparison: this compound vs. DOTA

The selection of a chelator for Ga-68 labeling hinges on several key performance indicators, including labeling efficiency, reaction conditions, stability of the resulting complex, and in vivo performance. Below is a summary of these parameters based on available experimental data.

ParameterThis compound (and its analogue NODAGA)DOTAKey Considerations
Labeling Efficiency Generally higher, often achieving >95% radiochemical yield under milder conditions.[1]High, but may require more stringent conditions to achieve >95% yield.[1][2]Higher efficiency at lower precursor amounts is advantageous for achieving high specific activity.
Reaction Temperature Can be effectively labeled at room temperature, although heating can accelerate the reaction.[3][4]Typically requires heating to 80-100°C for efficient labeling.[1][2][5]Room temperature labeling simplifies the process and is beneficial for temperature-sensitive biomolecules.
pH for Labeling Optimal labeling typically occurs in the pH range of 3.5-4.5.[3][4][6]Optimal labeling is generally achieved at a pH of 3.5-5.5.[6]Both chelators operate in a similar pH range, which is compatible with most Ga-68 generator eluates after buffering.
Reaction Time Rapid labeling kinetics, often complete within 5-15 minutes.[3][6][7]Slower kinetics, typically requiring 10-30 minutes for complete labeling.[2]Faster reaction times are crucial for working with the short-lived Ga-68 isotope (half-life ≈ 68 minutes).
Specific Activity Can achieve higher specific activities due to efficient labeling with smaller amounts of precursor.[1][5]Achievable specific activity can be lower compared to NOTA-based chelators under similar conditions.[1][5]High specific activity is critical for minimizing pharmacological effects and for sensitive in vivo imaging.
In Vitro Stability Ga-68-NODAGA complexes generally exhibit high stability.[8]Ga-68-DOTA complexes are also highly stable, though some studies suggest slightly lower stability compared to Ga-68-NOTA derivatives under certain conditions.[8]High stability is essential to prevent the release of free Ga-68 in vivo, which can lead to non-specific uptake and increased background signal.
In Vivo Performance Can influence the pharmacokinetic profile of the radiopharmaceutical. Some studies show lower non-target organ uptake, such as in the liver, compared to DOTA-conjugates.[8]The pharmacokinetic properties of DOTA-conjugates are well-established. It can sometimes lead to higher uptake in organs like the liver and spleen.[8]The choice of chelator can be tailored to optimize the biodistribution of a specific targeting molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful radiolabeling. Below are representative protocols for Ga-68 labeling with this compound and DOTA.

Ga-68 Labeling of a this compound Conjugated Peptide

This protocol is a generalized procedure and may require optimization for specific peptides.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound conjugated peptide in high-purity water (e.g., 1 mg/mL).

    • Prepare a sodium acetate or HEPES buffer solution (0.1 M to 2.5 M) and adjust the pH to 4.0-4.5.[2]

    • Obtain Ga-68 chloride from a 68Ge/68Ga generator.

  • Radiolabeling Procedure:

    • To a sterile reaction vial, add a specific amount of the peptide stock solution (typically 5-20 nmol).

    • Add the buffer solution to the reaction vial to maintain the desired pH.

    • Add the Ga-68 eluate (typically 0.5-1.0 mL) to the reaction vial.

    • The reaction can proceed at room temperature for 10-15 minutes or can be heated to 60-95°C for 5-10 minutes to expedite the process.[3][4]

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[9]

    • A typical radio-TLC system uses ITLC-SG strips with a mobile phase of 1:1 methanol/1M ammonium acetate.[9] In this system, the Ga-68-labeled peptide migrates with the solvent front, while free Ga-68 remains at the origin.

Ga-68 Labeling of a DOTA-Conjugated Peptide

This protocol is a standard procedure and may need adjustments based on the specific DOTA-conjugate.

  • Preparation of Reagents:

    • Prepare a stock solution of the DOTA-conjugated peptide in high-purity water (e.g., 1 mg/mL).

    • Prepare a sodium acetate or HEPES buffer solution (0.1 M to 2.5 M) and adjust the pH to 4.0-5.0.[2]

    • Obtain Ga-68 chloride from a 68Ge/68Ga generator.

  • Radiolabeling Procedure:

    • To a sterile reaction vial, add a specific amount of the peptide stock solution (typically 10-50 nmol).

    • Add the buffer solution to the reaction vial.

    • Add the Ga-68 eluate to the reaction vial.

    • Heat the reaction mixture at 95-100°C for 15-20 minutes.[2]

  • Quality Control:

    • Assess the RCP using radio-TLC or radio-HPLC as described for the this compound protocol.[9]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures and a typical radiolabeling workflow.

Chemical Structures of Ga-68 Labeled Chelators cluster_0 Ga-68-NH2-Noda-GA Complex cluster_1 Ga-68-DOTA Complex Ga68_NODA Ga-68 N1_NODA N Ga68_NODA->N1_NODA N2_NODA N Ga68_NODA->N2_NODA N3_NODA N Ga68_NODA->N3_NODA C1_NODA CH2COO- Ga68_NODA->C1_NODA C2_NODA CH2COO- Ga68_NODA->C2_NODA N1_NODA->C1_NODA N2_NODA->C2_NODA C3_NODA CH2-R (NH2-Linker) N3_NODA->C3_NODA Ga68_DOTA Ga-68 N1_DOTA N Ga68_DOTA->N1_DOTA N2_DOTA N Ga68_DOTA->N2_DOTA N3_DOTA N Ga68_DOTA->N3_DOTA N4_DOTA N Ga68_DOTA->N4_DOTA C1_DOTA CH2COO- Ga68_DOTA->C1_DOTA C2_DOTA CH2COO- Ga68_DOTA->C2_DOTA C3_DOTA CH2COO- Ga68_DOTA->C3_DOTA N1_DOTA->C1_DOTA N2_DOTA->C2_DOTA N3_DOTA->C3_DOTA C4_DOTA CH2-R (Linker) N4_DOTA->C4_DOTA

Caption: Ga-68 complexes with this compound and DOTA.

Ga-68 Radiolabeling Workflow start Start generator Elute Ga-68 from 68Ge/68Ga Generator start->generator reagents Prepare Chelator-Peptide Conjugate and Buffer start->reagents labeling Combine Ga-68, Peptide, and Buffer in Reaction Vial generator->labeling reagents->labeling heating Incubate (Room Temp or Heat) labeling->heating qc Quality Control (radio-TLC/HPLC) heating->qc purification Optional: Solid Phase Extraction (SPE) Purification qc->purification If RCP < 95% end Final Product for In Vitro/In Vivo Studies qc->end If RCP > 95% purification->end

Caption: A generalized workflow for Ga-68 radiolabeling.

Conclusion

Both this compound and DOTA are effective chelators for Ga-68. However, this compound and its analogues often exhibit superior labeling characteristics, including faster reaction kinetics at milder temperatures and the potential for achieving higher specific activities. These advantages make this compound a particularly attractive option for the development of Ga-68 based radiopharmaceuticals, especially when working with heat-sensitive biomolecules or when high specific activity is paramount. The choice between these two chelators will ultimately depend on the specific requirements of the radiopharmaceutical being developed, including the nature of the targeting molecule and the desired in vivo pharmacokinetic profile. Careful consideration of the comparative data presented here will aid researchers in making an informed decision to optimize their radiolabeling strategy.

References

In Vitro Stability of NH2-Noda-GA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stability of chelating agents is a critical parameter in the design of novel radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. This guide provides a comparative overview of the in vitro stability of NH2-Noda-GA against other commonly used chelators, supported by experimental data and detailed protocols.

The macrocyclic chelator this compound (1,4,7-triazacyclononane, 1-glutaric acid-4,7-diacetic acid with an amino functional group) is a bifunctional ligand designed for the stable chelation of radiometals. Its rigid triazacyclononane backbone contributes to the formation of highly stable metal complexes, a crucial factor for in vivo applications to prevent the release of toxic metal ions. This guide will focus on its performance in key in vitro stability assays.

Comparative Stability Data

The in vitro stability of a chelator is often assessed by its ability to retain a complexed radiometal in the presence of competing chelators or biological media such as serum. While direct, quantitative data for the this compound variant is not extensively published, data from its close analog, NODAGA, provides a strong indication of its stability. The following table summarizes the stability of NODAGA-metal complexes in comparison to other widely used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).

Chelator ConjugateRadiometalAssay ConditionTime (h)Stability (% Intact Complex)Reference
NODAGA-Trastuzumab 64Cu33 mM EDTA24> 99%[1]
NODAGA-Nanobody 64CuMouse Serum12> 95%[2]
NODAGA-Nanobody 64Cu50 mM DTPA12> 95%[2]
DOTA-Trastuzumab64CuMouse Serum24~94%[1]
DOTA-Trastuzumab64Cu33 mM EDTA24~85%[1]
NOTA-Nanobody64CuMouse Serum12> 95%[2]
NOTA-Nanobody64Cu50 mM DTPA12> 95%[2]

Note: The data for NODAGA is presented as a close approximation for the expected performance of this compound due to their structural similarity.

The data indicates that NODAGA-based conjugates exhibit exceptional stability, particularly in challenging conditions with high concentrations of competing chelators like EDTA.[1] This suggests a high kinetic inertness of the copper-NODAGA complex. In serum, both NOTA and NODAGA conjugates demonstrate high stability, with minimal dissociation of the radiometal over extended periods.[2]

Experimental Protocols

To ensure the reproducibility and accuracy of in vitro stability studies, detailed experimental protocols are essential. Below are the methodologies for two standard assays used to evaluate chelator stability.

Serum Stability Assay

This assay evaluates the stability of a radiolabeled chelator in the presence of serum proteins, which can potentially bind to the radiometal if it dissociates from the chelator.

Protocol:

  • Radiolabeling: Prepare the radiolabeled chelator complex (e.g., 64Cu-NH2-Noda-GA-peptide) according to established protocols and purify it to remove any free radiometal.

  • Incubation: Incubate the purified radiolabeled complex in fresh mouse or human serum at 37°C.

  • Time Points: At various time points (e.g., 1, 4, 12, 24, and 48 hours), take aliquots of the incubation mixture.

  • Analysis: Analyze the aliquots using a suitable method to separate the intact radiolabeled complex from any dissociated radiometal that may have bound to serum proteins. Common techniques include:

    • Instant Thin Layer Chromatography (iTLC): Spot the sample on an iTLC strip and develop it with an appropriate mobile phase. The intact complex will have a different retention factor (Rf) than the protein-bound or free radiometal.

    • Size Exclusion Chromatography (SEC): Use an SEC column to separate the larger radiolabeled biomolecule from smaller dissociated radiometal species.

  • Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the intact complex at each time point.

EDTA Challenge Assay

This assay assesses the kinetic inertness of the metal-chelator complex by challenging it with a high concentration of a strong competing chelator, such as Ethylenediaminetetraacetic acid (EDTA).

Protocol:

  • Radiolabeling and Purification: Prepare and purify the radiolabeled chelator complex as described in the serum stability assay.

  • Incubation with EDTA: Incubate the purified radiolabeled complex in a solution containing a high molar excess of EDTA (e.g., 10 mM, 50 mM) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 1, 4, 24 hours).

  • Analysis: Separate the intact radiolabeled complex from the transchelated radiometal-EDTA complex using iTLC or SEC. The radiometal-EDTA complex will have a distinct chromatographic profile from the intact radiolabeled conjugate.

  • Quantification: Measure the radioactivity of the separated species to calculate the percentage of the intact complex remaining over time.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro stability assessment of a radiolabeled chelator.

G cluster_prep Preparation cluster_assays In Vitro Stability Assays cluster_analysis Analysis Chelator This compound Radiolabeling Radiolabeling & Purification Chelator->Radiolabeling Radiometal Radiometal (e.g., 64Cu) Radiometal->Radiolabeling Serum Serum Incubation Radiolabeling->Serum Incubate @ 37°C EDTA EDTA Challenge Radiolabeling->EDTA Incubate @ 37°C Analysis iTLC / SEC Serum->Analysis Sample at time points EDTA->Analysis Sample at time points Quantification Quantification Analysis->Quantification Result Stability Data (% Intact) Quantification->Result

Workflow for in vitro stability testing of radiolabeled chelators.

References

A Head-to-Head Comparison of NH2-Noda-GA and HBED-CC for Gallium-68 Chelator Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chelator for Gallium-68 (Ga-68) is a critical decision influencing the performance of a radiopharmaceutical. This guide provides a detailed, data-driven comparison of two prominent chelators: NH2-Noda-GA (NODAGA) and HBED-CC.

This comprehensive analysis covers radiolabeling efficiency, experimental conditions, and in vitro/in vivo performance, supported by experimental data and protocols to aid in the selection of the most suitable chelator for your research needs.

At a Glance: Key Performance Differences

FeatureThis compound (NODAGA)HBED-CC
Structure MacrocyclicAcyclic
Labeling Temperature Room temperature to moderate heat (can be labeled at RT)[1][2][3]Room temperature[4]
Labeling pH Typically pH 4-5[1]Typically pH 4-4.5[5]
Labeling Time Fast (within 10-15 minutes)[1][2][3]Very fast (less than 2 minutes)[4]
Radiochemical Yield High (>90%)[1]High (>90%)[5]
In Vivo Stability HighHigh[4]
Lipophilicity Generally more hydrophilic[6]Can be more lipophilic depending on the conjugate[6]

Radiolabeling Efficiency and Conditions

The choice of chelator significantly impacts the radiolabeling process. Both this compound and HBED-CC demonstrate high efficiency in chelating Ga-68, but under slightly different optimal conditions.

HBED-CC is an acyclic chelator known for its rapid and efficient Ga-68 labeling at room temperature.[4] This characteristic is particularly advantageous for thermosensitive biomolecules.[4] Studies have shown that with HBED-CC conjugated peptides, high radiochemical yields can be achieved in less than two minutes at ambient temperatures.[4]

This compound, a macrocyclic chelator, also offers efficient Ga-68 labeling. While it can be labeled at room temperature, optimal and faster complexation is often achieved with moderate heating (e.g., >60°C) and a pH range of 4 to 4.5.[1] Quantitative labeling with this compound conjugates is typically achieved within 10 to 15 minutes.[1][2][3]

Table 1: Radiolabeling Conditions and Yields

ChelatorPrecursor AmountTemperaturepHTimeRadiochemical Yield (RCY)
This compound Varies (nmol range)>60 °C (can be RT)4.0 - 4.5~15 min>90%[1]
HBED-CC 1-10 nMRoom Temperature or 105 °C4.0 - 4.5<2 min (RT) or 5 min (heated)>90%[4][5]

In Vitro and In Vivo Performance

The chelator can influence the pharmacokinetic properties of the resulting radiotracer.

A comparative study of Ga-68 labeled cNGR peptides with DOTAGA, NODAGA, and HBED-CC showed that all three radiotracers were hydrophilic, with log P values of -3.3 ± 0.08 for the NODAGA conjugate and -2.8 ± 0.14 for the HBED-CC conjugate.[6] The neutral charge of the 68Ga-NODAGA-c(NGR) resulted in better target-to-non-target ratios in vivo compared to the negatively charged 68Ga-HBED-CC-c(NGR).[6]

In the context of PSMA-targeting agents, a preclinical comparison of DOTA, NOTA (a derivative of NODAGA), and HBED-CC conjugated tracers revealed that the HBED-CC conjugate (68Ga-DKFZ-PSMA-11) had significantly higher cell surface uptake and internalization compared to the DOTA and NOTA based tracers.[7] However, the NOTA-based tracer demonstrated the fastest clearance from non-target tissues.[7]

Another study comparing Ga-68 labeled procainamide conjugated with NODAGA and HBED-CC for melanoma imaging found that the NODAGA-conjugated tracer exhibited significantly higher uptake in melanin-positive melanoma cells and tumors in vivo.[8]

Table 2: Comparative In Vivo Data (Example: PSMA-targeting agents)

Parameter68Ga-NOTA-PSMA68Ga-HBED-CC-PSMA
Tumor Uptake (1h %ID/g) ~35~40
Kidney Uptake (1h %ID/g) ~40~100
Spleen Uptake (1h %ID/g) ~2~10
Salivary Gland Uptake (1h %ID/g) ~1~4
Data adapted from a preclinical comparative study.[7] Exact values can vary based on the specific targeting molecule and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful radiopharmaceutical development.

General Ga-68 Radiolabeling Workflow

The following diagram illustrates a typical workflow for the radiolabeling of a peptide with Ga-68.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control Generator 68Ge/68Ga Generator Elution Elute 68GaCl3 (e.g., with 0.1 M HCl) Generator->Elution Purification Optional: Purify/Concentrate 68Ga (e.g., SCX cartridge) Elution->Purification Mix Combine 68Ga, Precursor, and Buffer Purification->Mix Precursor Chelator-Peptide Conjugate Precursor->Mix Buffer Reaction Buffer (e.g., Acetate, HEPES) Buffer->Mix Incubation Incubate (Temperature & Time) Mix->Incubation Purification_Final Final Purification (e.g., C18 cartridge) Incubation->Purification_Final TLC Radio-TLC/HPLC Analysis (Radiochemical Purity) Purification_Final->TLC Final_Product Sterile Filtration & Formulation Purification_Final->Final_Product

Caption: General workflow for Ga-68 radiolabeling of a chelator-conjugated peptide.

Protocol for Ga-68 Labeling of an HBED-CC Conjugated Peptide

This protocol is a representative example and may require optimization for specific peptides.

  • Preparation of Reagents:

    • Dissolve the HBED-CC conjugated peptide in a suitable buffer (e.g., 0.25 M Sodium Acetate) to a desired concentration.

    • Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3.

  • Radiolabeling Reaction:

    • In a reaction vial, combine the 68GaCl3 eluate with the peptide solution.[5]

    • Adjust the pH of the reaction mixture to 4-4.5.[5]

    • For room temperature labeling, vortex the mixture and let it stand for 1-5 minutes.[4]

    • Alternatively, for heated labeling, place the vial in a heating block at 95-105°C for 5 minutes.[4][5]

  • Purification and Quality Control:

    • Purify the labeled peptide using a pre-conditioned C18 Sep-Pak cartridge.

    • Elute the final product with ethanol/water mixture and formulate in saline.[5]

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Protocol for Ga-68 Labeling of an this compound Conjugated Peptide

This protocol is a representative example and may require optimization for specific peptides.

  • Preparation of Reagents:

    • Dissolve the this compound conjugated peptide in a suitable buffer (e.g., sodium acetate).

    • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Radiolabeling Reaction:

    • Add the 68GaCl3 eluate to the peptide solution.

    • Adjust the pH of the reaction mixture to 4-4.5.[1]

    • Incubate the reaction mixture at a temperature above 60°C for 15 minutes.[1]

  • Purification and Quality Control:

    • Purify the reaction mixture using a C18 cartridge to remove unreacted 68Ga and impurities.

    • Elute the purified product and formulate for in vitro or in vivo use.

    • Assess the radiochemical purity by radio-TLC or radio-HPLC.

Logical Relationship of Chelator Properties and Performance

The selection of a chelator has a cascading effect on the overall performance of the radiopharmaceutical.

G cluster_properties Intrinsic Properties cluster_labeling Radiolabeling cluster_performance In Vivo Performance Chelator Chelator Choice (this compound vs HBED-CC) Structure Structure (Macrocyclic vs Acyclic) Chelator->Structure Charge Overall Charge Structure->Charge Lipophilicity Lipophilicity Structure->Lipophilicity Conditions Labeling Conditions (Temp, pH, Time) Structure->Conditions Biodistribution Biodistribution Charge->Biodistribution Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics Efficiency Labeling Efficiency (RCY) Conditions->Efficiency Targeting Target-to-Background Ratio Biodistribution->Targeting Pharmacokinetics->Targeting

Caption: Influence of chelator choice on radiopharmaceutical properties and performance.

Conclusion

Both this compound and HBED-CC are highly effective chelators for Gallium-68, each with its own set of advantages.

  • HBED-CC is an excellent choice for rapid, room-temperature labeling, making it ideal for temperature-sensitive targeting vectors and for streamlining radiopharmaceutical production.

  • This compound offers robust and high-yield labeling, often with slightly more hydrophilic resulting tracers, which can be advantageous for improving in vivo pharmacokinetics and achieving better target-to-background ratios.

The optimal choice between this compound and HBED-CC will depend on the specific requirements of the radiopharmaceutical being developed, including the nature of the targeting molecule, the desired labeling conditions, and the intended in vivo application. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision.

References

Assessing the Binding Affinity of NH2-Noda-GA Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate assessment of peptide binding affinity is paramount for the successful development of targeted diagnostics and therapeutics. The choice of chelating agent for radiolabeling can significantly influence a peptide's biological activity. This guide provides an objective comparison of NH2-Noda-GA labeled peptides with other common alternatives, supported by experimental data and detailed protocols.

Overview of this compound and Alternatives

This compound is a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetate (NODA) core functionalized with a glutamic acid derivative, providing a primary amine for straightforward conjugation to peptides. It is particularly well-suited for chelating trivalent metals like Gallium-68 (⁶⁸Ga), a positron emitter widely used in Positron Emission Tomography (PET). A key alternative is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), another widely used chelator for radiometals.

The selection of a chelator can impact the overall charge, hydrophilicity, and steric hindrance of the final peptide conjugate, which in turn can affect its receptor binding affinity and pharmacokinetic profile.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of NODAGA- and DOTA-conjugated peptides. While direct comparisons of this compound are limited in the literature, the data for NODAGA is highly relevant as this compound is a derivative designed for ease of conjugation.

Table 1: Comparison of IC50 Values for Receptor Binding Affinity

Peptide ConjugateTarget ReceptorIC50 (nM)Reference
ⁿᵃᵗGa-NODAGA-MJ9GRPrlow nM range[1]
ⁿᵃᵗGa-NOTA-MJ9GRPrhigh pM range[1]
⁶⁸Ga-NODAGA-PeptideVPAC1Higher cell binding than DOTA conjugate[2]
⁶⁸Ga-DOTA-PeptideVPAC1Lower cell binding than NODAGA conjugate[2]
ⁿᵃᵗGa-DOTA-TATEsstr20.20 ± 0.18[3]
DOTA-TATEsstr20.64 ± 0.22[3]

Note: Lower IC50 values indicate higher binding affinity.

Table 2: Comparison of Radiolabeling Efficiency and Specific Activity

ChelatorPeptideRadiolabeling ConditionsRadiochemical YieldSpecific Activity (GBq/µmol)Reference
NODAGAMJ9Room Temperature, 10 min>98%~130[1]
NOTAMJ995°C, 5 min~75%~60[1]
DOTAPeptides90-95°C, 5-15 min>95%-[4][5]
TRAPRGDpH 2, 5 min>95%~5000[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for key experiments.

Protocol 1: Peptide Conjugation with this compound

This protocol describes the conjugation of a peptide to this compound via its primary amine.

Workflow for Peptide Conjugation

Peptide Peptide with available -COOH group Activation Activate -COOH group (e.g., with HATU/DIPEA) Peptide->Activation Conjugation React activated peptide with this compound Activation->Conjugation NH2_Noda_GA This compound NH2_Noda_GA->Conjugation Purification Purify conjugate (e.g., by HPLC) Conjugation->Purification Characterization Characterize conjugate (e.g., by Mass Spectrometry) Purification->Characterization

Caption: Workflow for conjugating a peptide to this compound.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound(tBu)₃ (Chematech, C112)

  • Activation reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add the activation reagent (e.g., 1.5 equivalents of HATU) and a base (e.g., 3 equivalents of DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group(s).

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by HPLC.

  • Quench the reaction (e.g., with a small amount of water).

  • Purify the crude product by preparative reverse-phase HPLC.

  • Confirm the identity of the purified conjugate by mass spectrometry.

Protocol 2: ⁶⁸Ga-Radiolabeling of Noda-GA-Peptides

This protocol outlines the steps for radiolabeling a Noda-GA conjugated peptide with Gallium-68.

Workflow for ⁶⁸Ga Radiolabeling

Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ (e.g., with 0.1 M HCl) Generator->Elution Buffering Add Noda-GA-peptide and buffer (e.g., acetate) Elution->Buffering Incubation Incubate at optimal temperature and pH Buffering->Incubation QC Quality Control (radio-TLC/HPLC) Incubation->QC FinalProduct [⁶⁸Ga]Ga-Noda-GA-Peptide QC->FinalProduct

Caption: General workflow for radiolabeling Noda-GA peptides with ⁶⁸Ga.

Materials:

  • Noda-GA conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sterile 0.1 M HCl for elution

  • Sodium acetate buffer (0.1 M, pH 4.0-5.0)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add the Noda-GA conjugated peptide (typically 5-20 µg).

  • Add the sodium acetate buffer to the peptide.

  • Add the ⁶⁸GaCl₃ eluate to the vial. The final pH should be between 4.0 and 5.0.

  • Incubate the reaction mixture. For many NODAGA conjugates, labeling is efficient at room temperature within 10 minutes.[1] Some protocols may use heating (e.g., 95°C for 5-15 minutes) to ensure high radiochemical yield.[4][5]

  • After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • The final product is then ready for in vitro or in vivo use after sterile filtration.

Protocol 3: In Vitro Competition Binding Assay

This assay is used to determine the binding affinity (IC50) of the labeled peptide by measuring its ability to compete with a known radioligand for receptor binding.

Workflow for Competition Binding Assay

cluster_0 Assay Preparation cluster_1 Incubation and Measurement cluster_2 Data Analysis Cells Plate receptor-expressing cells Incubate Incubate cells with radioligand and competitor Cells->Incubate Radioligand Prepare known radioligand (e.g., ¹²⁵I-labeled peptide) Radioligand->Incubate Competitor Prepare serial dilutions of 'cold' Ga-Noda-GA-peptide Competitor->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity (Gamma counter) Wash->Measure Plot Plot % inhibition vs. competitor concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for an in vitro competition binding assay.

Materials:

  • Receptor-expressing cells (e.g., PC-3 for GRPr)

  • Cell culture medium and supplements

  • A known radioligand for the target receptor (e.g., ¹²⁵I-Tyr⁴-bombesin for GRPr)[1]

  • The "cold" (non-radioactive) Ga-Noda-GA-peptide as the competitor

  • Binding buffer

  • Multi-well plates

  • Gamma counter

Procedure:

  • Culture the receptor-expressing cells to an appropriate confluency and seed them in multi-well plates.

  • On the day of the experiment, wash the cells with binding buffer.

  • Prepare serial dilutions of the "cold" Ga-Noda-GA-peptide competitor.

  • Add a constant, known concentration of the radioligand to each well.

  • Add the different concentrations of the competitor peptide to the wells. Include wells with no competitor (total binding) and wells with a large excess of a known potent ligand (non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 37°C or 4°C) for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • After incubation, aspirate the medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and transfer the lysate to tubes for counting in a gamma counter.

  • Calculate the percentage of specific binding at each competitor concentration.

  • Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The choice between this compound and other chelators like DOTA for peptide labeling is multifaceted and depends on the specific application. The available data suggests that NODAGA-based chelators can offer advantages in terms of milder radiolabeling conditions (room temperature vs. elevated temperatures for DOTA), which can be beneficial for temperature-sensitive peptides.[1] Furthermore, in some instances, NODAGA-conjugated peptides have demonstrated comparable or even superior binding affinity and tumor uptake compared to their DOTA counterparts.[2] However, the impact of the chelator on the peptide's biological activity is highly context-dependent, and therefore, empirical validation through binding affinity assays is essential for each new peptide conjugate. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and conduct rigorous assessments of this compound labeled peptides for their specific research and development needs.

References

Serum Stability of NH2-Noda-GA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of radiolabeled bioconjugates in human serum is a critical parameter in the development of new radiopharmaceuticals. It directly influences the agent's bioavailability, in vivo targeting efficacy, and overall diagnostic or therapeutic performance. This guide provides a comparative overview of the serum stability of NH2-Noda-GA conjugates, benchmarked against other commonly used chelators. It includes a detailed experimental protocol for assessing serum stability and presents quantitative data to support the comparison.

Comparative Serum Stability Data

The stability of a radiometal-chelator complex is often challenged in serum due to the presence of metal-binding proteins, such as transferrin, and other endogenous ions. A robust chelator will securely hold the radiometal, preventing its dissociation and subsequent non-specific uptake in the body. The following table summarizes the serum stability of various gallium-68 (⁶⁸Ga) labeled conjugates, providing a benchmark for evaluating this compound conjugates.

Conjugate/ChelatorIncubation Time% Intact Conjugate in Serum/PlasmaReference
[⁶⁸Ga]NODAGA-Peptide60 min42.1 ± 3.7% (in plasma)[1][2]
[⁶⁸Ga]DOTA-Peptide60 min1.2 ± 0.3% (in plasma)[1][2]
[⁶⁸Ga]Ga-NOTA-NT-20.34 hours>95% (in human serum)[3]
[⁶⁸Ga]Ga-FAP-2286 (DOTA-based)4 hours>94%[4]
[⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep8 hoursStable[5]

Note: The stability of radiolabeled peptides can be influenced by the peptide sequence itself, the linker chemistry, and the specific experimental conditions of the assay. Therefore, direct comparison of data from different studies should be interpreted with caution.

Experimental Protocol: In Vitro Serum Stability Assay

This protocol outlines a standard procedure for determining the in vitro stability of a ⁶⁸Ga-labeled this compound conjugate in human serum using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • ⁶⁸Ga-labeled this compound conjugate (purified)

  • Human serum (commercially available or freshly collected)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18 MΩ·cm)

  • Syringe filters (0.22 µm)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Radio-HPLC system with a radioactivity detector

  • Reversed-phase C18 HPLC column

2. Procedure:

  • Incubation:

    • Add 50 µL of the purified ⁶⁸Ga-labeled this compound conjugate to 450 µL of human serum in a microcentrifuge tube.

    • Gently vortex the mixture.

    • Incubate the tube at 37°C.

    • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the mixture.

  • Sample Preparation (Protein Precipitation): [6]

    • To the 50 µL aliquot, add 100 µL of cold acetonitrile to precipitate the serum proteins.[6]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

    • Carefully collect the supernatant containing the conjugate and any potential metabolites.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • Radio-HPLC Analysis:

    • Mobile Phase:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1 mL/min.

    • Gradient: A typical gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-35 min: Linear gradient back to 95% A, 5% B

      • 35-40 min: 95% A, 5% B (re-equilibration)

    • Detection: Monitor the eluate with a radioactivity detector.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the area of the peak corresponding to the intact ⁶⁸Ga-labeled this compound conjugate and any new peaks that appear over time, which may represent metabolites or dissociated ⁶⁸Ga.

    • Calculate the percentage of intact conjugate at each time point relative to the total radioactivity detected in the chromatogram.

    • Plot the percentage of intact conjugate versus time to determine the stability profile.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the serum stability assay.

Serum_Stability_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis conjugate Radiolabeled Conjugate incubate Incubate at 37°C conjugate->incubate serum Human Serum serum->incubate aliquot Take Aliquots at Time Points incubate->aliquot acetonitrile Add Cold Acetonitrile aliquot->acetonitrile centrifuge Centrifuge acetonitrile->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Radio-HPLC Analysis supernatant->hplc data Data Analysis (% Intact) hplc->data

Caption: Experimental workflow for the in vitro serum stability assay.

HPLC_Analysis_Logic start Inject Sample (Supernatant) column Reversed-Phase C18 Column start->column detection Radioactivity Detector column->detection gradient Gradient Elution (Water/Acetonitrile/TFA) gradient->column chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Intact Conjugate integration->calculation end Stability Profile calculation->end

Caption: Logical flow of the radio-HPLC analysis for stability determination.

References

Navigating Purity: A Comparative Guide to HPLC Analysis of NH2-Noda-GA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of peptide conjugates is a critical step in the development of targeted therapeutics and diagnostic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of NH2-Noda-GA conjugates, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.

This compound (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid with a terminal amine) is a popular bifunctional chelator used for conjugating peptides, enabling subsequent radiolabeling for applications such as Positron Emission Tomography (PET) imaging. The purity of these conjugates is paramount as impurities can affect the radiolabeling efficiency, in vivo targeting, and overall safety and efficacy of the final product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for assessing the purity of these complex biomolecules.

The Power of RP-HPLC in Purity Determination

RP-HPLC separates molecules based on their hydrophobicity. In the context of this compound conjugates, this technique effectively separates the desired conjugate from starting materials, unconjugated peptides, and other synthesis-related impurities. A typical RP-HPLC analysis provides a chromatogram where the area of the main peak, corresponding to the pure conjugate, is compared to the total area of all peaks to calculate the percentage of purity.

Experimental Workflow for Purity Assessment

The general workflow for the purity assessment of this compound conjugates involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Dissolution Dissolve conjugate in appropriate solvent Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject sample onto HPLC system Filtration->Injection Separation Separation on C18 column with gradient elution Injection->Separation Detection UV detection at 220 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity (%) Integration->Calculation Integrin Signaling cluster_0 Extracellular cluster_2 Intracellular RGD_Conjugate This compound-RGD Conjugate Integrin Integrin Receptor RGD_Conjugate->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation MAPK_Pathway MAPK Pathway Src->MAPK_Pathway Activation Cellular_Response Cell Survival, Proliferation, Migration MAPK_Pathway->Cellular_Response

Safety Operating Guide

Proper Disposal of NH2-Noda-GA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of NH2-Noda-GA, a chelating agent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before beginning any disposal process, consult your institution's specific safety protocols and chemical hygiene plan. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics.

PropertyValue
Chemical Formula C17H31N5O7[1]
Molecular Weight 417.46 g/mol [2]
Appearance White Powder[2]
CAS Number 1630114-57-6[1]

Step-by-Step Disposal Procedure

Given the absence of specific federal or institutional disposal guidelines for this compound, a conservative approach is recommended. The following procedure is based on the known hazards of its components, namely the gallium chelate and the macrocyclic structure. Macrocyclic chelators can form persistent complexes with metals, potentially impacting the environment.[3] Gallium, in certain forms, can be hazardous, causing skin and eye irritation.[4]

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound, whether in solid or solution form, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Aqueous Waste Neutralization (if applicable)

  • If the this compound is in an acidic or basic solution, neutralize it to a pH between 6.0 and 8.0 using appropriate neutralizing agents. Exercise caution as neutralization can be an exothermic reaction.

Step 3: Waste Collection and Storage

  • Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the waste.

  • The label should clearly indicate "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Store the sealed container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not under any circumstances pour this compound waste down the drain.[4]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

NH2_Noda_GA_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation identify_waste Identify and Segregate as Hazardous Waste ventilation->identify_waste neutralize Neutralize Aqueous Waste (pH 6.0-8.0) identify_waste->neutralize collect Collect in Labeled, Sealed Container identify_waste->collect If Solid neutralize->collect If Aqueous store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or concerns.

References

Personal protective equipment for handling NH2-Noda-GA

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Safety Measures

When handling NH2-Noda-GA, especially in the context of radiolabeling, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE and safety measures.

Equipment/MeasureSpecificationPurposeCitation
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[2]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the chemical.[2]
Body Protection Impervious laboratory coat or clothingProtects skin and personal clothing from contamination.[2]
Respiratory Protection Suitable respiratorUse when there is a risk of inhaling dust or aerosols, especially when handling the powder form.[2]
General Ventilation Use in a well-ventilated area or fume hoodMinimizes inhalation exposure.[2]
Safety Equipment Accessible safety shower and eye wash stationFor immediate decontamination in case of accidental exposure.[2][3]
Additional Shielding (for Radiopharmaceutical use) Syringe shields, shielded vials, and lead-lined containersMinimizes radiation exposure when handling radiolabeled this compound.[4][5]

Experimental Protocols: Safe Handling and Disposal Workflow

The following protocol outlines the key steps for the safe handling and disposal of this compound, from initial preparation to final waste management.

1. Preparation and Planning:

  • Review the experimental protocol and identify all potential hazards.

  • Ensure all necessary PPE and safety equipment are readily available and in good condition.

  • Prepare the designated work area, ensuring it is clean and uncluttered. For radiolabeling, this should be a designated radiation work area with appropriate shielding.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols when handling the powdered form.[2]

  • If working with radiolabeled material, use syringe shields and other appropriate shielding to minimize radiation exposure.[4][5]

  • Avoid inhalation, and contact with eyes and skin.[2]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

4. Spill and Leak Procedures:

  • For small spills, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[3]

  • For larger spills, evacuate the area and prevent further leakage if it is safe to do so. Absorb liquids with an inert material and dispose of the contaminated material according to institutional and local regulations.[2]

5. Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • For radiolabeled waste, follow all institutional and regulatory guidelines for radioactive waste disposal.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal prep Review Protocol & Hazards ppe Don Appropriate PPE prep->ppe area Prepare Work Area ppe->area handle Handle this compound (Avoid Dust/Aerosols) area->handle radiolabel Use Shielding for Radiolabeling handle->radiolabel decontaminate Decontaminate Work Area handle->decontaminate radiolabel->decontaminate spill Spill Management first_aid First Aid Measures dispose Dispose of Waste (Chemical & Radioactive) decontaminate->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NH2-Noda-GA
Reactant of Route 2
NH2-Noda-GA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.